5,5'-Dinitro BAPTA AM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H38N4O22 |
|---|---|
Molecular Weight |
854.7 g/mol |
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]-4-nitroanilino]acetate |
InChI |
InChI=1S/C34H38N4O22/c1-21(39)53-17-57-31(43)13-35(14-32(44)58-18-54-22(2)40)27-7-5-25(37(47)48)11-29(27)51-9-10-52-30-12-26(38(49)50)6-8-28(30)36(15-33(45)59-19-55-23(3)41)16-34(46)60-20-56-24(4)42/h5-8,11-12H,9-10,13-20H2,1-4H3 |
InChI Key |
QLZFIFBGSHPFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
what is 5,5'-Dinitro BAPTA AM mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of 5,5'-Dinitro BAPTA AM
Introduction
This compound is a cell-permeant calcium chelator widely utilized in biological research to investigate the role of intracellular calcium (Ca²⁺) signaling. As a derivative of the parent molecule BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), its unique properties make it a valuable tool for dissecting cellular processes regulated by calcium. This guide provides a detailed overview of its mechanism of action, quantitative data, experimental protocols, and its impact on signaling pathways.
Core Mechanism of Action
The mechanism of action of this compound can be understood as a three-step process: cellular entry, intracellular activation, and calcium buffering.
-
Cellular Permeation : The core 5,5'-Dinitro BAPTA molecule possesses four carboxylate groups that are negatively charged at physiological pH, making it impermeable to the lipid bilayer of cell membranes.[1] To overcome this, these carboxylate groups are masked with acetoxymethyl (AM) esters. These lipophilic AM groups render the entire molecule uncharged and membrane-permeant, allowing it to passively diffuse across the plasma membrane and into the cytosol.[1][2][3]
-
Intracellular Activation : Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][3][4][5][6] This enzymatic hydrolysis regenerates the negatively charged carboxylate groups, trapping the active, membrane-impermeant form of the chelator, 5,5'-Dinitro BAPTA, within the cytoplasm.[1] This ensures the accumulation of the active chelator within the intracellular environment where it can interact with calcium ions.[1]
-
Low-Affinity Calcium Buffering : The active form, 5,5'-Dinitro BAPTA, functions as a calcium buffer by reversibly binding to free Ca²⁺ ions.[1] A defining characteristic of this particular BAPTA analogue is its relatively low affinity for calcium.[1] This is a direct consequence of the two electron-withdrawing nitro groups attached to its benzene (B151609) rings, which reduce the electron density of the chelating carboxylate groups.[1] This modification results in a higher dissociation constant (Kd) compared to the parent BAPTA molecule.
This low-affinity property is a strategic advantage for specific research applications. While high-affinity chelators can become easily saturated during large and rapid calcium influxes, 5,5'-Dinitro BAPTA is ideally suited for studying cellular phenomena associated with substantial, localized calcium transients.[1] It effectively buffers these significant increases without becoming overwhelmed or completely eliminating the signal, allowing researchers to study the physiological effects of attenuating, rather than abolishing, calcium signals.[1]
Quantitative Data
The following table summarizes the key quantitative parameters of 5,5'-Dinitro BAPTA and its AM ester form.
| Parameter | Value | Description | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~40 µM | The concentration of Ca²⁺ at which half of the chelator molecules are bound to calcium. This value classifies it as a low-affinity buffer. | [1] |
| Typical Loading Concentration | 10-100 µM | The concentration range of the AM ester form typically used for loading into cells. | [2] |
| Molecular Weight (AM Ester) | 622.5 g/mol | The molecular weight of the cell-permeant this compound. | [2] |
Experimental Protocols
Below is a generalized protocol for loading cells with this compound. Optimal conditions, including concentration and incubation time, may vary depending on the cell type and experimental design.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127 (optional, aids in solubilization)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Cultured cells on coverslips or in a microplate
Protocol:
-
Stock Solution Preparation : Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. If solubility is an issue, a small amount of Pluronic® F-127 (e.g., a 20% solution in DMSO) can be added to the final loading buffer.[2] Aliquot the stock solution and store it at -20°C, protected from light and moisture.[7]
-
Loading Buffer Preparation : On the day of the experiment, dilute the this compound stock solution into a physiological buffer to the final desired loading concentration (typically between 10-100 µM).[2] If using Pluronic® F-127, the final concentration should be kept low (e.g., ≤0.02%) to minimize cytotoxicity.
-
Cell Loading :
-
Remove the cell culture medium.
-
Wash the cells once with the physiological buffer.
-
Add the loading buffer containing this compound to the cells.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
-
De-esterification :
-
After incubation, remove the loading buffer.
-
Wash the cells twice with the physiological buffer to remove any extracellular chelator.
-
Incubate the cells in fresh physiological buffer for at least 30 minutes at 37°C to allow for complete de-esterification of the AM groups by intracellular esterases.
-
-
Experimentation : The cells are now loaded with the active 5,5'-Dinitro BAPTA and are ready for the experiment.
Co-loading with Calcium Indicators : When co-loading with a fluorescent Ca²⁺ indicator AM ester, the loading protocols are generally compatible and the two compounds can often be added to the loading buffer simultaneously.[1] However, it is crucial to calibrate the fluorescent signal of the Ca²⁺ indicator in the presence of 5,5'-Dinitro BAPTA to accurately determine the intracellular Ca²⁺ concentration, as the buffer will alter the indicator's response to Ca²⁺ changes.[1]
Visualizing the Mechanism and Impact
The following diagrams illustrate the mechanism of action of this compound and its effect on a generic calcium signaling pathway.
References
A Technical Guide to the Spectral and Cellular Properties of 5,5'-Dinitro BAPTA AM
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of 5,5'-Dinitro BAPTA AM, a crucial tool for the experimental modulation of intracellular calcium (Ca²⁺) signaling. As a membrane-permeant acetoxymethyl (AM) ester, it serves as a precursor to the active Ca²⁺ chelator, 5,5'-Dinitro BAPTA, enabling researchers to probe the intricate roles of calcium transients in cellular physiology and pathophysiology.
Core Principles and Mechanism of Action
5,5'-Dinitro BAPTA belongs to the BAPTA family of Ca²⁺ chelators, which are structurally derived from EGTA but possess key advantages, including faster binding kinetics and insensitivity to physiological pH changes.[1][2] The defining feature of 5,5'-Dinitro BAPTA is its relatively low affinity for calcium, a direct result of the two electron-withdrawing nitro groups on its aromatic rings.[1] This characteristic makes it an ideal buffer for dampening large or rapid Ca²⁺ influxes without completely eliminating the signal, which could otherwise prevent essential physiological processes.[1]
The AM ester form allows the lipophilic molecule to passively diffuse across the cell membrane.[1][3][4] Once inside the cytosol, ubiquitous intracellular esterases cleave the AM groups, trapping the now charged, membrane-impermeant, and active 5,5'-Dinitro BAPTA within the cell where it can buffer free Ca²⁺ ions.[1][3][5][6]
Spectral and Physicochemical Properties
Unlike fluorescent Ca²⁺ indicators, 5,5'-Dinitro BAPTA is primarily a chelator and is considered non-fluorescent or at best weakly fluorescent.[7][8] Its utility comes from its ability to buffer Ca²⁺, and its optical properties are mainly characterized by a shift in its UV absorbance spectrum upon binding to calcium. This property can be used to determine its dissociation constant but is not typically used for cellular imaging.
| Property | Value | Notes |
| Molecular Weight | 854.7 g/mol [1] | For the AM ester form. |
| Form | Acetoxymethyl (AM) Ester | Membrane-permeant precursor. |
| Active Form | 5,5'-Dinitro BAPTA | Form after intracellular hydrolysis. |
| Ca²⁺ Dissociation Constant (Kd) | ~7.5 mM - 20 mM[7][9] | Low-affinity chelator. Value can vary with experimental conditions. |
| Absorption Max (λabs) | ~399 nm (Free Acid)[7] | The parent BAPTA molecule's absorption shifts from ~254 nm (Ca²⁺-free) to ~274 nm (Ca²⁺-bound).[10] |
| Emission Max (λem) | None / Weakly Fluorescent | Not used as a fluorescent indicator. Parent BAPTA has a weak emission at 363 nm.[8][10] |
| Quantum Yield (QY) | Not Applicable / Negligible | The parent BAPTA has a very low quantum yield of 0.03.[8] |
| Extinction Coefficient (ε) | Not Determined | Data for the dinitro derivative is not readily available. |
Role in Calcium Signaling Pathways
Intracellular Ca²⁺ is a ubiquitous second messenger that regulates a vast array of cellular processes. A typical signaling cascade involves a stimulus (e.g., a neurotransmitter or growth factor) that triggers the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum (ER) or influx from the extracellular space through plasma membrane channels. This transient rise in cytosolic Ca²⁺ is "read" by sensor proteins (e.g., Calmodulin), which in turn activate downstream effectors, leading to a cellular response. 5,5'-Dinitro BAPTA acts by buffering the cytosolic Ca²⁺, thereby dampening the signal that reaches the sensor proteins and allowing researchers to investigate the necessity and characteristics of the Ca²⁺ transient for a specific outcome.
Experimental Protocols
Protocol 1: Cell Loading with this compound
This protocol outlines the general steps for loading cells with the AM ester. Optimal concentrations and times should be determined empirically for each cell type and experimental condition.
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.2-7.4)
-
Pluronic® F-127 (10% w/v stock in water, optional but recommended)[4][7]
Procedure:
-
Prepare Stock Solution: Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO.[4] Aliquot and store at -20°C, protected from light and moisture.
-
Prepare Loading Buffer: On the day of the experiment, prepare a working solution in your physiological buffer. The final concentration typically ranges from 5-20 µM.[1] If using Pluronic® F-127 to aid solubilization, add it to the buffer at a final concentration of ~0.02-0.04% before adding the BAPTA AM stock.[11]
-
Cell Loading: Replace the cell culture medium with the prepared loading buffer.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.[1] This time may need optimization.
-
Wash: After incubation, wash the cells thoroughly 2-3 times with fresh, warm physiological buffer to remove extracellular AM ester.
-
De-esterification: Incubate the cells in fresh buffer for an additional 20-30 minutes at 37°C to allow for the complete hydrolysis of the AM esters by intracellular esterases.[4] The cells are now loaded with the active chelator and ready for experimentation.
Protocol 2: Monitoring Intracellular Ca²⁺ with a Co-loaded Fluorescent Indicator
To assess the effect of 5,5'-Dinitro BAPTA on intracellular Ca²⁺ dynamics, it is essential to co-load the cells with a fluorescent Ca²⁺ indicator. Ratiometric indicators like Fura-2 are often preferred for quantitative measurements.[1]
Procedure:
-
Co-loading: The AM esters of 5,5'-Dinitro BAPTA and the chosen fluorescent indicator (e.g., Fura-2 AM) can often be added simultaneously to the loading buffer.[1] Follow the steps outlined in Protocol 1.
-
Imaging Setup: Use a fluorescence microscope equipped for ratiometric imaging. For Fura-2, this involves alternating excitation wavelengths at approximately 340 nm (where fluorescence increases with Ca²⁺ binding) and 380 nm (where fluorescence decreases).[1]
-
Data Acquisition: Collect the emission fluorescence at ~510 nm for both excitation wavelengths.[1]
-
Analysis: The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is calculated. This ratio is proportional to the intracellular Ca²⁺ concentration.
-
Calibration: It is critical to calibrate the fluorescent signal of the indicator in the presence of the chelator to accurately determine the Ca²⁺ concentration, as the buffer will alter the indicator's response curve.[1] This typically involves determining the minimum (Rmin) and maximum (Rmax) ratios in the presence of ionophores and Ca²⁺-free or Ca²⁺-saturating solutions.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. interchim.fr [interchim.fr]
- 8. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to 5,5'-Dinitro BAPTA AM: A Low-Affinity Calcium Chelator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,5'-Dinitro BAPTA AM, a crucial tool for the nuanced study of intracellular calcium signaling. Its unique low-affinity calcium binding properties make it an indispensable reagent for investigating cellular processes driven by large, localized calcium transients.
Core Principles of this compound
This compound is a cell-permeant derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The acetoxymethyl (AM) esters render the molecule lipophilic, allowing it to readily cross the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now impermeant 5,5'-Dinitro BAPTA in its active, calcium-binding form.
The defining characteristic of 5,5'-Dinitro BAPTA is its low affinity for calcium, reflected in a high dissociation constant (Kd). This is a direct result of the two electron-withdrawing nitro groups (-NO₂) attached to the benzene (B151609) rings of the BAPTA structure. These groups reduce the electron density on the chelating carboxylate groups, thereby weakening their ability to bind Ca²⁺ ions.
This low affinity is not a limitation but a strategic advantage. Unlike high-affinity chelators that can buffer away all but the smallest calcium signals, 5,5'-Dinitro BAPTA is designed to modulate, rather than obliterate, large calcium transients. This allows researchers to study the physiological effects of attenuating, rather than eliminating, these critical cellular signals.
Quantitative Data: A Comparative Look at BAPTA Derivatives
The affinity of BAPTA derivatives for calcium can be finely tuned by the addition of different substituents to the aromatic rings. Electron-donating groups increase affinity (lower Kd), while electron-withdrawing groups decrease it (higher Kd).
| Chelator | Key Substituents | Dissociation Constant (Kd) for Ca²⁺ | Relative Affinity | Molecular Weight ( g/mol ) |
| 5,5'-Dinitro BAPTA | 5,5'-di-NO₂ | ~7.5 mM[1] | Low | 566.43 |
| BAPTA | None | ~160 nM | High | 476.44 |
| 5,5'-Dimethyl BAPTA | 5,5'-di-CH₃ | ~40 nM | Very High | 504.50 |
| 5,5'-Difluoro BAPTA | 5,5'-di-F | ~250 nM | High | 512.42 |
| 5,5'-Dibromo BAPTA | 5,5'-di-Br | ~1.6 µM | Intermediate | 634.23 |
Experimental Protocols
Loading Cells with this compound
This protocol provides a general guideline for loading adherent cells with this compound. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (10% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells on coverslips or in microplates
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Store stock solutions at -20°C, protected from light and moisture.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, dilute the this compound stock solution to a final working concentration of 10-100 µM in HBSS.
-
To aid in the dispersal of the AM ester in the aqueous buffer, add Pluronic® F-127 to a final concentration of 0.02-0.04%.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time may vary and should be determined empirically.
-
-
Washing:
-
After incubation, remove the loading buffer and wash the cells two to three times with warm HBSS to remove any extracellular chelator.
-
-
De-esterification:
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Experimentation:
-
The cells are now loaded with 5,5'-Dinitro BAPTA and are ready for the experiment.
-
Determination of the Millimolar Kd of 5,5'-Dinitro BAPTA
Given the low affinity of 5,5'-Dinitro BAPTA, standard methods for Kd determination must be adapted for the millimolar concentration range. ¹H NMR spectroscopy is a suitable technique for this purpose as it can directly measure the concentration of free and bound species in solution.
Principle: The chemical shift of protons on the 5,5'-Dinitro BAPTA molecule will change upon binding to Ca²⁺. By titrating a solution of the chelator with increasing concentrations of CaCl₂ and monitoring these chemical shift changes, one can determine the fraction of bound chelator at each calcium concentration and fit the data to a binding isotherm to calculate the Kd.
Materials:
-
5,5'-Dinitro BAPTA (free acid)
-
Calcium Chloride (CaCl₂)
-
Deuterated buffer (e.g., 100 mM KCl, 10 mM MOPS in D₂O, pD 7.2)
-
NMR spectrometer and tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 5,5'-Dinitro BAPTA in the deuterated buffer.
-
Prepare a high-concentration stock solution of CaCl₂ in the same deuterated buffer.
-
-
NMR Titration:
-
Acquire a baseline ¹H NMR spectrum of the 5,5'-Dinitro BAPTA solution.
-
Perform a stepwise titration by adding small aliquots of the CaCl₂ stock solution to the NMR tube containing the chelator.
-
Acquire a ¹H NMR spectrum after each addition of CaCl₂, ensuring the solution is thoroughly mixed and equilibrated.
-
-
Data Analysis:
-
Identify aromatic proton signals of 5,5'-Dinitro BAPTA that show a significant chemical shift change upon calcium binding.
-
For each titration point, calculate the fraction of bound chelator (θ) using the following equation: θ = (δ_obs - δ_free) / (δ_bound - δ_free) where δ_obs is the observed chemical shift, δ_free is the chemical shift of the free chelator, and δ_bound is the chemical shift of the fully calcium-bound chelator (determined at a saturating calcium concentration).
-
Plot the fraction of bound chelator (θ) as a function of the free calcium concentration. The free calcium concentration will be high and can be approximated by the total added calcium concentration, especially at the beginning of the titration.
-
Fit the resulting binding curve to the Hill equation or a simple binding isotherm to determine the Kd.
-
Visualizing the Role of 5,5'-Dinitro BAPTA in Signaling Pathways
Attenuation of Calcium-Mediated Synaptic Transmission
5,5'-Dinitro BAPTA is particularly useful in neuroscience for studying synaptic transmission. At the presynaptic terminal, an influx of calcium through voltage-gated calcium channels (VGCCs) is the primary trigger for neurotransmitter release. By using a low-affinity chelator like 5,5'-Dinitro BAPTA, researchers can reduce the peak intracellular calcium concentration without completely blocking it, thereby observing the effect of attenuated calcium signaling on synaptic strength and plasticity.
Caption: Modulation of Synaptic Transmission by 5,5'-Dinitro BAPTA.
Experimental Workflow for Investigating Synaptic Plasticity
The following workflow outlines a typical experiment to investigate the role of large calcium transients in synaptic plasticity using this compound.
Caption: Experimental Workflow for Studying Synaptic Plasticity.
References
An In-depth Technical Guide to 5,5'-Dinitro BAPTA AM: A Low-Affinity Ca2+ Chelator
This guide provides a comprehensive overview of 5,5'-Dinitro BAPTA AM, a cell-permeant, low-affinity calcium chelator. It is intended for researchers, scientists, and drug development professionals working in fields that require the precise modulation of intracellular calcium signaling. This document details the chemical structure, physicochemical properties, mechanism of action, and experimental protocols for this compound, along with its applications in neuroscience and apoptosis research.
Chemical Structure and Properties
This compound is a derivative of the well-known calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid).[1] The addition of two nitro groups to the benzene (B151609) rings significantly reduces its affinity for calcium ions.[2] The acetoxymethyl (AM) ester modification renders the molecule membrane-permeant, allowing it to be loaded into live cells.[2][3]
Chemical Identifiers:
-
IUPAC Name: acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]-4-nitroanilino]acetate
-
Canonical SMILES: CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)--INVALID-LINK--[O-])OCCOC2=C(C=CC(=C2)--INVALID-LINK--[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
-
InChI Key: QLZFIFBGSHPFNZ-UHFFFAOYSA-N[2]
Physicochemical and Binding Properties:
| Property | Value | Reference |
| Molecular Formula | C34H38N4O22 | |
| Molecular Weight | 854.7 g/mol | [2] |
| Form | Solid | |
| Solubility | Soluble in DMSO | [4] |
| Ca2+ Dissociation Constant (Kd) of 5,5'-Dinitro BAPTA (free acid) | ~7.5 mM | [4] |
| Excitation Wavelength (λex) of 5,5'-Dinitro BAPTA (free acid) | 399 nm | [4] |
| Emission Wavelength (λem) of 5,5'-Dinitro BAPTA (free acid) | None | [4] |
Mechanism of Action
The utility of this compound as an intracellular calcium buffer relies on a two-step mechanism. First, the lipophilic AM ester form allows the molecule to passively diffuse across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, liberating the active, membrane-impermeant tetra-carboxylate form of 5,5'-Dinitro BAPTA.[2][3] This active form is then capable of binding to and buffering intracellular free calcium ions. Due to its low affinity for Ca2+, it is particularly effective at buffering large and rapid increases in calcium concentration without completely abolishing the calcium signal.[2]
Experimental Protocols
Preparation of Stock Solution
To prepare a stock solution, dissolve this compound in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 mM.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.
Cell Loading Protocol
The following is a general protocol for loading cells with this compound. Optimal conditions, including concentration and incubation time, should be determined empirically for each cell type and experimental setup.
-
Prepare Loading Buffer: Dilute the this compound stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration, typically in the range of 10-100 µM.[4]
-
Optional Additives:
-
Pluronic® F-127: To aid in the solubilization of the AM ester in the aqueous loading buffer, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%.[2]
-
Probenecid (B1678239): To prevent the active extrusion of the de-esterified chelator by organic anion transporters, probenecid can be included in the loading and experimental media at a concentration of 1-2.5 mM.[2]
-
-
Cell Incubation: Replace the cell culture medium with the loading buffer and incubate the cells for 30-60 minutes at 37°C.[2]
-
Washing: After incubation, wash the cells thoroughly with fresh, warm physiological buffer to remove any extracellular this compound.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM esters by intracellular esterases.
Applications in Research
Neuroscience: Modulation of Synaptic Transmission
Intracellular calcium dynamics are fundamental to neurotransmitter release and synaptic plasticity.[2] this compound has been utilized to investigate the role of large, transient increases in presynaptic calcium. By buffering these calcium spikes, it can attenuate evoked field excitatory postsynaptic potentials (fEPSPs).[3] This makes it a valuable tool for dissecting the calcium-dependence of synaptic transmission.[5] A study showed that application of 50 μM this compound for 20 minutes was sufficient to observe this attenuation.[3] In contrast, chelators with slow calcium-binding kinetics, like EGTA-AM, did not have the same effect, highlighting the importance of rapid calcium buffering in these processes.
Apoptosis Research
Calcium signaling is intricately involved in the regulation of apoptosis, or programmed cell death. Studies have employed BAPTA-AM to investigate the role of intracellular calcium in apoptotic pathways. For instance, in some cell lines, chelating intracellular calcium with BAPTA-AM has been shown to delay the onset of radiation-induced apoptosis.[6] However, the specific effects can be cell-type and stimulus-dependent. In certain breast cancer cell lines, BAPTA-AM was found to sensitize cells to cisplatin-induced apoptosis.[7] The use of this compound in such studies can help to elucidate whether a complete blockade of calcium signaling (achieved with high-affinity chelators) or a mere attenuation of large calcium transients is responsible for the observed effects.
Conclusion
This compound is a specialized tool for the investigation of cellular processes that are governed by large and rapid fluctuations in intracellular calcium concentration. Its low affinity for calcium allows for the modulation of these signals without their complete abrogation, providing a more nuanced approach compared to high-affinity chelators. The experimental protocols and applications described in this guide offer a foundation for researchers to effectively utilize this compound in their studies of calcium signaling in various physiological and pathological contexts. As with any chemical probe, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. Synaptic transmission and plasticity require AMPA receptor anchoring via its N-terminal domain | eLife [elifesciences.org]
- 6. Effects of intracellular calcium chelator BAPTA-AM on radiation-induced apoptosis regulated by activation of SAPK/JNK and caspase-3 in MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Principle of Low-Affinity Calcium Chelation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. The spatial and temporal dynamics of intracellular Ca²⁺ signals are tightly regulated and encode specific information that dictates cellular responses. While high-affinity Ca²⁺ chelators are invaluable tools for studying resting and low micromolar Ca²⁺ concentrations, they become saturated in environments with high Ca²⁺ levels, such as the endoplasmic reticulum (ER), mitochondria, and during large Ca²⁺ influxes across the plasma membrane. Low-affinity Ca²⁺ chelation has emerged as a critical experimental strategy to investigate these high-concentration Ca²⁺ microdomains, providing a more accurate picture of Ca²⁺ handling in specific cellular compartments and during intense signaling events.
This technical guide provides a comprehensive overview of the principles of low-affinity Ca²⁺ chelation, its applications in research, and its emerging role in drug development. It is designed to equip researchers with the knowledge to select appropriate low-affinity chelators, design and execute experiments, and interpret the resulting data.
Core Principles of Low-Affinity Calcium Chelation
The fundamental principle behind low-affinity Ca²⁺ chelation is the use of buffering agents that have a dissociation constant (Kd) for Ca²⁺ in the micromolar (µM) to millimolar (mM) range. This contrasts with high-affinity chelators like BAPTA and EGTA, which have Kd values in the nanomolar (nM) range.
The choice between a high- and low-affinity chelator is dictated by the Ca²⁺ concentration in the cellular compartment or microdomain of interest. A key principle is to select an indicator or chelator with a Kd value near the expected Ca²⁺ concentration to ensure a linear and sensitive response. High-affinity chelators are well-suited for measuring the low resting cytosolic Ca²⁺ levels (around 100 nM) but become saturated and non-responsive at the high Ca²⁺ concentrations found in organelles like the ER and mitochondria (µM to mM range).[1][2] Low-affinity chelators, on the other hand, are designed to operate within these high Ca²⁺ environments, allowing for the quantitative measurement and manipulation of organellar Ca²⁺ dynamics.
Beyond affinity (Kd), the kinetics of Ca²⁺ binding and unbinding, defined by the association rate constant (k_on) and the dissociation rate constant (k_off), are critical.[3][4] Chelators with fast kinetics, such as derivatives of BAPTA, can rapidly buffer transient and localized Ca²⁺ signals, for instance, at the mouth of an ion channel.[5] In contrast, chelators with slow kinetics, like EGTA, are less effective at buffering these rapid transients but are suitable for modulating bulk, slower changes in Ca²⁺ concentration.[6]
Quantitative Data on Low-Affinity Calcium Chelators and Indicators
The selection of an appropriate low-affinity chelator or indicator is paramount for successful experimental outcomes. The following tables summarize the key quantitative parameters for a selection of commonly used low-affinity Ca²⁺ chelators and fluorescent indicators. It is important to note that these values can be influenced by experimental conditions such as pH, temperature, and ionic strength.
| Chelator/Indicator | Type | Kd for Ca²⁺ | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Selectivity (Ca²⁺ vs. Mg²⁺) |
| Low-Affinity Chelators | |||||
| 5,5'-Difluoro BAPTA | Chelator | ~270 nM - 2.0 µM | Fast | Fast | High |
| 5-Nitro BAPTA | Chelator | ~400 nM - 6.3 µM | Fast | Fast | High |
| Rhod-5N | Indicator | ~30 µM - 0.5 mM | - | - | Moderate |
| Fluo-5N | Indicator | ~90 µM | - | - | High |
| Mag-Fura-2 | Indicator | ~50 µM | - | - | Low |
| Mag-Fluo-4 | Indicator | ~22 µM | - | - | Low |
| High-Affinity Chelators (for comparison) | |||||
| BAPTA | Chelator | ~110 - 220 nM | ~6 x 10⁸ | ~97 | High |
| EGTA | Chelator | ~100 - 150 nM | ~1.5 - 3 x 10⁶ | Slow | Moderate |
Data compiled from multiple sources.[2][3][4][5] Values can vary depending on experimental conditions.
Experimental Protocols
Measuring Mitochondrial Calcium Dynamics Using a Low-Affinity Fluorescent Indicator (Rhod-2 AM)
This protocol describes the use of the low-affinity, red-fluorescent Ca²⁺ indicator Rhod-2 AM to measure mitochondrial Ca²⁺ concentration ([Ca²⁺]m).
Materials:
-
Cultured cells grown on glass-bottom dishes
-
Tyrode's solution (or other appropriate physiological saline)
-
Rhod-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
MitoTracker Green FM (for mitochondrial co-localization)
-
Confocal microscope with appropriate laser lines and filters for Rhod-2 (Excitation ~552 nm, Emission ~581 nm) and MitoTracker Green (Excitation ~490 nm, Emission ~516 nm)
-
Saponin (for cell permeabilization in some protocols)
-
Ca²⁺ ionophore (e.g., ionomycin) and a Ca²⁺-free buffer with EGTA for in situ calibration.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom imaging dishes.
-
Dye Loading: a. Prepare a loading solution by diluting Rhod-2 AM to a final concentration of 5-10 µM in Tyrode's solution. To aid in solubilization, first mix the Rhod-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the final buffer. b. If co-localization is desired, add MitoTracker Green FM to the loading solution (final concentration ~100-200 nM). c. Remove the culture medium from the cells and wash once with Tyrode's solution. d. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing and De-esterification: a. After incubation, gently wash the cells two to three times with fresh, warm Tyrode's solution to remove extracellular dye. b. Incubate the cells for an additional 30 minutes at 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the indicator inside the cell.
-
Imaging: a. Mount the dish on the confocal microscope stage. b. Excite Rhod-2 at ~552 nm and collect the emission at ~581 nm. If using MitoTracker Green, sequentially excite at ~490 nm and collect emission at ~516 nm to confirm mitochondrial localization of the Rhod-2 signal. c. Acquire a baseline fluorescence measurement. d. Stimulate the cells with the agonist of interest and record the change in Rhod-2 fluorescence over time.
-
In Situ Calibration (Optional but Recommended): a. To convert fluorescence intensity to absolute Ca²⁺ concentrations, an in situ calibration is necessary. b. After the experiment, treat the cells with a Ca²⁺ ionophore (e.g., 5-10 µM ionomycin) in a Ca²⁺-free buffer containing a high concentration of EGTA (e.g., 10 mM) to obtain the minimum fluorescence (Fmin). c. Subsequently, perfuse the cells with a buffer containing the ionophore and a saturating concentration of Ca²⁺ (e.g., 10 mM) to obtain the maximum fluorescence (Fmax). d. The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)] where Kd is the dissociation constant of the indicator under the experimental conditions.
Buffering ER Calcium Using a Low-Affinity Chelator
This protocol provides a general framework for using a low-affinity, membrane-permeant Ca²⁺ chelator to investigate the role of ER Ca²⁺ in a specific cellular process.
Materials:
-
Cultured cells
-
Low-affinity, AM-ester form of a Ca²⁺ chelator (e.g., a low-affinity BAPTA derivative)
-
Appropriate physiological buffer
-
Assay-specific reagents to measure the cellular process of interest (e.g., fluorescent reporter for gene expression, reagents for measuring apoptosis).
Procedure:
-
Determine Optimal Chelator Concentration: Perform a dose-response experiment to determine the optimal concentration of the low-affinity chelator that effectively buffers ER Ca²⁺ without causing significant cytotoxicity.
-
Cell Loading: a. Prepare a loading solution of the AM-ester of the low-affinity chelator in a physiological buffer. The final concentration will depend on the chelator and cell type. b. Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Washing and De-esterification: a. Wash the cells to remove the extracellular chelator. b. Incubate for an additional 30 minutes to allow for de-esterification.
-
Experimental Manipulation: a. Treat the cells with the stimulus of interest. b. At appropriate time points, perform the assay to measure the cellular response.
-
Controls: a. Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the chelator. b. High-Affinity Chelator Control: Cells treated with a high-affinity chelator (e.g., BAPTA-AM) to assess the effect of buffering cytosolic Ca²⁺. c. Inactive Analog Control: If available, use an inactive analog of the chelator to control for off-target effects.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway: ER-Mitochondria Calcium Crosstalk
Experimental Workflow: Comparing High- vs. Low-Affinity Chelation Effects
Logical Relationship: Affinity, Kinetics, and Buffering Capacity
Applications in Drug Development
The ability to selectively modulate Ca²⁺ signaling in specific cellular compartments with low-affinity chelators has opened new avenues for therapeutic intervention. Alterations in organellar Ca²⁺ homeostasis, particularly in mitochondria, are implicated in a growing number of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[7][8]
Neuroprotection: Excitotoxic neuronal cell death, a hallmark of stroke and neurodegenerative diseases, is often associated with mitochondrial Ca²⁺ overload. Low-affinity Ca²⁺ chelators that can buffer mitochondrial Ca²⁺ without significantly disturbing cytosolic Ca²⁺ signaling are being explored as potential neuroprotective agents.[6][9][10] By preventing the opening of the mitochondrial permeability transition pore (mPTP), these compounds may reduce apoptosis and preserve neuronal function.
Cancer Therapy: Cancer cells often exhibit reprogrammed Ca²⁺ signaling that promotes proliferation and survival. Targeting mitochondrial Ca²⁺ uptake is emerging as a potential anti-cancer strategy.[11][12] By modulating mitochondrial Ca²⁺ levels, it may be possible to induce apoptosis in cancer cells or sensitize them to conventional chemotherapies.
Cardiovascular Disease: Mitochondrial Ca²⁺ homeostasis is critical for normal cardiac function. Dysregulation of mitochondrial Ca²⁺ handling can contribute to arrhythmias and heart failure. Low-affinity Ca²⁺ modulators could potentially be used to restore normal Ca²⁺ cycling in cardiomyocytes and improve cardiac performance.
Conclusion
The principle of low-affinity Ca²⁺ chelation provides a powerful and nuanced approach to dissecting the complex world of intracellular Ca²⁺ signaling. By enabling the study and manipulation of high-concentration Ca²⁺ microdomains within organelles, these tools have significantly advanced our understanding of cellular physiology. As our knowledge of the roles of organellar Ca²⁺ in disease pathogenesis grows, the development of novel, targeted low-affinity Ca²⁺ chelators holds great promise for the future of drug discovery and development. This guide provides a foundational understanding for researchers to effectively utilize this important experimental strategy.
References
- 1. Novel Approach for Generation of Low Calcium Reagents for Investigations of Heavy Metal Effects on Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of mitochondrial [Ca(2+)] measured with the low-Ca(2+)-affinity dye rhod-5N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Modulation of hippocampal synaptic transmission by low concentrations of cell-permeant Ca2+ chelators: effects of Ca2+ affinity, chelator structure and binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological modulation of mitochondrial calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Strategies Targeting Mitochondrial Calcium Signaling: A New Hope for Neurological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection in vitro and in vivo by cell membrane-permeant Ca2+ chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lower Affinity of Isradipine for L-Type Ca2+ Channels during Substantia Nigra Dopamine Neuron-Like Activity: Implications for Neuroprotection in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
5,5'-Dinitro BAPTA AM: A Technical Guide to its Solubility and Application in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of 5,5'-Dinitro BAPTA AM in Dimethyl Sulfoxide (DMSO), along with detailed experimental protocols and its application in studying intracellular calcium signaling pathways.
Core Topic: Solubility in DMSO
This compound is a cell-permeant, low-affinity calcium chelator crucial for the investigation of cellular processes triggered by substantial calcium transients. Its utility in research is highly dependent on its solubility for the preparation of stock solutions. The primary solvent for this compound is high-quality, anhydrous DMSO.
While a precise upper limit of solubility for this compound in DMSO is not consistently published, it is readily soluble for standard experimental concentrations. For practical laboratory use, stock solutions are typically prepared in the range of 1-5 mM in anhydrous DMSO.[1] These stock solutions should be stored in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[1]
For comparative purposes, the parent compound, BAPTA AM, exhibits a solubility of approximately 20 mg/mL in DMSO.[2][3][4][5] Another source indicates a solubility of greater than 16.3 mg/mL for BAPTA-AM in DMSO.[6] Although structurally similar, the dinitro-substitution in this compound may influence its solubility.
Quantitative Solubility Data
The following table summarizes the available solubility and related data for this compound and the parent compound BAPTA AM.
| Compound | Solvent | Recommended Stock Concentration | Reported Solubility of Related Compound (BAPTA AM) | Molecular Weight ( g/mol ) |
| This compound | Anhydrous DMSO | 1-5 mM[1] | Not Directly Available | 854.7[1] |
| BAPTA AM | DMSO | Not Specified | ~20 mg/mL[2][3][4][5], >16.3 mg/mL[6] | 764.68[4] |
Mechanism of Action and Cellular Application
This compound is a lipophilic acetoxymethyl (AM) ester that can readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, releasing the active, membrane-impermeant form, 5,5'-Dinitro BAPTA.[1] This active form is a low-affinity calcium buffer that can modulate intracellular calcium concentrations.[1]
The two electron-withdrawing nitro groups on the benzene (B151609) rings give 5,5'-Dinitro BAPTA its characteristic low affinity for calcium. This property makes it an ideal tool for studying cellular events that are triggered by large and rapid increases in intracellular calcium, as it dampens these signals rather than completely abolishing them, which can be the case with high-affinity chelators.[1]
Cellular uptake and activation of this compound.
Experimental Protocols
Preparation of Stock and Working Solutions
A generalized protocol for the preparation and use of this compound is outlined below. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
-
Stock Solution Preparation : Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[1]
-
Storage : Store the stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.[1]
-
Working Solution Preparation : On the day of the experiment, dilute the DMSO stock solution to the desired final concentration (typically in the range of 5-20 µM) in a physiological buffer such as HEPES-buffered saline. To improve the solubility of the AM ester in the aqueous buffer, it is recommended to first mix the stock solution with an equal volume of 20% (w/v) Pluronic® F-127.[1]
Cellular Loading Protocol
The following workflow illustrates the key steps for loading cells with this compound.
Experimental workflow for cellular loading of this compound.
Applications in Research
This compound has been instrumental in a variety of research areas, including:
-
Neurobiology : To dissect the role of presynaptic calcium concentrations in neurotransmitter release and synaptic plasticity.[1]
-
Cell Signaling : For investigating signal transduction pathways where calcium acts as a second messenger.[1]
-
Neuronal Excitability : To study the regulation of neuronal firing by calcium-dependent ion channels.[1]
By providing a means to controllably buffer large intracellular calcium transients, this compound allows researchers to elucidate the specific roles of these calcium signals in complex biological processes.
References
A Technical Guide to 5,5'-Dinitro BAPTA and Other BAPTA Derivatives for Cellular Calcium Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of 5,5'-Dinitro BAPTA with other derivatives of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). This document is designed to assist researchers in selecting the appropriate BAPTA derivative for their specific experimental needs, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant cellular pathways.
Core Principles of BAPTA and Its Analogs
BAPTA is a high-affinity, selective calcium chelator that has become an essential tool in biological research.[1] Its structure, derived from EGTA, features benzene (B151609) rings that provide high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is a significant advantage for studying intracellular processes.[1][2] The chelation mechanism involves the binding of a calcium ion by four carboxylate groups, two amine nitrogens, and two ether oxygens.[1] A key characteristic of BAPTA is its rapid binding and release of Ca²⁺, which is approximately 50 to 400 times faster than that of EGTA.[1][2] Furthermore, its calcium affinity is less sensitive to pH changes within the physiological range compared to chelators like EDTA and EGTA.[1][2]
The versatility of BAPTA is greatly expanded by its derivatives, which are synthesized by adding electron-donating or electron-withdrawing groups to the benzene rings.[1] Electron-donating groups, such as methyl groups, increase the electron density on the chelating atoms, thereby enhancing the affinity for Ca²⁺ (lower dissociation constant, Kd). Conversely, electron-withdrawing groups, like halogens or nitro groups, decrease the affinity (higher Kd).[1] This "tunability" allows researchers to select a chelator with a Ca²⁺ affinity that is optimal for their specific experimental conditions.[1]
Comparison of BAPTA Derivatives: A Focus on 5,5'-Dinitro BAPTA
5,5'-Dinitro BAPTA is characterized by its relatively low affinity for calcium, a direct result of the two electron-withdrawing nitro groups attached to its benzene rings.[3] These nitro groups reduce the electron density of the chelating carboxylate groups, leading to a significantly higher dissociation constant (Kd) compared to the parent BAPTA molecule.[3] This property makes it a low-affinity buffer, which is advantageous for studying cellular processes involving large and rapid increases in intracellular calcium.[3] It can modulate these substantial influxes without completely quenching the physiological calcium signal.[3]
In contrast, other derivatives like 5,5'-Dimethyl BAPTA have a much higher affinity for calcium, making them suitable for experiments where clamping intracellular calcium at very low levels is required.[2][3]
Quantitative Data: Physicochemical Properties of BAPTA Derivatives
The selection of a BAPTA derivative is often guided by its dissociation constant (Kd) for Ca²⁺. The table below summarizes the Kd values for several commonly used BAPTA derivatives.
| Chelator Name | Substituents | Dissociation Constant (Kd) for Ca²⁺ |
| BAPTA | None | 110 - 220 nM[1] |
| 5,5'-Dimethyl BAPTA | 5,5'-di-CH₃ | ~40 nM[1][4] |
| 5,5'-Difluoro BAPTA | 5,5'-di-F | ~270 nM[1] |
| 5,5'-Dinitro BAPTA | 5,5'-di-NO₂ | ~7.5 mM[2][3] |
| 5,5'-Dibromo BAPTA | 5,5'-di-Br | ~1.5 µM[4] |
Experimental Protocols
Protocol 1: Determination of Calcium Dissociation Constant (Kd) by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the Kd of a BAPTA derivative for Ca²⁺ using UV-Vis spectrophotometry.
Materials:
-
BAPTA derivative of interest
-
Calcium-free buffer (e.g., treated with Chelex)
-
Standardized CaCl₂ solution
-
EDTA solution
-
Quartz cuvette
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the BAPTA derivative in the calcium-free buffer.
-
Record the absorbance spectrum of the free chelator in the quartz cuvette.
-
Titrate the chelator solution with known concentrations of the standardized CaCl₂ solution.
-
Record the absorbance spectrum after each addition of CaCl₂ until the spectral changes are saturated, indicating the formation of the Ca²⁺-BAPTA complex.
-
The dissociation constant (Kd) can then be calculated by fitting the absorbance data to a binding isotherm equation.
Protocol 2: Loading Cells with BAPTA-AM Esters
The acetoxymethyl (AM) ester forms of BAPTA derivatives are membrane-permeant and can be loaded into live cells.[5] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active BAPTA molecule in the cytoplasm.[5]
Materials:
-
BAPTA-AM derivative of interest (e.g., 5,5'-Dinitro BAPTA AM)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Cultured cells
Procedure:
-
Preparation of Stock Solution: Prepare a 1-10 mM stock solution of the BAPTA-AM derivative in anhydrous DMSO.[5]
-
Preparation of Loading Solution: On the day of the experiment, dilute the BAPTA-AM stock solution into the physiological buffer to the desired final concentration (typically 1-50 µM).[6] To aid in solubilization, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%.[6]
-
Cell Loading:
-
De-esterification:
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows where BAPTA derivatives are commonly employed.
Caption: Role of 5,5'-Dinitro BAPTA in modulating Ca²⁺-dependent apoptosis.
References
An In-depth Technical Guide to the Membrane Permeability of 5,5'-Dinitro BAPTA AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dinitro BAPTA AM is a cell-permeant, low-affinity calcium chelator widely utilized in cellular biology and neuroscience research.[1] Its unique properties make it an invaluable tool for investigating the nuanced roles of intracellular calcium signaling. This technical guide provides a comprehensive overview of the membrane permeability of this compound, detailing its mechanism of action, experimental protocols for its use and characterization, and its application in studying cellular signaling pathways.
Core Principles: From Membrane Traversal to Intracellular Action
The efficacy of this compound as an intracellular calcium buffer hinges on its ability to first cross the cell membrane and then become activated within the cytosol. This process can be broken down into two key stages:
-
Passive Diffusion across the Plasma Membrane : The core 5,5'-Dinitro BAPTA molecule is a highly charged tetra-carboxylate anion, rendering it impermeable to the lipid bilayer of the cell membrane. To overcome this, it is chemically modified into its acetoxymethyl (AM) ester form. The lipophilic AM groups mask the negative charges, allowing the molecule to passively diffuse across the cell membrane and into the cytoplasm.[1][2]
-
Intracellular Hydrolysis and Activation : Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][2] This enzymatic hydrolysis regenerates the carboxylate groups, transforming this compound into its active, membrane-impermeant form, 5,5'-Dinitro BAPTA. This charged form is effectively trapped within the cytosol, where it can buffer changes in intracellular calcium concentration.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 854.7 g/mol | [1] |
| Form | Acetoxymethyl ester (cell-permeant) | [1] |
| Calcium Affinity (Kd) | Low affinity | [1] |
| Solubility | Soluble in DMSO | [2] |
Experimental Protocols
Protocol 1: General Cell Loading with this compound
This protocol provides a general guideline for loading cells with this compound. Optimal conditions may vary depending on the cell type and experimental question.
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or HEPES-buffered saline)
-
Pluronic® F-127 (optional, for improving solubility)
-
Probenecid (B1678239) (optional, to inhibit extrusion of the de-esterified chelator)
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 5-20 µM) in a physiological buffer. For cells that are difficult to load, the addition of Pluronic® F-127 (final concentration 0.02-0.04%) to the working solution can aid in dispersing the AM ester.
-
Cell Incubation: Replace the cell culture medium with the loading solution containing this compound. Incubate the cells for 30-60 minutes at 37°C.
-
Washing: After incubation, thoroughly wash the cells 2-3 times with fresh, indicator-free physiological buffer to remove any extracellular this compound.
-
De-esterification: Incubate the cells in fresh, indicator-free medium for an additional 30 minutes at room temperature or 37°C. This allows for complete cleavage of the AM groups by intracellular esterases, ensuring the trapping and activation of the chelator.
-
Optional - Inhibiting Extrusion: To prevent the active transport of the de-esterified 5,5'-Dinitro BAPTA out of the cell, the organic anion transport inhibitor probenecid (1-2.5 mM) can be included in the loading and experimental buffers.
Protocol 2: Quantification of Intracellular 5,5'-Dinitro BAPTA Concentration
Determining the precise intracellular concentration of the active chelator is crucial for interpreting experimental results. Two common methods are outlined below.
Method A: Mass Spectrometry
-
Load cells with this compound as described in Protocol 1.
-
After the de-esterification step, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Analyze the cell lysates by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the hydrolyzed 5,5'-Dinitro BAPTA.
-
Determine the intracellular volume of the cells to calculate the final intracellular concentration.
Method B: Co-loading with a Fluorescent Indicator
-
Co-load cells with this compound and a ratiometric calcium indicator such as Fura-2 AM.
-
After loading and de-esterification, measure the fluorescence ratio of Fura-2 at different known extracellular calcium concentrations to generate an in-situ calibration curve in the presence of the chelator.
-
The altered response of the fluorescent indicator to calcium can be used to estimate the intracellular buffering capacity and, consequently, the concentration of active 5,5'-Dinitro BAPTA.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to determine the passive permeability of a compound across an artificial lipid membrane.[3][4][5][6] This protocol can be adapted to estimate the membrane permeability of this compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
DMSO
-
LC-MS/MS or UV-Vis spectrophotometer for analysis
Procedure:
-
Prepare Donor Solution: Dissolve this compound in DMSO to create a stock solution. Dilute the stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 10 µM) with a final DMSO concentration of 1%.
-
Coat Filter Plate: Add a small volume (e.g., 5 µL) of the artificial membrane solution to each well of the filter plate, ensuring the filter is completely coated. Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Assemble Sandwich: Place the coated filter plate on top of the acceptor plate, creating a "sandwich".
-
Add Donor Solution: Add the donor solution containing this compound to the wells of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: The effective permeability (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor compartments, the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 4: Assay for Intracellular Esterase Activity
This protocol provides a method to assess the rate of intracellular hydrolysis of the AM ester.
Materials:
-
Fluorescein diacetate (FDA) or another fluorogenic esterase substrate
-
Cell lysis buffer
-
Fluorometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Substrate Loading: Incubate the cells with a known concentration of the fluorogenic esterase substrate (e.g., FDA).
-
Time-course Measurement: At various time points, lyse the cells and measure the fluorescence of the hydrolyzed product using a fluorometer.
-
Standard Curve: Generate a standard curve using a known concentration of the fluorescent product (e.g., fluorescein).
-
Calculate Esterase Activity: The rate of fluorescence increase is proportional to the intracellular esterase activity. This can be expressed as the amount of product formed per unit time per cell number or protein concentration. This provides an estimate of the cell type's capacity to hydrolyze AM esters.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Applications in Cellular Signaling
The low calcium affinity of 5,5'-Dinitro BAPTA makes it particularly useful for dissecting signaling pathways where high-amplitude calcium transients are involved.[1]
-
Synaptic Transmission: In neuroscience, it is used to study the role of presynaptic calcium in neurotransmitter release. By buffering large, localized calcium influxes at the active zone, it allows researchers to investigate the relationship between calcium concentration and the probability of vesicle fusion.[1]
-
Store-Operated Calcium Entry (SOCE): this compound can be used as a tool to investigate the role of global versus localized calcium signals in the activation of SOCE. By buffering the bulk cytosolic calcium increase following store depletion, its effect on SOCE can help elucidate the nature of the signal that couples the endoplasmic reticulum to plasma membrane calcium channels.
-
Control for Off-Target Effects: Due to its low affinity for calcium, this compound serves as an excellent negative control in experiments using high-affinity BAPTA analogs.[1] If a cellular response is observed with high-affinity BAPTA but not with 5,5'-Dinitro BAPTA, it strongly suggests that the effect is indeed dependent on the chelation of low-level calcium fluctuations. Conversely, if both compounds produce the same effect, it may point to calcium-independent or "off-target" effects of the BAPTA molecule itself.
Off-Target Effects and Considerations
While a powerful tool, it is crucial to be aware of the potential off-target effects of BAPTA and its analogs, which may be independent of their calcium-chelating properties. These can include:
-
Interaction with other divalent cations: BAPTA can also bind to other ions like zinc.
-
Direct protein interactions: BAPTA has been reported to directly interact with and inhibit certain enzymes.
-
Effects on ion channels: Some studies have shown that BAPTA-AM can directly block certain potassium channels.[7][8][9]
Therefore, careful experimental design, including the use of appropriate controls like this compound, is essential for the accurate interpretation of results.
Conclusion
This compound is a specialized and valuable tool for researchers studying intracellular calcium signaling. Its cell-permeant nature, combined with its low affinity for calcium, allows for the targeted buffering of large calcium transients and provides a crucial control for dissecting the intricacies of calcium-dependent cellular processes. While specific quantitative data on its membrane permeability and hydrolysis kinetics are not extensively documented, the experimental protocols provided in this guide offer a clear path for researchers to characterize these parameters within their specific experimental systems. A thorough understanding of its properties, applications, and potential off-target effects will enable scientists and drug development professionals to effectively leverage this compound in their research endeavors.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. ADME Pampa Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 7. The membrane permeable calcium chelator BAPTA-AM directly blocks human ether a-go-go-related gene potassium channels stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BAPTA AM | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
The Pivotal Role of Acetoxymethyl Esters in Cellular Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetoxymethyl (AM) esters represent a cornerstone of modern cell biology and drug delivery, providing an elegant and effective method for introducing polar molecules into living cells. By temporarily masking negatively charged functional groups, AM esterification renders molecules hydrophobic and membrane-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now-polar molecule within the cytosol. This technique has revolutionized the study of intracellular processes, enabling the use of a vast array of fluorescent indicators for ions like calcium and pH, as well as the targeted delivery of therapeutic agents. This guide provides a comprehensive overview of the core principles of AM ester-mediated cellular uptake, detailed experimental protocols for key applications, and a summary of relevant quantitative data to aid in experimental design and interpretation.
The Core Principle: From Impermeant to Intracellular
Many biologically active molecules, including fluorescent dyes and potential drug candidates, are negatively charged at physiological pH. This charge prevents them from passively diffusing across the hydrophobic lipid bilayer of the cell membrane. The AM ester strategy overcomes this barrier by converting charged carboxylate groups into uncharged, lipophilic acetoxymethyl esters.[1]
The key features of this approach are:
-
Increased Lipophilicity: The AM group masks the negative charge and increases the overall hydrophobicity of the molecule, facilitating its passage across the cell membrane.
-
Passive Diffusion: The modified, uncharged molecule can readily diffuse across the plasma membrane into the cell's interior.
-
Intracellular Cleavage: Once inside the cell, non-specific cytosolic esterases recognize and hydrolyze the ester bond.[1]
-
Cellular Trapping: The removal of the AM group regenerates the negatively charged carboxylate, rendering the molecule polar and membrane-impermeant once again. This effectively traps the molecule inside the cell.[1]
-
Activation: In many cases, the hydrolysis of the AM ester is also a prerequisite for the molecule's function, such as the fluorescence of a dye upon binding to its target ion.[2]
The hydrolysis of the AM ester releases the active molecule, formaldehyde, and acetic acid as byproducts.[3] While generally well-tolerated at typical working concentrations, it is a factor to consider in experimental design.
Quantitative Data on AM Ester Loading
The efficiency of cellular loading with AM esters can be influenced by several factors, including the specific dye or molecule, cell type, incubation time, and temperature. The following table summarizes typical experimental parameters for commonly used AM ester-based probes.
| Probe | Application | Typical Stock Solution | Typical Working Concentration | Incubation Time | Incubation Temperature | Notes |
| Fura-2, AM | Ratiometric Ca2+ Imaging | 1-10 mM in DMSO | 1-5 µM | 30-60 minutes | Room Temperature to 37°C | Ratiometric properties reduce variability from dye loading and photobleaching.[2][4] |
| Fluo-4, AM | High-Affinity Ca2+ Imaging | 1-5 mM in DMSO | 1-5 µM | 15-60 minutes | Room Temperature to 37°C | Exhibits a large fluorescence increase upon Ca2+ binding.[5] |
| Calcein, AM | Cell Viability Assays | 1-5 mM in DMSO | 1-10 µM | 15-30 minutes | 37°C | Non-fluorescent until hydrolyzed in viable cells.[6] |
| BCECF, AM | Intracellular pH Measurement | 1-20 mM in DMSO | 2-50 µM | 15-60 minutes | Room Temperature to 37°C | Ratiometric dye for accurate pH determination.[7][8] |
Key Experimental Protocols
The successful use of AM esters requires careful attention to detail in the experimental protocol. Below are detailed methodologies for common applications.
General Protocol for Loading Cells with AM Esters
This protocol provides a general framework that can be adapted for various AM ester-based probes and cell types.
Materials:
-
AM ester of choice (e.g., Fura-2 AM, Fluo-4 AM, Calcein AM)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO, optional)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or HEPES-buffered saline)
-
Probenecid (B1678239) (optional)
Procedure:
-
Prepare Stock Solution: Dissolve the AM ester in anhydrous DMSO to a stock concentration of 1-10 mM.[1][9] Store this stock solution in small aliquots, desiccated at -20°C and protected from light.[1][9]
-
Prepare Loading Solution: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution in a physiological buffer to the desired working concentration (typically 1-10 µM).[1][9]
-
Cell Loading:
-
For adherent cells, remove the culture medium and replace it with the loading solution.
-
For suspension cells, pellet the cells and resuspend them in the loading solution.
-
-
Incubation: Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.[1][9] The optimal time and temperature should be determined empirically for each cell type and probe. Lowering the temperature may reduce dye compartmentalization.[1][9]
-
Washing: After incubation, wash the cells 2-3 times with fresh, dye-free buffer to remove extracellular AM ester.[3]
-
De-esterification: Incubate the cells for an additional 15-30 minutes in a dye-free buffer to allow for complete hydrolysis of the AM esters by intracellular esterases.
-
Measurement: Proceed with fluorescence measurement using a suitable instrument (e.g., fluorescence microscope, plate reader, flow cytometer).
Protocol for Intracellular Calcium Measurement with Fura-2, AM
Materials:
-
Fura-2, AM
-
Anhydrous DMSO
-
Pluronic® F-127 (20% in DMSO)
-
HEPES-buffered saline (HBS): NaCl (140 mM), KCl (5 mM), MgCl2 (1 mM), CaCl2 (2 mM), D-glucose (10 mM), HEPES (10 mM), pH 7.4
-
Ionomycin (B1663694) (calcium ionophore)
-
EGTA
Procedure:
-
Prepare a 1 mM Fura-2, AM stock solution in anhydrous DMSO.
-
Prepare a loading solution of 2 µM Fura-2, AM in HBS. Add Pluronic® F-127 to a final concentration of 0.02%.
-
Load cells with the Fura-2, AM solution for 30-45 minutes at 37°C.
-
Wash cells three times with HBS.
-
Incubate for a further 30 minutes at 37°C to ensure complete de-esterification.
-
Measure fluorescence using a ratiometric imaging system, alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.
-
Calibration (optional): To determine the intracellular calcium concentration, at the end of the experiment, add ionomycin (e.g., 5-10 µM) to determine the maximum fluorescence ratio (Rmax) in the presence of saturating Ca2+. Then, add a calcium chelator like EGTA (e.g., 10-20 mM) to determine the minimum fluorescence ratio (Rmin). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation.
Protocol for Cell Viability Assessment with Calcein, AM
Materials:
-
Calcein, AM
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a 1 mM Calcein, AM stock solution in anhydrous DMSO.
-
Prepare a working solution of 1 µM Calcein, AM in PBS.
-
Treat cells with the experimental compounds.
-
Add the Calcein, AM working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Measure fluorescence at an excitation of ~490 nm and emission of ~515 nm. The fluorescence intensity is proportional to the number of viable cells.
Visualizing Cellular Processes with AM Esters
AM ester-based probes are instrumental in visualizing and dissecting complex cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of AM ester uptake and its application in studying key signaling events.
Caption: Mechanism of AM ester cellular uptake and intracellular trapping.
Caption: A generalized experimental workflow for using AM ester probes.
Caption: Gq protein-coupled receptor signaling pathway leading to intracellular calcium release.
Caption: The store-operated calcium entry (SOCE) signaling pathway.
Troubleshooting and Considerations
While a powerful technique, the use of AM esters is not without its challenges. Researchers should be aware of the following potential issues:
-
Incomplete Hydrolysis: Insufficient intracellular esterase activity can lead to incomplete cleavage of the AM groups, resulting in a population of partially hydrolyzed, non-functional molecules.[3][10]
-
Compartmentalization: AM esters can accumulate in organelles such as mitochondria and the endoplasmic reticulum, leading to a non-uniform cytosolic distribution of the active probe.[3] Loading at lower temperatures can sometimes mitigate this issue.[1][9]
-
Dye Leakage: Over time, the de-esterified, charged probe can be actively transported out of the cell by organic anion transporters. This can be reduced by using inhibitors like probenecid.[1][9]
-
Extracellular Hydrolysis: In some experimental systems, particularly in vivo, extracellular esterases can cleave the AM esters before they enter the cell, preventing efficient loading.[3]
-
Cytotoxicity: High concentrations of AM esters or the byproducts of their hydrolysis can be toxic to cells. It is crucial to use the lowest effective concentration.
Conclusion
The acetoxymethyl ester-based method for intracellular delivery remains an indispensable tool for researchers across various disciplines. Its simplicity and effectiveness in overcoming the cell membrane barrier have enabled countless discoveries in cell signaling, physiology, and pharmacology. By understanding the core principles, optimizing experimental protocols, and being mindful of potential pitfalls, scientists can continue to leverage this powerful technique to unravel the complexities of the intracellular world. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of AM esters in research and development.
References
- 1. The B cell receptor-induced calcium flux involves a calcium mediated positive feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. New developments in the signaling mechanisms of the store-operated calcium entry pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijdb.ehu.eus [ijdb.ehu.eus]
- 7. Mag-Fluo4 in T cells: Imaging of intra-organelle free Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Calcium Signaling in B Cell Activation and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - HK [thermofisher.com]
Methodological & Application
Application Notes and Protocols for 5,5'-Dinitro BAPTA AM in Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dinitro BAPTA AM is a cell-permeant, low-affinity calcium chelator utilized in cellular biology and neuroscience to investigate the roles of intracellular calcium (Ca²⁺) signaling. As an acetoxymethyl (AM) ester, it readily crosses the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form, 5,5'-Dinitro BAPTA, in the cytosol. The defining characteristic of 5,5'-Dinitro BAPTA is its significantly reduced affinity for Ca²⁺ compared to its parent compound, BAPTA. This property makes it an ideal tool for buffering large and rapid Ca²⁺ transients without completely abolishing the physiological signal, allowing for the study of cellular processes triggered by substantial changes in intracellular Ca²⁺ concentration.
Mechanism of Action
The utility of this compound is rooted in its chemical structure and subsequent intracellular activation. The two nitro groups on the BAPTA backbone withdraw electron density from the chelating carboxylate groups, thereby lowering its affinity for Ca²⁺. The AM esters mask the charged carboxylates, rendering the molecule lipophilic and able to diffuse across the cell membrane. Inside the cell, esterases hydrolyze the AM esters, revealing the carboxylate groups and trapping the active chelator, 5,5'-Dinitro BAPTA, within the cytoplasm where it can buffer Ca²⁺ ions.
Quantitative Data
A summary of the key quantitative properties of 5,5'-Dinitro BAPTA and related compounds is provided below for easy comparison.
| Property | 5,5'-Dinitro BAPTA | BAPTA | Fura-2 |
| Ca²⁺ Dissociation Constant (Kd) | ~7.5 mM (in 300 mM KCl)[1] | ~160-590 nM (no Mg²⁺)[1] | ~145 nM |
| Typical Loading Concentration (AM ester) | 10-50 µM | 10-100 µM[1] | 2-5 µM |
| Incubation Time | 30-60 minutes | 30-60 minutes | 30-60 minutes |
| Incubation Temperature | 37°C | 37°C | Room Temperature to 37°C |
| De-esterification Time | ≥ 30 minutes | ≥ 30 minutes | ≥ 30 minutes |
| Excitation Wavelengths (for Fura-2) | N/A | N/A | 340 nm (Ca²⁺-bound) / 380 nm (Ca²⁺-free) |
| Emission Wavelength (for Fura-2) | N/A | N/A | ~510 nm |
Signaling Pathways and Experimental Workflows
Calcium Signaling Pathway Modulation
5,5'-Dinitro BAPTA is employed to investigate Ca²⁺-dependent signaling pathways by attenuating, rather than eliminating, Ca²⁺ signals. This allows researchers to dissect the roles of large Ca²⁺ transients in processes such as neurotransmitter release, muscle contraction, and apoptosis.
Modulation of a typical GPCR/PLC-mediated Ca²⁺ signaling pathway by 5,5'-Dinitro BAPTA.
Experimental Workflow for Cell Loading
The following diagram outlines the general workflow for loading cells with this compound.
General experimental workflow for loading cells with this compound.
Experimental Protocols
Protocol 1: Standard Loading of Adherent Cells with this compound
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic™ F-127 (20% w/v in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or HEPES-buffered saline)
-
Adherent cells cultured on coverslips or in microplates
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Prepare a 2X working solution in the physiological buffer of choice. For a final loading concentration of 20 µM, prepare a 40 µM working solution. c. To aid in solubilization, first mix the required volume of the this compound stock solution with an equal volume of 20% Pluronic™ F-127 before diluting it into the buffer. Vortex briefly.
-
Cell Loading: a. Aspirate the culture medium from the cells. b. Add an equal volume of the 2X working solution to the cells (e.g., for cells in 1 mL of medium, add 1 mL of 2X working solution). c. Incubate the cells for 30-60 minutes at 37°C in a humidified incubator.
-
Washing: a. Gently aspirate the loading solution. b. Wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular this compound.
-
De-esterification: a. Add fresh, warm physiological buffer to the cells. b. Incubate for at least 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Experimentation: The cells are now loaded with 5,5'-Dinitro BAPTA and are ready for the calcium imaging experiment.
Protocol 2: Co-loading of Primary Neurons with this compound and Fura-2 AM
Materials:
-
This compound
-
Fura-2 AM
-
Anhydrous DMSO
-
Pluronic™ F-127 (20% w/v in DMSO)
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Neuronal culture medium (e.g., Neurobasal medium with supplements)
-
Primary neurons cultured on coverslips
Procedure:
-
Stock Solution Preparation: Prepare separate 1-5 mM stock solutions of this compound and Fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C.
-
Loading Solution Preparation: a. Prepare a loading buffer containing neuronal culture medium. If using, add probenecid to a final concentration of 1-2.5 mM. b. In a microcentrifuge tube, combine the required volumes of the this compound and Fura-2 AM stock solutions. c. Add an equal volume of 20% Pluronic™ F-127 to the mixed stock solutions and vortex briefly. d. Dilute this mixture into the loading buffer to achieve the final desired concentrations (e.g., 20-50 µM this compound and 2-5 µM Fura-2 AM).
-
Cell Loading: a. Replace the culture medium of the primary neurons with the loading solution. b. Incubate for 30-45 minutes at 37°C. Note: Incubation times may need to be optimized for specific neuronal preparations to minimize potential toxicity.
-
Washing and De-esterification: a. Gently wash the neurons 2-3 times with fresh, warm neuronal culture medium (containing probenecid if used previously). b. Incubate in fresh medium for at least 30 minutes at 37°C.
-
Calcium Imaging and Data Analysis: a. Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging. b. Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm. c. Calculate the ratio of the fluorescence intensities (F340/F380). d. To determine the intracellular Ca²⁺ concentration, perform a calibration at the end of the experiment using a Ca²⁺ ionophore (e.g., ionomycin) to determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios in the presence of saturating Ca²⁺ and a Ca²⁺-free solution containing a high-affinity chelator like EGTA, respectively. The Grynkiewicz equation can then be used to calculate [Ca²⁺]i: [Ca²⁺]i = Kd_fura * [(R - Rmin) / (Rmax - R)] * (F380_free / F380_bound) Where Kd_fura is the dissociation constant of Fura-2 for Ca²⁺. It is important to note that the presence of 5,5'-Dinitro BAPTA will alter the kinetics of the observed Ca²⁺ transients.
Troubleshooting and Considerations
-
Precipitation of AM Esters: If the AM ester precipitates in the loading buffer, ensure that Pluronic™ F-127 is used and that the stock solution is added to the buffer with vigorous mixing.
-
Cellular Toxicity: High concentrations or prolonged incubation with BAPTA-AM can be toxic to some cell types. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cells. Loading primary neurons with BAPTA-AM has been shown to induce endoplasmic reticulum stress, which should be considered when interpreting results[2].
-
Incomplete De-esterification: Incomplete hydrolysis of the AM ester can lead to compartmentalization of the dye and inaccurate results. Ensure a sufficient de-esterification period.
-
Off-Target Effects: BAPTA and its analogs have been reported to have Ca²⁺-independent effects, including interactions with other divalent cations and cellular proteins. It is advisable to use the lowest effective concentration and to include appropriate controls, such as a structurally related but inactive analog, to verify that the observed effects are due to Ca²⁺ chelation.
-
Calibration in the Presence of a Buffer: The presence of an intracellular Ca²⁺ buffer like 5,5'-Dinitro BAPTA will slow the apparent on- and off-rates of the Ca²⁺ indicator. This should be taken into account when interpreting the kinetics of Ca²⁺ signals.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the nuanced roles of large intracellular calcium transients in a wide range of biological processes.
References
Application Notes and Protocols for 5,5'-Dinitro BAPTA AM in Neuronal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dinitro BAPTA AM is a cell-permeant, low-affinity calcium (Ca²⁺) chelator crucial for investigating the role of intracellular Ca²⁺ dynamics in neuronal function. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active form of the chelator, 5,5'-Dinitro BAPTA, within the cytoplasm. Due to its relatively low affinity for Ca²⁺, it is particularly useful for buffering large and rapid Ca²⁺ transients without completely abolishing the signal, making it an invaluable tool for studying Ca²⁺-dependent processes that are triggered by significant changes in intracellular Ca²⁺ concentration.
These application notes provide a comprehensive guide to utilizing this compound in neuronal preparations, including recommended concentrations, detailed experimental protocols, and an overview of its effects on neuronal signaling pathways.
Data Presentation
Quantitative Data Summary
The optimal concentration of this compound for neurons is highly dependent on the specific cell type and experimental goals. The following tables summarize key quantitative data gathered from the literature to guide experimental design.
Table 1: Properties and Loading Parameters of this compound
| Parameter | Value | Notes |
| Dissociation Constant (Kd) for Ca²⁺ | ~7.5 mM | This high Kd value confirms its low affinity for calcium, making it suitable for buffering large Ca²⁺ influxes. |
| Recommended Loading Concentration Range | 5 - 100 µM | The optimal concentration should be determined empirically for each neuronal cell type and experimental question. |
| Typical Incubation Time | 20 - 60 minutes | Longer incubation times may be necessary for lower concentrations to achieve sufficient intracellular accumulation. |
| Incubation Temperature | 37°C | Standard cell culture incubation temperature. |
| Stock Solution Solvent | Anhydrous DMSO | Prepare a concentrated stock solution (e.g., 1-10 mM) and store in aliquots at -20°C. |
| Use of Pluronic® F-127 | 0.02% - 0.04% (final concentration) | A non-ionic detergent that aids in the solubilization of the AM ester in aqueous loading buffers. |
Table 2: Reported Effects of this compound and Related Compounds on Neuronal Function
| Compound | Concentration | Cell Type | Effect |
| This compound | 5 µM or 50 µM | Hippocampal CA1 Neurons | No significant effect on field excitatory postsynaptic potentials (fEPSPs)[1]. |
| BAPTA-AM (High Affinity) | 10, 25, and 50 µM | Hippocampal Neurons | Dose-dependent effects on epileptiform activity; lower concentrations had minimal effect, while higher concentrations caused rapid inhibition of pulsations[2][3]. |
| BAPTA-AM (High Affinity) | 3-10 µM | Mouse Cortical Cultures | Induced delayed and necrotic neuronal death after 24-48 hours of exposure[4]. |
| BAPTA-AM (High Affinity) | 10 µM and 100 µM | Organotypic Hippocampal Cultures | Well-tolerated in control cultures, but provided temporary protection against oxygen-glucose deprivation-induced neurodegeneration[5]. |
Experimental Protocols
Protocol 1: Loading Primary Neurons with this compound
This protocol provides a general procedure for loading adherent primary neurons with this compound. Optimization of concentrations and incubation times is recommended for each specific neuronal culture system.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127, 20% solution in DMSO
-
Physiological saline solution appropriate for your neurons (e.g., Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF))
-
Cultured primary neurons on coverslips or in multi-well plates
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Loading Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
In a microcentrifuge tube, mix the required volume of the 1 mM stock solution with an equal volume of 20% Pluronic® F-127 solution. For example, to make a 2X final concentration, mix 1 µL of 1 mM this compound with 1 µL of 20% Pluronic® F-127.
-
Vortex the mixture briefly.
-
Dilute this mixture into pre-warmed (37°C) physiological saline to the desired final loading concentration (e.g., 10 µM, 25 µM, 50 µM). Vortex again to ensure a homogenous solution.
-
-
Cell Loading:
-
Aspirate the culture medium from the neurons.
-
Wash the cells gently once with pre-warmed physiological saline.
-
Add the prepared loading solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Washing:
-
After incubation, aspirate the loading solution.
-
Wash the cells three times with pre-warmed physiological saline to remove extracellular this compound.
-
After the final wash, add fresh pre-warmed physiological saline or culture medium.
-
-
De-esterification:
-
Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, leading to the active form of the chelator.
-
-
Experimentation:
-
The neurons are now loaded with 5,5'-Dinitro BAPTA and are ready for your experiment (e.g., calcium imaging, electrophysiology).
-
Protocol 2: Assessing Neuronal Viability after this compound Loading
It is crucial to determine the potential cytotoxicity of this compound at the concentrations used in your experiments. The following is a general protocol using Calcein AM, a fluorescent dye that stains live cells.
Materials:
-
Neurons loaded with varying concentrations of this compound (and a vehicle control)
-
Calcein AM
-
Physiological saline solution
-
Fluorescence microscope
Procedure:
-
Prepare Calcein AM solution:
-
Prepare a stock solution of Calcein AM in DMSO (e.g., 1 mM).
-
Dilute the stock solution in physiological saline to a final working concentration of 1-2 µM.
-
-
Staining:
-
After loading the neurons with this compound and the de-esterification step, aspirate the medium.
-
Add the Calcein AM working solution to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells once with physiological saline.
-
Image the cells using a fluorescence microscope with appropriate filters for Calcein AM (excitation ~495 nm, emission ~515 nm).
-
-
Analysis:
-
Quantify the number of fluorescent (live) cells in multiple fields of view for each concentration of this compound and the vehicle control.
-
Compare the number of viable cells across the different treatment groups to determine if the chelator exhibits cytotoxic effects at the concentrations tested. Other viability assays such as MTT or LDH release assays can also be employed for a more comprehensive analysis[1][5][6][7].
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAPTA/AM, an intracellular calcium chelator, induces delayed necrosis by lipoxygenase-mediated free radicals in mouse cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,5'-Dinitro BAPTA AM Loading with Pluronic F-127
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dinitro BAPTA AM is a cell-permeant, low-affinity calcium chelator used to investigate the role of intracellular calcium (Ca²⁺) signaling.[1] Unlike high-affinity chelators that can completely suppress Ca²⁺ signals, 5,5'-Dinitro BAPTA's lower affinity allows for the dampening of large Ca²⁺ transients without eliminating them entirely.[1] This characteristic makes it a valuable tool for studying cellular processes triggered by substantial changes in Ca²⁺ concentration.[1] The acetoxymethyl (AM) ester form allows the molecule to passively diffuse across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, Ca²⁺-binding form of 5,5'-Dinitro BAPTA within the cytoplasm.[2][3][4]
Pluronic F-127, a non-ionic surfactant, is often used to facilitate the loading of hydrophobic AM esters into living cells by aiding their dispersion in aqueous media.[5][6][7] This protocol provides detailed instructions for the effective loading of this compound into cells using Pluronic F-127.
Mechanism of Action
The workflow for this compound cellular loading and activation involves several key steps. The hydrophobic AM ester passively crosses the cell membrane. Inside the cell, intracellular esterases hydrolyze the AM ester groups, converting the molecule into its active, membrane-impermeant tetra-carboxylate form. This active form is then able to buffer intracellular calcium, attenuating Ca²⁺ transients.
Caption: Cellular uptake and activation of this compound.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the use of this compound.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 854.7 g/mol | [1] |
| Calcium Affinity (Kd) | ~7.5 mM (low affinity) | [1] |
| Form | Acetoxymethyl (AM) ester | [2][3][4] |
Table 2: Recommended Reagent Concentrations
| Reagent | Stock Solution Concentration | Working Concentration | Reference |
| This compound | 1-5 mM in anhydrous DMSO | 5-20 µM | [1] |
| Pluronic F-127 | 20% (w/v) in anhydrous DMSO | 0.02% - 0.1% | [1][7] |
| Probenecid (B1678239) (optional) | 25 mM | 1 mM | [8] |
Table 3: Typical Experimental Parameters
| Parameter | Range | Notes | Reference |
| Incubation Time | 30-60 minutes | Cell type-dependent, requires optimization. | [1] |
| Incubation Temperature | 37°C or Room Temperature | Room temperature may reduce dye compartmentalization. | [1][6] |
| De-esterification Time | ≥ 30 minutes | Allows for complete cleavage of AM esters. | [1] |
Experimental Protocols
This section provides a detailed protocol for loading cells with this compound using Pluronic F-127.
Materials
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127, 20% (w/v) in DMSO
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or HEPES-buffered saline)
-
Probenecid (optional)
-
Adherent cells cultured in appropriate vessels
Protocol Workflow
The following diagram outlines the key steps in the loading protocol.
Caption: Experimental workflow for this compound loading.
Step-by-Step Procedure
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of the experiment, allow the this compound stock solution and the 20% Pluronic F-127 solution to warm to room temperature.
-
In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 solution.[6] For example, mix 1 µL of 1 mM this compound with 1 µL of 20% Pluronic F-127.
-
Dilute this mixture into the desired volume of physiological buffer to achieve a final this compound concentration of 5-20 µM.[1] The final concentration of Pluronic F-127 should be kept at or below 0.1%.[7]
-
If using probenecid to inhibit organic anion transporters and improve dye retention, add it to the final loading solution at a concentration of 1 mM.[8]
-
-
Cell Incubation:
-
Washing:
-
De-esterification:
-
Ready for Experiment:
-
The cells are now loaded with 5,5'-Dinitro BAPTA and are ready for the experiment.
-
Logical Relationships and Considerations
The successful loading of this compound is dependent on several interconnected factors. The choice of parameters can significantly impact the experimental outcome.
Caption: Key factors influencing experimental success.
Important Considerations:
-
Cytotoxicity: High concentrations of AM esters and prolonged incubation times can be toxic to cells. It is crucial to determine the optimal loading conditions that provide sufficient intracellular concentration of the chelator without compromising cell health.
-
Pluronic F-127 Effects: While Pluronic F-127 aids in dye loading, it can also affect cell membrane properties.[9][10] It is advisable to run appropriate controls to ensure that the observed effects are due to Ca²⁺ chelation and not a non-specific effect of the loading reagents.
-
Compartmentalization: AM esters can sometimes compartmentalize within organelles. Loading at room temperature may help to minimize this phenomenon.[6]
-
Co-loading with Ca²⁺ Indicators: When co-loading this compound with a fluorescent Ca²⁺ indicator, it is important to calibrate the indicator's signal in the presence of the chelator to accurately determine intracellular Ca²⁺ concentrations.[1]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. biotium.com [biotium.com]
- 7. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Effects of pluronic F-127 on loading of fura 2/AM into single smooth muscle cells isolated from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of 5,5'-Dinitro BAPTA AM in Synaptic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dinitro BAPTA AM is a cell-permeant, low-affinity calcium (Ca²⁺) chelator that serves as a critical tool in the investigation of synaptic transmission and plasticity. Its unique properties allow for the nuanced dissection of Ca²⁺-dependent processes in neurons. Unlike high-affinity Ca²⁺ buffers such as BAPTA-AM, which can effectively clamp intracellular Ca²⁺ at very low levels, this compound is designed to buffer large and rapid Ca²⁺ transients without completely abolishing the signal.[1] This characteristic makes it particularly valuable for studying synaptic events that are triggered by substantial increases in local Ca²⁺ concentration, allowing researchers to differentiate these from processes sensitive to subtle Ca²⁺ fluctuations.
The acetoxymethyl (AM) ester form of 5,5'-Dinitro BAPTA renders the molecule membrane-permeant, facilitating its loading into live cells. Once inside the cytosol, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator, 5,5'-Dinitro BAPTA.[1] This ensures the accumulation of the chelator within the cellular environment where it can modulate intracellular Ca²⁺ dynamics.
Principle of Action
The defining feature of 5,5'-Dinitro BAPTA is its relatively low affinity for Ca²⁺, a direct result of the two electron-withdrawing nitro groups attached to its benzene (B151609) rings.[1] These nitro groups reduce the electron density of the chelating carboxylate groups, thereby increasing the dissociation constant (Kd) for Ca²⁺ compared to the parent BAPTA molecule.[1] This lower affinity allows 5,5'-Dinitro BAPTA to act as a buffer for significant Ca²⁺ influx, dampening large Ca²⁺ transients rather than eliminating them entirely. This is crucial for investigating the role of high Ca²⁺ microdomains in processes like neurotransmitter release and the induction of certain forms of synaptic plasticity.
Data Presentation
Physicochemical and Binding Properties
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~7.5 mM | [2] |
| Binding Kinetics | Fast on- and off-rates | [1] |
| Form | Acetoxymethyl (AM) ester | [1] |
| Cell Permeability | Membrane-permeant | [1] |
Effects on Synaptic Transmission
| Parameter | This compound | High-Affinity BAPTA-AM | Reference |
| Field Excitatory Postsynaptic Potential (fEPSP) Amplitude | No significant effect at 5-50 µM in some preparations. | Attenuates fEPSPs in a concentration-dependent manner. | [3] |
| Inhibitory Postsynaptic Potentials (IPSPs) | Not explicitly reported, but expected to be less affected than with high-affinity chelators. | Reduces IPSPs. | [4] |
| Excitatory Postsynaptic Potentials (EPSPs) | Minimal effect on basal transmission. | Initially increases and later decreases EPSPs. | [4] |
| Long-Term Potentiation (LTP) | Can be used to investigate the Ca²⁺ threshold for LTP induction. | Blocks the induction of LTP. | [3][5] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]
Loading of Cultured Neurons
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration (typically 10-50 µM) in a physiological buffer such as HEPES-buffered saline (HBS) or artificial cerebrospinal fluid (aCSF). To improve solubility, the AM ester stock can be mixed with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the buffer.[1]
-
Cell Incubation: Replace the cell culture medium with the loading solution and incubate for 30-60 minutes at 37°C. The optimal time and temperature may vary depending on the cell type and should be determined empirically.[1]
-
Washing: Thoroughly wash the cells at least three times with indicator-free medium to remove extracellular this compound.[1]
-
De-esterification: Incubate the cells in fresh, indicator-free medium for a minimum of 30 minutes at 37°C to allow for the complete cleavage of the AM esters by intracellular esterases.[1]
Loading of Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) using standard techniques and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Loading Solution: Prepare the loading solution as described for cultured neurons. The final concentration of this compound may range from 10 to 100 µM.
-
Incubation: Transfer the slices to a submerged chamber containing the loading solution and incubate for 30-60 minutes at a controlled temperature (e.g., 32-34°C), while continuously bubbling with 95% O₂ / 5% CO₂.
-
Washing and De-esterification: After loading, transfer the slices back to regular aCSF and allow for a de-esterification and recovery period of at least 30 minutes before commencing electrophysiological recordings.
Mandatory Visualizations
Signaling Pathway: Differential Effect of Low- vs. High-Affinity Ca²⁺ Chelators
Caption: Differential effects of high- and low-affinity Ca²⁺ chelators on presynaptic Ca²⁺ signaling.
Experimental Workflow: Investigating the Role of High Ca²⁺ Transients
Caption: Experimental workflow for comparative analysis of Ca²⁺ chelators in synaptic plasticity studies.
Applications in Synaptic Transmission Research
-
Dissecting Presynaptic Ca²⁺ Dynamics: By comparing the effects of this compound with high-affinity chelators, researchers can infer the magnitude of the Ca²⁺ transient required to trigger neurotransmitter release at a given synapse. If this compound has little effect while BAPTA-AM blocks transmission, it suggests that release is triggered by a relatively low Ca²⁺ concentration. Conversely, if both chelators affect transmission, it points to a requirement for a larger Ca²⁺ influx.
-
Investigating Synaptic Plasticity: The induction of many forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), is critically dependent on the spatiotemporal dynamics of postsynaptic Ca²⁺ signals. This compound can be used to probe the Ca²⁺ concentration thresholds required for the induction of these plastic changes. For instance, if LTP is blocked by this compound, it indicates that a large postsynaptic Ca²⁺ transient is necessary for its induction.
-
Control for Off-Target Effects: In experiments where a high-affinity Ca²⁺ chelator produces an effect, using the low-affinity this compound in a parallel experiment can help to determine if the observed outcome is due to the complete suppression of Ca²⁺ signaling or merely its attenuation.[1]
Limitations and Considerations
-
Determination of Intracellular Concentration: The final intracellular concentration of the active chelator is influenced by several factors, including loading concentration, incubation time, temperature, and cell type-specific esterase activity and efflux pump activity.[1] It is therefore recommended to empirically determine the optimal loading conditions for each experimental system.
-
Potential for Cellular Stress: Loading cells with AM esters, including this compound, can potentially induce cellular stress. It has been reported that loading neurons with BAPTA-AM can activate the unfolded protein response, which may lead to the suppression of protein synthesis and cell injury.[6] Researchers should be mindful of these potential confounding factors and include appropriate controls.
-
Incomplete Hydrolysis: Incomplete hydrolysis of the AM esters can result in a lower than expected intracellular concentration of the active chelator and potential off-target effects of the partially hydrolyzed intermediates. A sufficient de-esterification period is crucial to mitigate this issue.[1]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Ca2+ Permeable AMPA Receptor Induced Long-Term Potentiation Requires PI3/MAP Kinases but Not Ca/CaM-Dependent Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Long-Term Potentiation of Excitatory Synaptic Strength in Spinothalamic Tract Neurons of the Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,5'-Dinitro BAPTA AM in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dinitro BAPTA AM is a cell-permeant, low-affinity calcium chelator crucial for investigating the role of intracellular calcium (Ca²⁺) signaling in a multitude of cellular processes. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant 5,5'-Dinitro BAPTA in the cytosol. This process, known as de-esterification, is a critical step for its function as a Ca²⁺ buffer. These application notes provide detailed protocols for the use of this compound in live cells, with a focus on optimizing the de-esterification process and its application in studying Ca²⁺-dependent signaling pathways.
Mechanism of Action
The lipophilic AM groups of this compound mask the carboxylate groups, rendering the molecule capable of crossing the plasma membrane. Inside the cell, esterase enzymes hydrolyze these AM esters, releasing the active tetracarboxylate form of 5,5'-Dinitro BAPTA. This active form can then bind to free cytosolic Ca²⁺, effectively buffering intracellular calcium transients. The two nitro groups on the BAPTA backbone reduce its affinity for Ca²⁺, making it suitable for studying cellular processes that are triggered by larger calcium transients, as it dampens these signals rather than eliminating them entirely.
Quantitative Data Summary
The complete hydrolysis of the AM ester is essential for the calcium chelating activity of 5,5'-Dinitro BAPTA. The time required for this de-esterification process can vary depending on several factors, including cell type, temperature, and the specific experimental conditions. While a definitive time-course for every cell line is not available, the following table summarizes the generally recommended incubation times for de-esterification.
| Parameter | Recommended Value/Range | Key Considerations |
| De-esterification Time | At least 30 minutes | Optimal time should be determined empirically for each cell type. Some cell lines may have lower esterase activity, requiring longer incubation. |
| Temperature | Room Temperature or 37°C | 37°C is commonly used, but a lower temperature for a longer period may be beneficial for sensitive cell lines to maintain cell health. |
| Loading Concentration | 5 - 20 µM | Higher concentrations may lead to incomplete de-esterification and potential cytotoxicity. |
Experimental Protocols
Protocol 1: Loading and De-esterification of this compound in Adherent Cells
Materials:
-
This compound (powder)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or HEPES-buffered saline)
-
Cell culture medium
-
Adherent cells cultured on coverslips or in imaging plates
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a stock solution aliquot.
-
For a final loading concentration of 10 µM, dilute the stock solution in a physiological buffer.
-
To aid solubilization, first mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 before diluting to the final concentration in the buffer. The final Pluronic® F-127 concentration should be approximately 0.02-0.04%.
-
-
Cell Loading:
-
Aspirate the cell culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the working solution to the cells and incubate for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically for your specific cell type.
-
-
Washing:
-
Remove the loading solution and wash the cells thoroughly two to three times with fresh, warm physiological buffer to remove any extracellular this compound.
-
-
De-esterification:
-
Add fresh, warm physiological buffer or cell culture medium to the cells.
-
Incubate the cells for a minimum of 30 minutes at 37°C to allow for the complete hydrolysis of the AM esters by intracellular esterases.
-
Protocol 2: Verification of De-esterification using a Calcium Ionophore
This protocol provides a method to qualitatively assess the completion of de-esterification by observing the Ca²⁺ buffering capacity of the loaded cells.
Materials:
-
Cells loaded with this compound (from Protocol 1)
-
Control cells (not loaded with this compound)
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Calcium ionophore (e.g., Ionomycin or A23187)
-
Physiological buffer with and without Ca²⁺
Procedure:
-
Load with Ca²⁺ Indicator: Load both control and this compound-loaded cells with a fluorescent Ca²⁺ indicator according to the manufacturer's protocol.
-
Establish Baseline Fluorescence: Measure the baseline fluorescence of both cell populations in a Ca²⁺-containing physiological buffer.
-
Induce Calcium Influx: Add a calcium ionophore (e.g., 1-5 µM Ionomycin) to the buffer to induce a rapid influx of extracellular Ca²⁺.
-
Monitor Fluorescence Changes: Record the change in fluorescence intensity over time.
-
Data Analysis:
-
In control cells, the addition of the ionophore should cause a large and rapid increase in fluorescence, indicating a significant rise in intracellular Ca²⁺.
-
In cells successfully loaded and de-esterified with 5,5'-Dinitro BAPTA, the ionophore-induced fluorescence increase should be significantly blunted or slowed compared to the control cells. This indicates that the active BAPTA is effectively buffering the incoming Ca²⁺.
-
If there is little to no difference between the control and BAPTA-loaded cells, it may indicate incomplete de-esterification or inefficient loading. In this case, optimizing the loading concentration, incubation time, or de-esterification period is recommended.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.
Caption: De-esterification and activation of this compound in a live cell.
Caption: Experimental workflow for loading and de-esterifying this compound.
Caption: Inhibition of a Ca²⁺ signaling pathway by 5,5'-Dinitro BAPTA.
Troubleshooting & Optimization
Technical Support Center: 5,5'-Dinitro BAPTA AM
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with loading 5,5'-Dinitro BAPTA AM into cells.
Troubleshooting Guide
Issue: Low or no intracellular signal from this compound.
Question: I am not observing the expected calcium chelation effect after incubating my cells with this compound. What are the possible reasons and how can I troubleshoot this?
Answer:
Failure to observe the expected effect of this compound often points to issues with its loading into the cytoplasm. The underlying causes can range from suboptimal experimental conditions to compromised cell health. Below is a step-by-step guide to troubleshoot poor loading.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Solubility and Precipitation | This compound is hydrophobic and has low solubility in aqueous solutions, leading to precipitation when diluted from a DMSO stock.[1] | - Use a dispersing agent: Include Pluronic F-127 (typically 0.02-0.04% final concentration) in your loading buffer to improve solubility and prevent aggregation.[1][2] - Optimize mixing: Pipette the DMSO stock directly into the buffer while vortexing or stirring to ensure rapid and even dispersion.[1] - Prepare a 2X working solution: Make a 2X working solution of this compound with 2X Pluronic F-127 to ensure proper mixing before adding to cells.[1] |
| Ineffective Cellular Uptake | The lipophilic AM ester needs to passively diffuse across the cell membrane. | - Optimize loading conditions: Incubate cells with 5–20 μM of the compound for 30–60 minutes at 37°C.[3] - Check for cell monolayer confluence: Ensure cells are at an appropriate density. Overly confluent or sparse cultures can affect loading efficiency. |
| Insufficient Esterase Activity | Intracellular esterases are required to cleave the AM groups, trapping the active chelator inside the cell.[1][3] | - Verify cell health: Unhealthy or compromised cells may have reduced esterase activity.[1] Ensure cells are healthy and in the logarithmic growth phase before loading. - Allow for de-esterification: After loading, incubate the cells in fresh, indicator-free medium for at least 30 minutes to allow for complete hydrolysis of the AM esters.[3] |
| Active Efflux of the Dye | Some cell types actively pump out the de-esterified form of the chelator using organic anion transporters. | - Use a transport inhibitor: Include probenecid (B1678239) (typically 1 mM) in the loading and post-loading buffer to inhibit efflux pumps.[1][2] |
| Degraded this compound | The AM ester can be sensitive to degradation, especially with improper storage. | - Proper storage: Store the DMSO stock solution desiccated at -20°C and protected from light.[2] - Fresh aliquots: Aliquot the stock solution to avoid multiple freeze-thaw cycles.[2] - Prepare fresh working solutions: Always prepare the final working solution immediately before use. |
| Suboptimal pH of Loading Buffer | The pH of the extracellular buffer can influence the charge and permeability of the AM ester. | - Maintain physiological pH: Ensure your loading buffer (e.g., HEPES-buffered saline) is at a physiological pH (typically 7.2-7.4). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeant calcium chelator. Its acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to cross the cell membrane.[1][3] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups.[1][3] This process traps the now hydrophilic and active form, 5,5'-Dinitro BAPTA, in the cytoplasm, where it can buffer intracellular calcium ions.[3]
Q2: Can this compound be toxic to cells?
A2: Yes, this compound can exhibit cytotoxicity, especially at higher concentrations or with prolonged incubation times.[1][4] This toxicity can be due to several factors, including the disruption of calcium homeostasis, off-target effects, and the release of formaldehyde (B43269) as a byproduct of AM ester hydrolysis.[2] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.[4]
Q3: What is the purpose of using Pluronic F-127 with this compound?
A3: Pluronic F-127 is a non-ionic surfactant that acts as a dispersing agent.[1] It helps to prevent the hydrophobic this compound from aggregating and precipitating in aqueous solutions like cell culture medium, thereby improving its solubility and facilitating its entry into cells.[1]
Q4: Should I be concerned about off-target effects of 5,5'-Dinitro BAPTA?
A4: Yes, beyond its primary role as a calcium chelator, BAPTA has been shown to have off-target effects. These can include the chelation of other divalent cations like zinc and iron, and direct interaction with and inhibition of certain enzymes in a calcium-independent manner.[4] To ensure the observed effects are due to calcium chelation, it is recommended to use appropriate controls, such as a BAPTA analog with a low affinity for calcium.[4]
Q5: What are the key differences between BAPTA and EGTA?
A5: BAPTA and EGTA are both calcium chelators, but they have different properties. BAPTA binds and releases calcium ions about 50-400 times faster than EGTA.[5] This makes BAPTA more suitable for buffering rapid calcium transients. EGTA's slower kinetics can be useful to distinguish between the buffering of rapid and slower, more general changes in intracellular calcium.[5]
Experimental Protocols
Standard Protocol for Loading Cells with this compound
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[3]
-
Working Solution Preparation:
-
Dilute the stock solution to the desired final concentration (e.g., 5-20 µM) in a physiological buffer such as HEPES-buffered saline.[3]
-
For improved solubility, first mix the DMSO stock with an equal volume of 20% Pluronic F-127 in DMSO, then dilute this mixture into the loading buffer to achieve the final desired concentrations.
-
-
Cell Incubation:
-
Grow cells on a suitable substrate (e.g., coverslips) to an appropriate confluency.
-
Remove the cell culture medium and replace it with the loading solution.
-
Incubate the cells for 30-60 minutes at 37°C.[3]
-
-
Washing: Thoroughly wash the cells with indicator-free medium or buffer to remove any extracellular this compound.[3]
-
De-esterification: Incubate the cells in fresh, indicator-free medium for at least 30 minutes at 37°C to allow for the complete cleavage of the AM esters by intracellular esterases.[3]
Cell Viability Assay (e.g., using Propidium Iodide and Hoechst 33342)
-
Cell Treatment: Load cells with varying concentrations of this compound as described in the protocol above. Include a vehicle control (DMSO) and a positive control for cell death.
-
Staining:
-
After the desired incubation period post-loading, add Hoechst 33342 (to stain the nuclei of all cells) and Propidium Iodide (to stain the nuclei of dead cells with compromised membranes) to the cell culture medium at their recommended final concentrations.
-
Incubate for 10-15 minutes at 37°C.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for Hoechst 33342 (blue) and Propidium Iodide (red).
-
-
Analysis:
-
Count the total number of cells (blue nuclei) and the number of dead cells (red nuclei) in several fields of view for each condition.
-
Calculate the percentage of dead cells for each concentration of this compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound loading issues.
Caption: Mechanism of cellular loading and action of this compound.
Caption: Conceptual diagram of 5,5'-Dinitro BAPTA's role in calcium signaling.
References
BAPTA-AM Troubleshooting Guide: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the intracellular calcium chelator BAPTA-AM, encountering precipitation in aqueous buffers is a common yet critical experimental hurdle. This technical support center provides detailed troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is BAPTA-AM and why is it prone to precipitation?
A1: BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, tetraacetoxymethyl ester) is a cell-permeable calcium chelator. Its acetoxymethyl (AM) ester groups make the molecule hydrophobic, allowing it to cross cell membranes.[1] However, this hydrophobicity also leads to very poor solubility in aqueous solutions, causing it to precipitate when the concentration exceeds its solubility limit.[1]
Q2: What is the most common mistake leading to BAPTA-AM precipitation?
A2: The most frequent error is the direct addition of a concentrated BAPTA-AM stock solution (typically in DMSO) into an aqueous buffer or cell culture medium without proper dispersion techniques.[1] This rapid change in solvent environment from organic to aqueous causes the hydrophobic BAPTA-AM to "crash out" of the solution.
Q3: How does Pluronic® F-127 help prevent precipitation?
A3: Pluronic® F-127 is a non-ionic surfactant that acts as a dispersing agent.[1] It helps to prevent the aggregation of hydrophobic molecules like BAPTA-AM in aqueous solutions, thereby improving its apparent solubility and facilitating its entry into cells.[1][2]
Q4: Can I prepare and store aqueous solutions of BAPTA-AM?
A4: It is highly discouraged to store aqueous solutions of BAPTA-AM for more than a day.[3][4] The AM esters are susceptible to hydrolysis in aqueous environments, which would render the molecule cell-impermeable and thus ineffective for intracellular calcium chelation. Stock solutions should be prepared in anhydrous DMSO and stored at -20°C, protected from light and moisture.[5][6]
Troubleshooting Guide
Issue: My BAPTA-AM precipitates immediately upon addition to my aqueous buffer.
This is the most common problem encountered. Follow these steps to resolve it:
-
Solution 1: Utilize a Dispersing Agent. The most effective method is to use Pluronic® F-127.[1] A typical final concentration of 0.02% to 0.04% Pluronic® F-127 is recommended.[1][7]
-
Solution 2: Optimize Your Mixing Technique. When diluting the BAPTA-AM stock, add it to the aqueous solution while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.[1]
-
Solution 3: Lower the Working Concentration. The final working concentration for BAPTA-AM is typically in the range of 1-10 µM.[1][8] If you are observing precipitation, you may be using a concentration that is too high. Determine the lowest effective concentration for your specific cell type and experiment.[9]
-
Solution 4: Prepare an Intermediate Dilution. Instead of adding the concentrated DMSO stock directly to your final volume of buffer, prepare an intermediate dilution of BAPTA-AM in a smaller volume of buffer that already contains Pluronic® F-127.
Quantitative Data Summary
| Parameter | Value | Solvent/Buffer | Reference |
| BAPTA-AM Solubility | ~20 mg/mL | DMSO, Dimethylformamide | [3][5] |
| >16.3 mg/mL | DMSO | [8] | |
| ~0.5 mg/mL | 1:1 DMSO:PBS (pH 7.2) | [3] | |
| Insoluble | Water | [10] | |
| Recommended Stock Solution | 2-5 mM | Anhydrous DMSO | [5][7] |
| Recommended Working Concentration | 1-10 µM | Aqueous Buffer/Medium | [1][8] |
| 4-5 µM (for most cell lines) | Aqueous Buffer/Medium | [7] | |
| Pluronic® F-127 Stock Solution | 10% (w/v) | Distilled Water | [6][7] |
| 20% (w/v) | DMSO | [2][11] | |
| Pluronic® F-127 Working Concentration | 0.02% - 0.04% | Aqueous Buffer/Medium | [1][7] |
| Final DMSO Concentration | < 0.5% | Aqueous Buffer/Medium | [9] |
Experimental Protocols
Protocol 1: Preparation of BAPTA-AM Stock Solution
-
Bring the vial of BAPTA-AM powder to room temperature before opening to prevent condensation.[5]
-
Prepare a 2 to 5 mM stock solution by dissolving the BAPTA-AM in high-quality, anhydrous DMSO.[5][7] For example, to make a 2 mM solution, dissolve 1 mg of BAPTA-AM in approximately 654 µL of anhydrous DMSO.[1][5]
-
Vortex briefly to ensure the solid is completely dissolved.[5]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C, desiccated and protected from light.[7]
Protocol 2: Preparation of 10% Pluronic® F-127 Stock Solution
-
Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water to make a 10% (w/v) stock solution.[6][7]
-
Gentle heating at 40-50°C for about 30 minutes can aid in dissolution.[2][6][7]
-
Store the solution at room temperature. Do not freeze, as this may cause the surfactant to precipitate.[2][6][11]
Protocol 3: Preparing the BAPTA-AM Working Solution
-
On the day of the experiment, prepare a 2X working solution of BAPTA-AM in your desired aqueous buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS).[1][6]
-
For a final in-well concentration of 5 µM BAPTA-AM and 0.04% Pluronic® F-127, you will prepare a 2X solution with 10 µM BAPTA-AM and 0.08% Pluronic® F-127.[1][7]
-
To do this, first mix the required volume of your BAPTA-AM DMSO stock with an equal volume of 10% Pluronic® F-127 stock solution.[11][12]
-
Then, dilute this mixture into your pre-warmed aqueous buffer to the final 2X concentration while vortexing.[1]
Visualizing the Process
BAPTA-AM Cellular Loading and Action
Caption: BAPTA-AM passively enters the cell and is converted to its active form, BAPTA, by intracellular esterases.
Troubleshooting Workflow for BAPTA-AM Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
cytotoxicity of 5,5'-Dinitro BAPTA AM at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5,5'-Dinitro BAPTA AM. The information focuses on addressing potential issues related to cytotoxicity at high concentrations and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeant, low-affinity calcium (Ca²⁺) chelator. Its acetoxymethyl (AM) ester groups make the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave off the AM groups, trapping the now active, membrane-impermeant form (5,5'-Dinitro BAPTA) in the cytosol.[1] The active form buffers intracellular Ca²⁺, making it a valuable tool for investigating the role of calcium signaling in various cellular processes.
Q2: Why is this compound considered a low-affinity Ca²⁺ buffer?
A2: The two electron-withdrawing nitro groups on the benzene (B151609) rings of the BAPTA molecule reduce the electron density of the chelating carboxylate groups.[1] This chemical structure results in a higher dissociation constant (Kd) compared to its parent compound, BAPTA, classifying it as a low-affinity Ca²⁺ buffer.[1] This property allows it to dampen large calcium transients rather than completely eliminating them, which can be advantageous for studying certain physiological processes.[1]
Q3: What are the primary causes of cytotoxicity observed with this compound at high concentrations?
A3: Cytotoxicity associated with this compound, particularly at high concentrations or with prolonged incubation times, can stem from several factors:
-
Disruption of Calcium Homeostasis: While it is a low-affinity buffer, excessive and prolonged chelation of intracellular Ca²⁺ can disrupt essential calcium-dependent signaling pathways necessary for cell survival, potentially leading to apoptosis or necrosis.
-
Off-Target Effects: BAPTA compounds have been shown to have effects independent of Ca²⁺ chelation. A notable off-target effect is the direct inhibition of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which can impair glycolysis and affect downstream signaling pathways like mTORC1.
-
Hydrolysis Byproducts: The enzymatic cleavage of the AM esters releases byproducts, including formaldehyde, which is toxic and can cause cellular damage.
-
Cellular Stress from Loading: The experimental procedure itself, including the use of solvents like DMSO and dispersing agents such as Pluronic F-127, can induce stress on the cells.
Q4: How can I distinguish between Ca²⁺ chelation-dependent effects and off-target effects?
A4: To ensure that the observed cellular response is due to Ca²⁺ buffering and not an off-target effect, consider the following control experiments:
-
Use BAPTA Analogs: Compare the effects of 5,5'-Dinitro BAPTA (low affinity) with a high-affinity chelator like BAPTA and a BAPTA analog with negligible affinity for Ca²⁺.[1] If the effect correlates with the Ca²⁺ binding affinity, it suggests a calcium-dependent mechanism.[1]
-
Rescue Experiments: Attempt to reverse the observed phenotype by carefully replenishing intracellular Ca²⁺ after treatment with this compound.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
| Symptom | Possible Cause | Solution |
| A clear stock solution in DMSO becomes cloudy or forms a precipitate when diluted in cell culture medium or buffer. | This compound is hydrophobic and has poor solubility in aqueous solutions.[2] The rapid change from a high-DMSO to an aqueous environment causes it to "crash out" of the solution. | Use a Dispersing Agent: Incorporate Pluronic F-127 at a final concentration of 0.02-0.04% in your working solution to help disperse the hydrophobic molecules.[2] Optimize Mixing: Pipette the DMSO stock directly into the buffer while vortexing or stirring to promote rapid dispersion and prevent high localized concentrations.[2] Prepare an Intermediate Dilution: Create an intermediate dilution of the stock in a small volume of buffer containing Pluronic F-127 before adding it to the final volume. |
Issue 2: High Levels of Cell Death After Loading
| Symptom | Possible Cause | Solution |
| Significant cell death is observed via viability assays (e.g., Trypan Blue, Annexin V/PI staining) shortly after incubation with this compound. | Concentration is too high or incubation is too long: High concentrations and prolonged exposure increase the risk of cytotoxicity.[2] Toxicity from Solvents/Additives: The final concentration of DMSO or Pluronic F-127 may be toxic to your specific cell type. Suboptimal Cell Health: Unhealthy cells are more susceptible to stress and may lack the active esterases needed to properly process the AM ester.[2] | Perform a Dose-Response Curve: Titrate this compound to find the lowest effective concentration for your experiment. Start with a range of 1-10 µM and adjust as needed. Reduce Incubation Time: Begin with a 30-minute incubation and adjust based on cell viability and experimental needs. Check Solvent Toxicity: Ensure the final DMSO concentration is non-toxic for your cells (typically <0.5%). Ensure Healthy Cell Culture: Only use cells that are healthy and in the logarithmic growth phase for your experiments. |
Issue 3: No Effect Observed After Loading
| Symptom | Possible Cause | Solution |
| The expected downstream effects of Ca²⁺ chelation are not observed. | Inefficient Loading or Hydrolysis: The AM ester may not be entering the cells or being cleaved by esterases efficiently. Degraded Reagent: this compound stock solution may have degraded due to improper storage. Ca²⁺ Signaling Not Involved: The cellular process under investigation may not be dependent on intracellular Ca²⁺ signaling. | Verify Loading Conditions: Optimize loading concentration and incubation time for your specific cell type. Ensure Pluronic F-127 is used if solubility is an issue. Allow for a de-esterification period of at least 30 minutes in a dye-free medium after loading. Use Fresh Stock: Prepare a fresh stock solution from powder. Store stock solutions protected from light and moisture at -20°C in single-use aliquots. Re-evaluate Hypothesis: Consider alternative signaling pathways and use appropriate controls to confirm the role of Ca²⁺. |
Quantitative Data Summary
While specific dose-response data for this compound cytotoxicity is highly cell-type dependent, the following table summarizes recommended concentration ranges from the literature. It is crucial to perform a dose-response analysis for your specific experimental system.
| Parameter | Concentration Range | Notes |
| Stock Solution | 1-5 mM in anhydrous DMSO | Store in small aliquots at -20°C, protected from light and moisture. |
| Working Concentration | 5-20 µM | Optimal concentration should be empirically determined. Some studies have used up to 50 µM.[3] |
| Pluronic F-127 | 0.02-0.04% (final concentration) | Aids in dispersing the hydrophobic AM ester in aqueous solutions.[2] |
| Probenecid | 1-2.5 mM (optional) | An organic anion transport inhibitor that can be added to prevent active extrusion of the de-esterified chelator from the cells. |
Experimental Protocols
Protocol: Standard Cell Loading with this compound
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 5-20 µM) in a physiological buffer (e.g., HEPES-buffered saline). For improved solubility, include Pluronic F-127 at a final concentration of 0.02-0.04%.
-
Cell Incubation: Replace the cell culture medium with the loading solution and incubate for 30-60 minutes at 37°C.
-
Washing: Thoroughly wash the cells with an indicator-free medium to remove extracellular this compound.
-
De-esterification: Incubate the cells in a fresh, indicator-free medium for at least 30 minutes at 37°C to allow for the complete cleavage of the AM esters by intracellular esterases.
Protocol: Assessing Cytotoxicity via a Dose-Response Experiment
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Preparation of Serial Dilutions: Prepare a series of working solutions of this compound at various concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in your standard cell culture medium. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the existing medium from the cells and add the prepared treatment solutions to the respective wells.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT, MTS, or resazurin-based assay, or by using live/dead cell staining and flow cytometry.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Caption: Mechanism of action for this compound.
Caption: Standard experimental workflow for cell loading.
Caption: Potential pathways leading to cytotoxicity.
References
how to prevent compartmentalization of BAPTA AM esters
Welcome to the technical support center for BAPTA AM esters. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on preventing the compartmentalization of BAPTA AM esters.
Frequently Asked Questions (FAQs)
Q1: What is BAPTA AM and how does it work?
A1: BAPTA AM is a cell-permeant version of the high-affinity calcium chelator BAPTA. The acetoxymethyl (AM) ester groups increase its hydrophobicity, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now hydrophilic and active BAPTA in the cytosol.[1][2] This active form rapidly binds to free calcium ions, effectively buffering intracellular calcium levels.[1][2]
Q2: What is compartmentalization of BAPTA AM esters?
A2: Compartmentalization refers to the sequestration of the BAPTA AM ester or its partially de-esterified forms into intracellular organelles such as mitochondria, the endoplasmic reticulum, and lysosomes, rather than remaining exclusively in the cytosol.[3] This can lead to inaccurate measurements of cytosolic calcium and other experimental artifacts.
Q3: What causes compartmentalization of BAPTA AM esters?
A3: Several factors can contribute to the compartmentalization of BAPTA AM esters:
-
Incomplete hydrolysis: If the AM esters are not fully cleaved by cytosolic esterases, the partially hydrophobic molecule can more easily cross organelle membranes.[3]
-
High loading concentrations: Using excessive concentrations of BAPTA AM can overwhelm the capacity of cytosolic esterases, leading to an accumulation of partially hydrolyzed forms.[3]
-
Prolonged incubation times: Longer exposure to BAPTA AM increases the likelihood of sequestration into organelles.[3]
-
Elevated loading temperatures: While 37°C is common for cell culture, it can also accelerate the uptake and subsequent compartmentalization of AM esters.
Q4: How can I detect if BAPTA AM is being compartmentalized in my cells?
A4: A common indicator of compartmentalization is a punctate or non-uniform fluorescence pattern within the cell when using fluorescent calcium indicators. To confirm, you can co-load the cells with a fluorescent marker specific to a particular organelle (e.g., MitoTracker for mitochondria or ER-Tracker for the endoplasmic reticulum) and observe the degree of colocalization with the calcium indicator.
Q5: What is the role of Pluronic F-127 in BAPTA AM loading?
A5: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of hydrophobic BAPTA AM in aqueous solutions.[2] It helps to prevent the precipitation of BAPTA AM and facilitates its entry into cells, which can allow for the use of lower, less toxic concentrations.[2]
Q6: Why is probenecid (B1678239) sometimes used with BAPTA AM?
A6: Probenecid is an inhibitor of organic anion transporters, which are present in the cell membrane of many cell types. These transporters can actively pump the de-esterified, negatively charged BAPTA out of the cytosol. By inhibiting these transporters, probenecid helps to improve the retention of BAPTA within the cytoplasm.
Troubleshooting Guide: Preventing BAPTA AM Compartmentalization
This guide provides a systematic approach to troubleshooting and preventing the compartmentalization of BAPTA AM esters.
| Issue | Potential Cause | Recommended Solution |
| Punctate or non-uniform fluorescence | BAPTA AM compartmentalization in organelles. | 1. Optimize Loading Conditions: Lower the loading temperature to room temperature or even 4°C. Reduce the BAPTA AM concentration and shorten the incubation time. 2. Ensure Complete Hydrolysis: After loading, allow for a de-esterification period of at least 30 minutes at room temperature. 3. Use Chemical Aids: Incorporate Pluronic F-127 to improve solubility and potentially lower the required BAPTA AM concentration. Use probenecid to prevent the extrusion of de-esterified BAPTA. |
| Inconsistent or weak calcium chelation | Incomplete hydrolysis of BAPTA AM or low intracellular esterase activity. | 1. Verify Esterase Activity: Ensure cells are healthy and metabolically active. Some cell types may have inherently low esterase activity. 2. Extend De-esterification: Increase the post-loading incubation time to allow for complete cleavage of the AM groups. |
| High background fluorescence | Extracellular BAPTA AM or leakage of cytosolic BAPTA. | 1. Thorough Washing: After loading, wash the cells 2-3 times with a BAPTA-free buffer to remove any extracellular probe. 2. Use Probenecid: Include probenecid in the loading and experimental buffers to inhibit organic anion transporters that can extrude BAPTA. |
| Cell toxicity or death | High concentrations of BAPTA AM, DMSO, or Pluronic F-127, or prolonged incubation. | 1. Titrate Concentrations: Perform a dose-response experiment to determine the lowest effective concentration of BAPTA AM. 2. Minimize DMSO: Ensure the final DMSO concentration is below 0.5%. 3. Optimize Pluronic F-127: Use the lowest concentration of Pluronic F-127 that provides adequate solubilization (typically 0.02-0.04%). 4. Reduce Incubation Time: Shorten the loading period to the minimum time required for sufficient loading. |
Experimental Protocols
Protocol 1: Standard BAPTA AM Loading
This protocol provides a general guideline for loading adherent cells with BAPTA AM. Optimization for specific cell types is recommended.
Materials:
-
BAPTA AM
-
Anhydrous DMSO
-
Pluronic F-127 (10% w/v stock in distilled water)
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 2-5 mM stock solution of BAPTA AM in anhydrous DMSO.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, prepare a 2X working solution of BAPTA AM in your chosen physiological buffer. A typical final concentration is 1-10 µM.[2]
-
To aid in solubilization, first mix the BAPTA AM stock solution with an equal volume of 10% Pluronic F-127 before diluting into the final loading buffer. The final Pluronic F-127 concentration should be 0.02-0.04%.
-
If using, add probenecid to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the loading solution to the cells.
-
-
Incubation:
-
Incubate the cells for 20-120 minutes. The optimal time and temperature should be determined empirically for each cell type.[2] For preventing compartmentalization, consider incubating at room temperature or 4°C for a longer duration.
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular BAPTA AM.
-
-
De-esterification:
-
Incubate the cells in a fresh buffer for at least 30 minutes at room temperature to ensure complete de-esterification of the BAPTA AM by intracellular esterases.
-
Protocol 2: Low-Temperature BAPTA AM Loading to Minimize Compartmentalization
This protocol is adapted for sensitive cell types or when compartmentalization is a significant concern.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Incubation:
-
Incubate the cells at room temperature for 60-90 minutes or at 4°C for 90-120 minutes.
-
-
Washing:
-
Gently wash the cells 3 times with the corresponding ice-cold or room temperature physiological buffer.
-
-
De-esterification:
-
Incubate the cells in a fresh buffer for 30-45 minutes at room temperature.
-
Visualizations
Caption: BAPTA AM loading, activation, and compartmentalization pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Predicting and avoiding subcellular compartmentalization artifacts arising from acetoxymethyl ester calcium imaging probes. The case of fluo-3 AM and a general account of the phenomenon including a problem avoidance chart - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing 5,5'-Dinitro BAPTA AM Incubation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time and experimental parameters for 5,5'-Dinitro BAPTA AM, a cell-permeant calcium chelator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a membrane-permeable calcium chelator used to investigate the role of cytosolic Ca2+ in cellular processes.[1] Its acetoxymethyl (AM) ester form allows it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, hydrophilic form of BAPTA in the cytosol.[2] This active form is a potent and selective chelator of calcium ions (Ca²⁺), effectively buffering and reducing the intracellular free calcium concentration.[2]
Q2: What is the recommended starting point for incubation time and concentration?
A2: Standard loading protocols generally recommend incubating cells with this compound at a concentration of 5 to 20 µM for 30 to 60 minutes at 37°C.[3] However, the optimal conditions are highly dependent on the specific cell type and experimental goals, necessitating empirical determination.[3][4]
Q3: My cells are not showing the expected response to this compound. What could be the issue?
A3: Several factors could contribute to a lack of effect. These include:
-
Inadequate Loading: The incubation time or concentration may be insufficient for your cell type.
-
Compound Degradation: Ensure your this compound stock solution is fresh and properly stored, protected from light and moisture.[5]
-
Cell Health: Unhealthy cells may have compromised esterase activity, preventing the cleavage of the AM ester and trapping of the active chelator.[2]
-
Experimental Error: Verify that your method for measuring intracellular calcium (e.g., a fluorescent indicator) is working correctly and that the stimulus used to elicit a calcium response is effective.[4]
Q4: I'm observing cytotoxicity in my experiments. How can I mitigate this?
A4: Cytotoxicity can be a concern with BAPTA-AM compounds, especially at higher concentrations or with prolonged incubation times.[2] To address this:
-
Titrate the Concentration: Perform a dose-response experiment to find the lowest effective concentration that achieves the desired calcium buffering without causing cell death.[4]
-
Reduce Incubation Time: Minimize the exposure time of the cells to the AM ester form during loading.[4]
-
Ensure Complete Hydrolysis: After loading, allow sufficient time (typically 30-60 minutes) in a dye-free medium for intracellular esterases to fully cleave the AM groups, as the AM ester form itself can be toxic.[5]
-
Monitor Cell Viability: Use a viability assay, such as Trypan Blue, to assess cell health at different concentrations and incubation times.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No effect on calcium signaling | Incomplete hydrolysis of AM ester. | Ensure a de-esterification step of at least 30 minutes at room temperature or 37°C in fresh, indicator-free medium after the initial incubation.[3] |
| Low loading efficiency. | Optimize loading concentration and incubation time. Consider using Pluronic® F-127 (0.02% to 0.04%) to aid solubilization and probenecid (B1678239) (1-2.5 mM) to prevent active extrusion of the de-esterified chelator.[3] | |
| Degraded this compound. | Prepare fresh stock solutions in high-quality, anhydrous DMSO.[3][5] | |
| Cell death or morphological changes | Concentration of this compound is too high. | Perform a dose-response curve to determine the lowest effective, non-toxic concentration.[5] |
| Prolonged incubation time. | Reduce the incubation time and optimize for the shortest duration that provides effective calcium buffering.[4] | |
| Incomplete hydrolysis of the toxic AM ester. | Increase the de-esterification time to ensure complete conversion to the active, less toxic form.[5] | |
| Precipitation of this compound in loading buffer | Poor solubility of the hydrophobic AM ester in aqueous solutions. | Use a non-ionic detergent like Pluronic® F-127 (typically 0.02-0.04%) to improve dispersion.[2][3] Prepare a more concentrated stock in DMSO and dilute it rapidly into the final working solution while vortexing.[2] |
Experimental Protocols
Standard Cell Loading Protocol for this compound
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[3]
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration (e.g., 5-20 µM) in a physiological buffer such as HEPES-buffered saline. For improved solubility, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%. To prevent efflux, probenecid can be included at 1-2.5 mM.[3]
-
Cell Incubation: Replace the cell culture medium with the loading solution and incubate for 30-60 minutes at 37°C.[3]
-
Washing: Thoroughly wash the cells with an indicator-free medium to remove any extracellular this compound.[3]
-
De-esterification: Incubate the cells in a fresh, indicator-free medium for at least 30 minutes at room temperature or 37°C to allow for the complete cleavage of the AM ester by intracellular esterases.[3]
Optimizing Incubation Time and Concentration
To determine the optimal loading conditions for your specific cell type, it is recommended to perform a matrix experiment, varying both the concentration and incubation time of this compound.
| Concentration (µM) | Incubation Time (minutes) |
| 5 | 20, 30, 45, 60 |
| 10 | 20, 30, 45, 60 |
| 15 | 20, 30, 45, 60 |
| 20 | 20, 30, 45, 60 |
Evaluate the effectiveness of calcium buffering and cell viability for each condition to identify the optimal parameters.
Visualizing the Process
Experimental Workflow
Caption: Workflow for loading cells with this compound.
Mechanism of Action
Caption: Intracellular activation of this compound.
Impact on Calcium Signaling Pathways
Caption: Inhibition of calcium signaling by 5,5'-Dinitro BAPTA.
References
Technical Support Center: Off-Target Effects of BAPTA Derivatives on Ion Channels
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) derivatives on ion channels. While BAPTA and its analogues are invaluable tools for chelating intracellular calcium (Ca²⁺), a growing body of evidence reveals that they can directly interact with and modulate ion channel activity, independent of their Ca²⁺-buffering properties.[1] This can lead to the misinterpretation of experimental results, making it crucial to understand and control for these unintended effects.
Frequently Asked Questions (FAQs)
Q1: What is BAPTA-AM and what is its primary function in research?
BAPTA-AM is a cell-permeable, high-affinity Ca²⁺ chelator.[2] Its primary intended use is to buffer intracellular Ca²⁺, allowing researchers to investigate the role of Ca²⁺ signaling in cellular processes.[1][3] The acetoxymethyl (AM) ester groups make the molecule hydrophobic, enabling it to cross the cell membrane.[2] Once inside the cell, esterases cleave the AM groups, trapping the active, hydrophilic form (BAPTA) in the cytosol where it can bind to and lower the concentration of free Ca²⁺ ions.[2]
Q2: What are "off-target effects" of BAPTA derivatives in the context of ion channels?
Off-target effects refer to the actions of BAPTA derivatives that are not related to the chelation of intracellular Ca²⁺.[1] In the context of ion channels, this means BAPTA can directly bind to the channel protein itself, altering its function (e.g., blocking the pore, changing its gating properties) in a manner that is independent of changes in cytosolic Ca²⁺ concentration.[4][5]
Q3: Are BAPTA derivatives known to directly affect ion channels?
Yes, numerous studies have demonstrated that BAPTA and its derivatives can directly modulate a variety of ion channels. These effects are often rapid, reversible, and occur at concentrations commonly used for Ca²⁺ chelation.[4][6] For example, BAPTA-AM has been shown to directly block several types of voltage-gated potassium (K⁺) channels.[4][6]
Q4: Which ion channels are most commonly affected by BAPTA derivatives?
The most frequently reported off-target effects of BAPTA derivatives are on potassium (K⁺) channels. This includes both voltage-gated K⁺ channels (Kv) and Ca²⁺-activated K⁺ (KCa) channels.[6][7] There is also evidence of BAPTA affecting other channels, such as ANO6 calcium-activated chloride channels.[8][9]
Q5: How can I be sure that the observed effects in my experiment are due to Ca²⁺ chelation and not an off-target effect of BAPTA?
This is a critical experimental question. To distinguish between Ca²⁺-dependent and off-target effects, several control experiments are recommended:
-
Use a different Ca²⁺ chelator: Compare the effects of BAPTA with a structurally different chelator, such as EGTA. While EGTA also has reported off-target effects, if both chelators produce the same result, it strengthens the argument for a Ca²⁺-dependent mechanism.[8][10]
-
Use an inactive analogue: If available, use a BAPTA analogue with a low affinity for Ca²⁺ to see if the effect persists.[3]
-
Vary the experimental timing: Off-target effects on ion channels can be very rapid (occurring within seconds of application), while effects due to intracellular Ca²⁺ buffering may take longer to develop as the BAPTA-AM is hydrolyzed and begins to chelate Ca²⁺.[6]
-
Use inside-out patch-clamp: This electrophysiology configuration allows direct application of the active, non-AM form of BAPTA to the intracellular side of the membrane, providing precise control over its concentration at the channel and helping to distinguish direct versus indirect effects.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem: I applied BAPTA-AM to my cells and observed a rapid, unexpected inhibition of an outward current, likely a K⁺ current.
-
Possible Cause: This could be a direct, off-target block of K⁺ channels by the BAPTA-AM molecule itself, rather than an effect of Ca²⁺ chelation.[6] BAPTA-AM has been shown to cause a fast and reversible block of voltage-gated K⁺ currents.[6]
-
Troubleshooting Steps:
-
Confirm the timing: Was the block observed very quickly (< 60 seconds) after BAPTA-AM application? A rapid onset suggests a direct effect.[6]
-
Test for reversibility: Wash out the BAPTA-AM. A direct channel block by the AM form is often reversible.[6]
-
Use intracellular BAPTA: Load the cell with the active, non-permeant form of BAPTA via the patch pipette. If the rapid block is absent, but you still see a slower modulation of the current as Ca²⁺ is buffered, this supports the hypothesis that the AM form was causing the acute off-target effect.[6]
-
Problem: My cell's resting membrane potential depolarizes slowly after loading with a BAPTA derivative.
-
Possible Cause: Some BAPTA derivatives can activate certain K⁺ channels, leading to an outward current that hyperpolarizes the cell, while others can inhibit leak K⁺ channels, leading to depolarization.[5][11] A slow depolarization could result from the inhibition of a K⁺ channel that is active at rest.[11]
-
Troubleshooting Steps:
-
Perform a current-voltage (I-V) curve: Measure the cell's membrane current at different voltages before and after BAPTA application to identify which conductance is being affected.
-
Apply known channel blockers: After observing the BAPTA-induced effect, apply specific blockers for candidate ion channels (e.g., K⁺ channel blockers) to see if you can reverse or prevent the change in membrane potential.
-
Compare with EGTA: Test if loading with EGTA produces the same effect. Different effects between the two chelators may point to an off-target action of BAPTA.[8]
-
Quantitative Data Summary
The following table summarizes published quantitative data on the off-target effects of BAPTA-AM on various potassium channels.
| BAPTA Derivative | Ion Channel Target | Species/Cell Line | Effect | Potency (IC₅₀) | Reference |
| BAPTA-AM | hERG (Kv11.1) | HEK 293 | Inhibition (Open Channel Block) | 1.3 µM | [4] |
| BAPTA-AM | hKv1.3 | HEK 293 | Inhibition (Open Channel Block) | 1.45 µM | [4] |
| BAPTA-AM | hKv1.5 | HEK 293 | Inhibition (Open Channel Block) | 1.23 µM | [4] |
| BAPTA-AM | Voltage-gated K⁺ (Iₖ) | Bovine Chromaffin Cells | ~53% Inhibition (at 50 µM) | Not Determined | [6] |
| BAPTA-AM | Ca²⁺-activated K⁺ (Iₖₑₐ) | Bovine Chromaffin Cells | ~50% Inhibition (at 50 µM) | Not Determined | [6] |
Key Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording to Test for Off-Target Effects
This protocol describes how to test for direct, off-target effects of a BAPTA derivative on a voltage-gated ion channel.
-
Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips suitable for microscopy and electrophysiology.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH. Note: Start with a BAPTA-free internal solution to establish a baseline.
-
-
Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal on a cell using a glass micropipette filled with the internal solution.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for 3-5 minutes.
-
Record baseline channel activity using an appropriate voltage protocol (e.g., a series of depolarizing voltage steps to activate the channel).
-
-
Testing for Off-Target Effects:
-
Acute Application: While recording, perfuse the external solution containing the test compound (e.g., BAPTA-AM at a desired concentration, typically 1-50 µM). Observe any rapid changes in current amplitude or kinetics.[6]
-
Washout: After observing an effect, perfuse with the control external solution to test for reversibility.
-
Intracellular Application: Prepare an internal solution containing the active (non-AM) form of BAPTA. Repeat the experiment and observe if the effects differ from the external application of BAPTA-AM. This helps differentiate effects of the AM-ester form from the active chelator.
-
Visualizations
Caption: Troubleshooting workflow to determine if an observed effect is a direct off-target action.
Caption: Intended Ca²⁺ chelation pathway vs. unintended off-target ion channel modulation by BAPTA.
References
- 1. Cellular effects of BAPTA: Are they only about Ca2+ chelation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The membrane permeable calcium chelator BAPTA-AM directly blocks human ether a-go-go-related gene potassium channels stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel action of BAPTA series chelators on intrinsic K+ currents in rat hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BAPTA-AM blocks both voltage-gated and Ca2+-activated K+ currents in cultured bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Postsynaptic and presynaptic effects of the calcium chelator BAPTA on synaptic transmission in rat hippocampal dentate granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aminer.org [aminer.org]
- 10. Ca(2+) -independent effects of BAPTA and EGTA on single-channel Cl(-) currents in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 5,5'-Dinitro BAPTA AM
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving the incomplete hydrolysis of 5,5'-Dinitro BAPTA AM.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of this compound, and how does it become active inside the cell?
This compound is a cell-permeant calcium chelator. Its acetoxymethyl (AM) ester groups make the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave these AM groups. This hydrolysis traps the now membrane-impermeant and active form, 5,5'-Dinitro BAPTA, within the cytosol, where it can buffer intracellular calcium ions.[1]
Q2: My calcium imaging results are inconsistent after loading with this compound. Could this be due to incomplete hydrolysis?
Yes, inconsistent or suboptimal calcium chelation is a common issue arising from the incomplete hydrolysis of the AM ester.[2] If the AM esters are not fully cleaved, the chelator cannot effectively bind to calcium, leading to unreliable experimental outcomes. Only the fully de-esterified form of 5,5'-Dinitro BAPTA is active.[2]
Q3: What are the primary causes of incomplete hydrolysis of this compound?
Several factors can contribute to incomplete hydrolysis:
-
Insufficient Incubation Time: The intracellular esterases require adequate time to cleave the AM esters.[2]
-
Suboptimal Temperature: Esterase activity is temperature-dependent.[2]
-
Low Intracellular Esterase Activity: Some cell types inherently possess lower esterase activity.[2]
-
Inappropriate Concentration: High concentrations of the AM ester can overload the cellular machinery responsible for hydrolysis.[2]
-
Poor Solubility: The hydrophobic nature of AM esters can lead to aggregation in aqueous buffers, reducing their availability for cellular uptake.
Q4: How can I optimize the loading protocol to ensure complete hydrolysis?
To improve hydrolysis, consider the following optimizations:
-
Extend Incubation Time: If you suspect incomplete hydrolysis, try increasing the incubation period.[2]
-
Optimize Temperature: While 37°C is commonly used, some cell lines may benefit from longer incubation at a lower temperature (e.g., room temperature) to maintain cell health.[2]
-
Titrate Concentration: Start with a lower concentration of this compound and titrate upwards to find the optimal concentration for your specific cell type.[1][2]
-
Use Pluronic® F-127: This non-ionic detergent aids in the dispersion of the AM ester in the loading buffer, preventing aggregation and improving cellular uptake.[1]
-
Incorporate a De-esterification Step: After the initial loading period, a separate incubation in fresh, dye-free media can allow for the complete cleavage of any remaining AM esters.[3]
Q5: How can I prevent the leakage of the hydrolyzed 5,5'-Dinitro BAPTA from the cells?
The active, hydrolyzed form of the chelator can be actively extruded from the cell by organic anion transporters. To mitigate this, you can include probenecid (B1678239) in your loading and experimental buffers. Probenecid is an inhibitor of these transporters and can improve the intracellular retention of the active chelator.[1][3]
Q6: Is there a method to experimentally verify the completeness of hydrolysis?
A qualitative assessment can be performed using a calcium ionophore like ionomycin. After loading your cells with this compound, if there is a significant increase in a co-loaded fluorescent calcium indicator's signal upon the addition of the ionophore, it suggests that a pool of unhydrolyzed or partially hydrolyzed, calcium-insensitive AM ester was present.[2]
Quantitative Data Summary
The following table provides a summary of recommended starting parameters for loading cells with this compound. Note that these are general guidelines, and optimization for your specific cell type and experimental conditions is highly recommended.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 5 - 20 µM[1] | Higher concentrations (up to 100 µM for general BAPTA-AM) may be used, but starting low and titrating is advised to avoid cellular overload.[2] |
| Incubation Time | 30 - 60 minutes[1] | May need to be extended for cells with low esterase activity.[2][3] |
| De-esterification Time | 20 - 30 minutes[3] | A separate incubation step after loading to ensure full cleavage of AM esters.[3] |
| Incubation Temperature | Room Temperature to 37°C[2] | Cell-type dependent; lower temperatures may improve cell viability during longer incubations.[2] |
| Pluronic® F-127 Concentration | 0.02% - 0.04% (w/v)[1][2] | Essential for solubilizing the AM ester in aqueous buffer.[1][2] |
| Probenecid Concentration | 1 - 2.5 mM[1][2] | Used to inhibit organic anion transporters and prevent dye leakage.[1][2] |
| DMSO Concentration in final loading solution | < 0.5%[2] | High concentrations of DMSO can be toxic to cells.[2] |
Experimental Protocols
Protocol for Loading Cells with this compound
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[1] Store in small, single-use aliquots at -20°C, protected from light and moisture.
-
If using, prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO and a 250 mM stock solution of Probenecid in a suitable buffer.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, warm all solutions to room temperature.
-
Prepare the loading buffer in a physiological solution (e.g., Hanks' Balanced Salt Solution - HBSS or HEPES-buffered saline).
-
For a final concentration of 10 µM this compound, dilute the DMSO stock solution into the loading buffer.
-
If using, add Pluronic® F-127 to a final concentration of 0.02-0.04% and Probenecid to a final concentration of 1-2.5 mM. Mix well by vortexing.
-
-
Cell Loading:
-
Culture cells on coverslips or in appropriate culture plates.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with warm, dye-free physiological buffer to remove any extracellular this compound.
-
Add fresh, dye-free buffer (can be supplemented with Probenecid) and incubate for an additional 20-30 minutes at 37°C to allow for complete de-esterification.[3]
-
-
Experimentation:
-
The cells are now loaded with the active 5,5'-Dinitro BAPTA and are ready for your experiment.
-
Visualizations
Caption: Troubleshooting workflow for incomplete hydrolysis of this compound.
References
Technical Support Center: Calcium Indicators & BAPTA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of calcium indicators and the calcium chelator BAPTA in research settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my signal-to-noise ratio (SNR) low in my calcium imaging experiment?
A low signal-to-noise ratio can be caused by several factors, from suboptimal dye loading to high background fluorescence. Here’s a step-by-step guide to troubleshoot this issue:
-
Inadequate Dye Concentration: The concentration of the calcium indicator may be too low. It is advisable to use the minimum dye concentration that provides a fluorescent signal with an adequate signal-to-noise ratio.[1]
-
Uneven Dye Loading: Inconsistent loading of the indicator can lead to a weak signal.[2] Ensure even loading by optimizing incubation time and temperature. For AM esters, using a dispersing agent like Pluronic F-127 can aid in their dispersion in aqueous media.[1]
-
High Background Fluorescence: Autofluorescence from cells or the surrounding medium can obscure the signal.[3] Consider using a medium with reduced background fluorescence, such as Gibco FluoroBrite DMEM.[4] Additionally, ensure that your imaging vessel, such as a glass-bottom dish, does not contribute to background fluorescence.[4]
-
Photobleaching: Excessive exposure to excitation light can lead to the degradation of the fluorophore, resulting in a weaker signal over time.[5] To mitigate this, reduce the intensity and duration of light exposure.
-
Suboptimal Imaging Parameters: Ensure your microscope settings, including excitation and emission wavelengths, are correctly configured for the specific calcium indicator you are using.
Q2: My baseline fluorescence (F₀) is very high, which makes my ΔF/F₀ values small. How can I correct this?
A high baseline fluorescence can be attributed to high background signal or a high resting calcium concentration in your cells.
-
Background Subtraction: A significant portion of the high baseline may be due to background fluorescence from out-of-focus cells or the neuropil.[3] Implementing background subtraction algorithms can help correct for this.[6][7]
-
Optimize Dye Loading: Using too high a concentration of the calcium indicator can lead to a high baseline. Titrate the dye concentration to find the optimal balance between a strong signal and a low baseline.
-
Check Cell Health: Unhealthy or stressed cells may have elevated resting calcium levels. Ensure your cells are healthy and maintained in appropriate culture conditions.
-
Indicator Choice: For ratiometric dyes like Fura-2, an incorrect ratio of the two excitation wavelengths can lead to a high baseline.[8] Ensure your illumination source is providing the correct light intensities.
Q3: I'm observing rapid photobleaching of my calcium indicator. What can I do to minimize it?
Photobleaching is the irreversible destruction of a fluorophore due to light exposure. While it cannot be completely eliminated, its effects can be minimized.
-
Reduce Excitation Light Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible exposure times for your camera.
-
Use More Photostable Dyes: Some calcium indicators are inherently more resistant to photobleaching than others.[5] Consider switching to a more photostable indicator if photobleaching is a persistent issue.
-
Image Less Frequently: If your experimental design allows, reduce the frequency of image acquisition.
Q4: What are the common issues with AM ester loading of calcium indicators?
Acetoxymethyl (AM) ester forms of dyes are widely used for loading cells, but this method has potential pitfalls.
-
Incomplete Hydrolysis: Inside the cell, esterases cleave the AM groups to trap the indicator. Incomplete hydrolysis can result in a Ca²⁺-insensitive form of the dye, leading to an underestimation of calcium concentrations.[9] Allowing for a 30-minute de-esterification period after loading can help ensure complete hydrolysis.[1]
-
Compartmentalization: AM esters can accumulate in organelles like mitochondria and the endoplasmic reticulum, leading to non-cytosolic calcium signals.[9] Lowering the loading temperature can often reduce this issue.[1]
-
Dye Leakage: Some cell types actively pump out the de-esterified indicator using organic anion transporters.[10] This can be inhibited by adding probenecid (B1678239) to the cell medium.[1]
-
Cellular Stress: The loading process itself can be stressful for cells. It's important to monitor cell viability and morphology during the experiment.[11]
Q5: What is the difference between BAPTA and EGTA, and when should I use each?
BAPTA and EGTA are both calcium chelators, but they have different kinetic properties that make them suitable for different applications.
-
Binding Kinetics: BAPTA has a much faster on-rate for binding calcium compared to EGTA.[12][13] This makes BAPTA effective at buffering rapid, localized calcium transients.[13] EGTA, with its slower on-rate, is better suited for buffering slower, more global changes in calcium concentration.[13]
-
pH Sensitivity: BAPTA's calcium binding is less sensitive to changes in pH compared to EGTA.[13]
-
Applications: The difference in their kinetics can be used to distinguish between cellular processes that are governed by localized calcium microdomains versus those that respond to bulk cytosolic calcium changes.[12]
Quantitative Data
Table 1: Properties of Common Calcium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Kd for Ca²⁺ (nM) | Notes |
| Fura-2 | 340 / 380 | 505 | 145[14] | Ratiometric, UV-excitable.[14] |
| Fluo-2 | 490 | 515 | 290[14] | High affinity, good for detecting small changes near resting levels.[14] |
| Fluo-3 | 505 | 525 | 390[14] | Predecessor to Fluo-4 with slightly lower affinity.[14] |
| Fluo-4 | 490 | 515 | 355[14] | Widely used single-wavelength indicator.[14] |
| Mag-Fluo-4 | 490 | 517 | 22,000[15] | Low affinity, suitable for measuring high calcium concentrations.[15] |
| Rhod-2 | 552 | 580 | >100-fold fluorescence increase upon Ca²⁺ binding.[16] | Long-wavelength indicator, reduces phototoxicity and autofluorescence. |
| X-rhod-1 | 580 | 603 | High affinity.[16] | Red-shifted, good for tissue imaging. |
| ICR-1 | 580 | 660 | 480[14] | Red-emitting, ideal for multiplexing with GFP.[14] |
Table 2: Comparison of BAPTA and EGTA
| Property | BAPTA | EGTA |
| Ca²⁺ Binding On-Rate (k_on) | ~4.0 x 10⁸ M⁻¹s⁻¹[12] | ~1.05 x 10⁷ M⁻¹s⁻¹[12] |
| Ca²⁺ Dissociation Constant (Kd) | ~220 nM[12] | ~70 nM[12] |
| pH Sensitivity of Ca²⁺ Binding | Lower[13] | Higher |
| Primary Use | Buffering rapid, localized Ca²⁺ transients.[13] | Buffering slow, global Ca²⁺ changes.[13] |
Experimental Protocols
Protocol 1: Loading Cells with Fura-2 AM
This protocol provides a general guideline for loading adherent cells with the ratiometric calcium indicator Fura-2 AM.
Materials:
-
Fura-2 AM
-
Anhydrous DMSO
-
Pluronic® F-127 (20% w/v in DMSO)
-
Buffered physiological medium (e.g., HBSS)
-
Probenecid (optional)
Procedure:
-
Prepare a Fura-2 AM stock solution: Dissolve Fura-2 AM in anhydrous DMSO to a final concentration of 1-5 mM.[17]
-
Prepare the loading solution: Dilute the Fura-2 AM stock solution to a final concentration of 1-5 µM in your buffered physiological medium.[17] To aid in dispersion, you can mix the Fura-2 AM stock solution with an equal volume of 20% Pluronic® F-127 before adding it to the medium.[17] If dye leakage is a concern, add probenecid to a final concentration of 1-2.5 mM.[17]
-
Cell Loading: Remove the culture medium from your cells and wash them once with the buffered physiological medium. Add the loading solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 20-37°C, protected from light.[17] The optimal loading time and temperature should be determined empirically for your specific cell type.
-
Wash: After incubation, wash the cells with indicator-free medium (containing probenecid, if used) to remove any extracellular dye.[17]
-
De-esterification: Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the intracellular Fura-2 AM.[17]
-
Imaging: The cells are now ready for calcium imaging.
Protocol 2: Loading Cells with Fluo-4 AM
This protocol provides a general guideline for loading adherent cells with the single-wavelength calcium indicator Fluo-4 AM.
Materials:
-
Fluo-4 AM
-
Anhydrous DMSO
-
Buffered physiological medium (e.g., PBS or HBSS with Calcium and Magnesium)
-
Pluronic® F-127 (optional)
Procedure:
-
Prepare a Fluo-4 AM stock solution: Dissolve Fluo-4 AM in anhydrous DMSO to a final concentration of 1-5 mM.[1]
-
Prepare the working solution: Dilute the Fluo-4 AM stock solution in a suitable buffer to a final concentration of 1-5 µM.[18]
-
Cell Loading: Add the working solution to your cells.
-
Incubation: Incubate at 20-37°C for 10-60 minutes, protected from light.[18]
-
Wash: After incubation, wash the cells three times with a fresh, suitable buffer.[18]
-
De-esterification: Incubate in a fresh buffer at 37°C for 10-30 minutes to allow for complete de-esterification.[18]
-
Imaging: The cells are now ready for fluorescence detection at Ex/Em: 494/516 nm.[18]
Protocol 3: Differentiating Intracellular vs. Extracellular Calcium Sources using BAPTA-AM
This protocol uses the intracellular calcium chelator BAPTA-AM to determine if a calcium signal originates from internal stores or from influx across the plasma membrane.
Materials:
-
BAPTA-AM
-
Anhydrous DMSO
-
Calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Ca²⁺-containing physiological buffer
-
Ca²⁺-free physiological buffer
-
Stimulus to induce calcium release
Procedure:
-
Load cells with a calcium indicator: Follow Protocol 1 or 2 to load your cells with a suitable calcium indicator.
-
Establish Experimental Groups:
-
Group 1 (Control): Cells in Ca²⁺-containing buffer.
-
Group 2 (BAPTA-AM): Cells pre-loaded with BAPTA-AM in Ca²⁺-containing buffer.
-
Group 3 (Ca²⁺-free): Cells in Ca²⁺-free buffer.
-
Group 4 (BAPTA-AM + Ca²⁺-free): Cells pre-loaded with BAPTA-AM in Ca²⁺-free buffer.
-
-
BAPTA-AM Loading (for Groups 2 and 4):
-
Prepare a BAPTA-AM loading solution (typically 1-50 µM) in the appropriate buffer.
-
Incubate the cells with the BAPTA-AM loading solution for 30-60 minutes at 37°C.[19]
-
Wash the cells to remove extracellular BAPTA-AM and allow for de-esterification as described in the loading protocols above.
-
-
Stimulation and Imaging:
-
Acquire a baseline fluorescence reading for all groups.
-
Apply the stimulus to each group.
-
Record the fluorescence changes over time.
-
-
Data Interpretation:
-
Signal in Group 1, absent in Group 2: The signal is dependent on intracellular calcium release.
-
Signal in Group 1, absent in Group 3: The signal is dependent on extracellular calcium influx.
-
Signal present in both Group 1 and Group 3, but absent in Group 2 and 4: The signal originates from intracellular stores and does not require extracellular calcium.
-
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Mechanism of BAPTA-AM loading and intracellular calcium chelation.
Caption: Using BAPTA to distinguish between Ca²⁺ sources.
References
- 1. abpbio.com [abpbio.com]
- 2. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 3. researchgate.net [researchgate.net]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - TH [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. In Situ Background Estimation in Quantitative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 13. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. static.igem.org [static.igem.org]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. abpbio.com [abpbio.com]
- 18. apexbt.com [apexbt.com]
- 19. benchchem.com [benchchem.com]
how to wash out extracellular 5,5'-Dinitro BAPTA AM effectively
Welcome to the technical support center for 5,5'-Dinitro BAPTA AM. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively washing out extracellular this compound and ensuring accurate intracellular calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant calcium chelator.[1][2] The acetoxymethyl (AM) ester groups increase its hydrophobicity, allowing it to passively cross the cell membrane.[1][3] Once inside the cell, intracellular esterases cleave the AM groups, trapping the now membrane-impermeant active form, 5,5'-Dinitro BAPTA, in the cytoplasm.[1][2][4] This active form is a high-affinity calcium chelator that buffers intracellular calcium levels.[2][4]
Q2: Why is it crucial to wash out extracellular this compound?
Incomplete removal of extracellular this compound can lead to several experimental artifacts:
-
Hydrolysis in Media: Residual AM ester in the extracellular medium can be hydrolyzed by extracellular esterases, if present, leading to chelation of extracellular calcium.
-
Continuous Loading: Lingering extracellular dye can continue to passively enter the cells, leading to overloading and potential cytotoxicity.[5]
-
Background Signal: Unwashed extracellular dye can contribute to background fluorescence or interfere with downstream assays.
Q3: What are the common signs of incomplete washout or loading issues?
-
High background fluorescence in the extracellular space.
-
Altered cell morphology, such as cell rounding or detachment.[5]
-
Increased spontaneous calcium signaling or unresponsiveness to stimuli.[5]
-
Inconsistent results between experiments.
Q4: Can I use serum in my washing buffer?
It is generally not recommended to use serum in the washing buffer as it may contain esterase activity that can hydrolyze extracellular AM esters.[6] It is best to use a serum-free medium or a simple balanced salt solution.
Q5: What is Pluronic® F-127 and should I use it in my washing solution?
Pluronic® F-127 is a non-ionic detergent used to increase the aqueous solubility of AM esters during the loading phase.[3][7] It is not necessary to include it in the washing solution. The goal of the wash is to remove the dye and any residual detergent.
Troubleshooting Guide: Washing Out Extracellular this compound
Effective removal of extracellular this compound is critical for obtaining reliable experimental data. The following table provides a summary of washing protocols and troubleshooting tips.
| Parameter | Standard Protocol | Gentle Protocol (for sensitive cells) | Stringent Protocol (for high background) | Troubleshooting Tips & Considerations |
| Washing Solution | Physiological buffer (e.g., HBSS, Tyrode's solution) without serum or phenol (B47542) red. | Pre-warmed (37°C) physiological buffer. | Physiological buffer, may include a low concentration of a non-ionic detergent (e.g., 0.01% Pluronic F-127) in the first wash. | Ensure the buffer is iso-osmotic and at the correct pH to maintain cell health. |
| Number of Washes | 2-3 times.[6] | 3-4 times with gentle swirling. | 3-5 times with agitation. | Increasing the number of washes can improve removal but may also stress the cells. |
| Volume of Wash | At least 10x the loading volume. | 10-20x the loading volume. | 20x or more of the loading volume. | A larger volume helps to dilute and remove the extracellular dye more effectively. |
| Incubation Time per Wash | 5-10 minutes. | 10-15 minutes. | 10-20 minutes. | Longer incubation allows more time for the dye to diffuse out of the extracellular space. |
| Temperature | Room temperature or 37°C.[3] | 37°C to maintain physiological conditions. | Room temperature. Lowering the temperature can reduce dye leakage from the cells.[8] | Temperature can affect membrane fluidity and the rate of dye removal. |
| Agitation | Gentle swirling or rocking. | Minimal agitation. | Gentle but continuous rocking or orbital shaking. | Agitation can increase the efficiency of the wash but may be detrimental to loosely adherent cells. |
| Anion Transporter Inhibitors | Optional. | Consider adding probenecid (B1678239) (1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM) to reduce leakage of the de-esterified indicator from the cells.[3] | Include probenecid or sulfinpyrazone. | These inhibitors can help maintain the intracellular concentration of the active chelator.[3] |
Experimental Protocols
Protocol 1: Standard Washout Procedure
-
After loading the cells with this compound, aspirate the loading solution.
-
Add a volume of pre-warmed (37°C) serum-free physiological buffer (e.g., HBSS) that is at least 10 times the loading volume.
-
Incubate for 5-10 minutes at 37°C with gentle rocking.
-
Aspirate the wash solution.
-
Repeat steps 2-4 for a total of 2-3 washes.
-
After the final wash, replace the solution with the desired experimental buffer.
Protocol 2: Validation of Washout Efficacy (Negative Control)
To confirm that the observed effects are due to intracellular calcium chelation and not artifacts from extracellular dye, perform the following control experiment:
-
Prepare two populations of cells: one loaded with this compound and washed according to your standard protocol, and a control group that is not loaded with the dye.
-
After the washing procedure, add a membrane-impermeant calcium indicator (e.g., Fluo-4, pentapotassium salt) to the extracellular buffer of both cell populations.
-
Induce a calcium influx using an agonist (e.g., ATP, ionomycin).
-
Measure the fluorescence of the extracellular calcium indicator.
-
Expected Outcome: If the washout was effective, there should be no significant difference in the extracellular calcium indicator's fluorescence between the loaded and unloaded cell populations upon stimulation. A decrease in the fluorescence of the extracellular indicator in the loaded group would suggest the presence of active, extracellular 5,5'-Dinitro BAPTA, indicating an incomplete washout.
Visualizations
Caption: Experimental workflow for loading and washing out extracellular this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Why are my cells leaking Fluo-4 AM? | AAT Bioquest [aatbio.com]
Validation & Comparative
A Researcher's Guide to Intracellular Calcium Modulation: 5,5'-Dinitro BAPTA AM vs. High-Affinity Fluorescent Analogs
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes from neurotransmission to apoptosis.[1] The ability to precisely measure and manipulate intracellular calcium concentrations is therefore fundamental to life sciences research. The foundational molecule for many of the tools used for this purpose is BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), a highly selective calcium chelator.[1][2]
This guide provides a detailed comparison between 5,5'-Dinitro BAPTA AM, a specialized calcium buffer, and a selection of high-affinity, BAPTA-derived fluorescent indicators. We will explore their distinct properties, present key performance data, and provide standardized protocols to help researchers select the optimal tool for their experimental needs.
Understanding the BAPTA Family: Buffers vs. Indicators
The BAPTA framework has been ingeniously modified to create a spectrum of tools with varying affinities and properties. It is crucial to distinguish between two primary applications of its derivatives:
-
Calcium Buffers/Chelators: These molecules, such as BAPTA itself and 5,5'-Dinitro BAPTA, are designed to bind Ca²⁺ and control its concentration within the cell.[3] They are typically not fluorescent and are used to clamp Ca²⁺ at resting levels or to buffer large, rapid influxes, thereby helping to determine the necessity of a calcium transient for a specific cellular event.[1]
-
Fluorescent Indicators: These derivatives, like Fura-2 and Fluo-4, are BAPTA-based chelators chemically linked to a fluorophore.[2] When they bind to Ca²⁺, their fluorescent properties change, allowing for the visualization and measurement of calcium dynamics in real-time.[4]
A critical point of distinction for 5,5'-Dinitro BAPTA is its calcium affinity. The two electron-withdrawing nitro groups on its benzene (B151609) rings significantly reduce the electron density of the chelating structure.[5] This modification results in a low affinity for Ca²⁺, contrary to what its classification alongside "high-affinity analogs" might suggest. This property makes it uniquely suited for studying cellular processes that involve substantial calcium influxes without completely quenching the physiological signal.[5]
Quantitative Comparison of BAPTA Derivatives
The selection of an appropriate BAPTA derivative hinges on the experimental question. A key parameter is the dissociation constant (Kd), which represents the Ca²⁺ concentration at which half of the chelator molecules are bound to calcium. A lower Kd signifies higher affinity.[1] The optimal indicator should have a Kd within the range of the expected calcium concentrations to ensure an accurate response.[6][7]
Table 1: Properties of BAPTA-Based Calcium Chelators and Indicators
| Compound | Primary Use | Kd for Ca²⁺ | Key Features |
|---|---|---|---|
| 5,5'-Dinitro BAPTA | Low-Affinity Buffer | ~7.5 mM[5][7] | Non-fluorescent; ideal for buffering large Ca²⁺ transients without saturating.[5] |
| BAPTA | High-Affinity Buffer | ~100-160 nM[5][7] | Non-fluorescent; clamps Ca²⁺ at resting levels. Fast kinetics and pH insensitivity compared to EGTA.[1][3] |
| 5,5'-Dimethyl BAPTA | High-Affinity Buffer | ~40 nM | The highest affinity BAPTA compound; used to establish near-zero Ca²⁺ levels for calibrations.[3][7] |
| Fura-2 | High-Affinity Indicator | ~145 nM[8] | Ratiometric dye; allows for quantitative measurement of absolute Ca²⁺ concentrations. Requires UV excitation.[2] |
| Fluo-4 | High-Affinity Indicator | ~345 nM[8] | Single-wavelength dye with a large fluorescence increase (>100-fold).[2][8] Simpler to use but less suited for absolute quantification. |
| Oregon Green 488 BAPTA-1 | High-Affinity Indicator | ~170 nM[8] | Bright, single-wavelength dye with high quantum yield.[8][9] |
| Cal-520® | High-Affinity Indicator | ~320 nM[8] | Bright, single-wavelength dye with a very large dynamic range and low dye leakage.[8][10] |
Table 2: Performance Metrics for High-Affinity Fluorescent BAPTA Analogs
| Indicator | Excitation (nm) | Emission (nm) | Quantum Yield | Brightness (QY × ε) |
|---|---|---|---|---|
| Fura-2 | 340 / 380 | 510 | ~0.23-0.49 | ~5,000-11,000 |
| Fluo-4 | 494 | 516 | ~0.85 | ~72,000 |
| Oregon Green 488 BAPTA-1 | 494 | 523 | ~0.71 | ~60,000 |
| Cal-520® | 492 | 514 | ~0.70 | ~56,000 |
Data sourced from BenchChem, 2025.[8]
Visualizing Calcium Signaling and Experimental Design
To effectively utilize these tools, it is helpful to visualize both the biological context and the experimental procedure.
Gq-Coupled GPCR Signaling Pathway
A common application for calcium indicators is to study the signaling cascade initiated by G-protein coupled receptors (GPCRs). The diagram below illustrates the Gq pathway, which leads to the release of calcium from intracellular stores.
General Experimental Workflow for AM Ester Loading
The acetoxymethyl (AM) ester forms of BAPTA derivatives are lipophilic, allowing them to passively diffuse across the cell membrane.[5] Once inside, cytosolic esterases cleave the AM groups, trapping the active, charged molecule within the cell.[11] The following workflow is a general guide for calcium imaging experiments.
Experimental Protocols
Reliable data acquisition requires meticulous attention to methodology. The following is a generalized protocol for loading cells with BAPTA AM esters, which can be adapted for specific cell types and indicators.
1. Reagent Preparation:
-
Stock Solution: Prepare a 1-10 mM stock solution of the desired BAPTA AM ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] To aid dissolution, gentle warming or sonication may be used. Store aliquots of the stock solution at -20°C, protected from light and moisture.[1]
-
Loading Solution: On the day of the experiment, dilute the AM ester stock solution to a final working concentration (typically 1-10 µM) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS). The addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of ~0.02%) can help to prevent dye aggregation and facilitate loading.[7]
2. Cell Loading Procedure:
-
Cell Culture: Plate adherent cells on glass coverslips or in imaging-compatible plates. Ensure cells are healthy and at the desired confluency.
-
Wash: Gently wash the cells twice with the physiological buffer to remove culture medium.[1]
-
Incubation: Aspirate the buffer and add the prepared loading solution to the cells. Incubate for 30-60 minutes at 37°C.[1] Note: The optimal loading time and temperature should be determined empirically for each cell type to maximize signal and minimize cytotoxicity.[1]
-
Removal of Extracellular Dye: Following incubation, carefully wash the cells three times with fresh, warm buffer to remove any dye that has not entered the cells.[1]
-
De-esterification: Incubate the cells for an additional 30 minutes in the imaging buffer.[1] This crucial step allows intracellular esterases to fully cleave the AM groups, trapping the active form of the chelator or indicator in the cytoplasm.[1]
3. Fluorescence Imaging and Data Acquisition:
-
Microscopy: Mount the coverslip or plate onto the microscope stage.
-
Excitation and Emission:
-
For single-wavelength indicators (e.g., Fluo-4, Cal-520), excite at ~490 nm and record emission at ~515-525 nm.[8]
-
For ratiometric indicators (e.g., Fura-2), alternately excite the cells at ~340 nm and ~380 nm and record the emission at ~510 nm.[5] The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.[1]
-
-
Data Recording: Record a stable baseline fluorescence before applying a stimulus (e.g., an agonist). Continue recording throughout the cellular response.
Choosing the Right Tool for Your Experiment
-
To buffer large, rapid Ca²⁺ increases: Use This compound . Its low affinity (high Kd) makes it an excellent choice for modulating, but not completely abolishing, signals from processes like excitotoxicity or massive Ca²⁺ influx, allowing for the study of downstream effects.[5]
-
To determine if any Ca²⁺ rise is necessary for a process: Use a high-affinity buffer like BAPTA AM . Its high affinity will clamp intracellular Ca²⁺ at very low resting levels, effectively preventing any transient increases.[3]
-
For quantitative measurement of absolute Ca²⁺ concentrations: Use a ratiometric indicator like Fura-2 AM . The ratiometric approach corrects for variations in dye concentration, cell thickness, and photobleaching, providing more accurate quantification.[2] Be mindful of potential phototoxicity from its UV excitation requirements.[8]
-
For detecting relative Ca²⁺ changes with high sensitivity and signal-to-noise: Use a high-performance single-wavelength indicator like Fluo-4 AM or Cal-520 AM . These are excellent for high-throughput screening and for capturing rapid Ca²⁺ transients due to their brightness and large dynamic range.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. scimedia.com [scimedia.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. medchemexpress.com [medchemexpress.com]
Navigating the Intracellular Sea: A Comparative Guide to Calcium Buffering Agents Beyond 5,5'-Dinitro BAPTA AM
For researchers, scientists, and drug development professionals, the precise control of intracellular calcium (Ca²⁺) is paramount to dissecting cellular signaling pathways and developing novel therapeutics. While 5,5'-Dinitro BAPTA AM serves as a valuable tool for studying high-amplitude Ca²⁺ transients due to its low affinity, a diverse array of alternative Ca²⁺ buffers exists, each with unique properties tailored for specific experimental questions. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed methodologies, to empower researchers in selecting the optimal tool for their needs.
Intracellular Ca²⁺ is a ubiquitous second messenger that governs a vast landscape of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. The ability to modulate intracellular Ca²⁺ concentrations with chemical chelators is a cornerstone of modern cell biology. These tools allow for the investigation of Ca²⁺-dependent events by either clamping Ca²⁺ at resting levels or by buffering its rise during cellular stimulation.
5,5'-Dinitro BAPTA is characterized by its low affinity for Ca²⁺, making it suitable for attenuating large Ca²⁺ influxes without completely abolishing the signal. However, the experimental context may necessitate a different approach, such as the rapid buffering of localized Ca²⁺ microdomains or the slower modulation of global Ca²⁺ changes. This guide explores the key characteristics and applications of several widely used alternatives.
Comparative Analysis of Intracellular Calcium Buffers
The selection of an appropriate Ca²⁺ buffer hinges on a thorough understanding of its biochemical and physical properties. The following table provides a quantitative comparison of 5,5'-Dinitro BAPTA and its alternatives, highlighting the critical parameters that govern their function in a cellular context.
| Chelator | Dissociation Constant (Kd) for Ca²⁺ | On-Rate (k_on) (M⁻¹s⁻¹) | Off-Rate (k_off) (s⁻¹) | Selectivity (Ca²⁺ vs. Mg²⁺) | Key Characteristics & Applications |
| 5,5'-Dinitro BAPTA | ~7.5 mM | Moderate | Fast | High | Low affinity; ideal for studying phenomena associated with large, localized Ca²⁺ transients without overwhelming the cell's natural buffering capacity.[1] |
| BAPTA | ~110 - 160 nM[2][3] | ~6 x 10⁸[4] | ~100[4] | Very High (>10⁵)[2][5] | High affinity, fast kinetics; the gold standard for rapidly buffering localized Ca²⁺ signals and clamping intracellular Ca²⁺ at resting levels.[6][7] Its affinity is largely pH-independent in the physiological range. |
| 5,5'-Dimethyl BAPTA | ~40 nM[1] | Fast | Slow | Very High | Higher affinity than BAPTA; useful for more stringent clamping of intracellular Ca²⁺ at very low levels. |
| 5,5'-Dibromo BAPTA | ~1.6 µM | Moderate | Fast | High | Intermediate affinity; has been used to study Ca²⁺ mobilization, spatial buffering, and shuttling.[5] |
| 5,5'-Difluoro BAPTA | ~635 nM (No Mg²⁺)[1] | Moderate | Fast | High | Intermediate affinity; often used for ¹⁹F NMR analysis of Ca²⁺ in live cells and tissues. |
| EGTA | ~60.5 - 100 nM (at pH 7.4)[3][8] | ~1.5 x 10⁶[4] | ~0.3[4] | High[9] | High affinity, but significantly slower binding kinetics compared to BAPTA.[10] This property can be exploited to differentiate between processes governed by rapid, localized Ca²⁺ transients and those dependent on slower, global Ca²⁺ changes. Its Ca²⁺ affinity is highly pH-dependent.[9] |
Signaling Pathways and Experimental Considerations
The modulation of intracellular Ca²⁺ signaling by exogenous buffers directly impacts downstream cellular events. A typical Ca²⁺ signaling cascade, initiated by the activation of a G-protein coupled receptor (GPCR), is depicted below. The introduction of a Ca²⁺ buffer can attenuate or block the signal at the level of the Ca²⁺ transient, thereby preventing the activation of Ca²⁺-dependent enzymes and transcription factors.
References
- 1. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. EGTA - Wikipedia [en.wikipedia.org]
- 10. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison of 5,5'-Dinitro BAPTA AM and EGTA for Calcium Chelation in Research
For researchers, scientists, and drug development professionals, the precise control of intracellular calcium (Ca2+) is paramount for elucidating cellular signaling pathways and assessing the efficacy of therapeutic interventions. This guide provides an objective comparison of two commonly used calcium chelators: the cell-permeant, low-affinity 5,5'-Dinitro BAPTA AM and the traditional, high-affinity chelator EGTA.
This comparison delves into their respective performance characteristics, supported by quantitative data and detailed experimental protocols. By understanding the distinct properties of each chelator, researchers can make informed decisions to best suit their experimental needs.
Key Performance Characteristics: A Quantitative Comparison
The selection of an appropriate calcium chelator hinges on several key parameters, including its binding affinity for Ca2+, selectivity over other divalent cations like magnesium (Mg2+), and its behavior under physiological pH conditions. The following table summarizes these critical properties for both 5,5'-Dinitro BAPTA and EGTA.
| Property | 5,5'-Dinitro BAPTA | EGTA |
| Form | Acetoxymethyl (AM) ester for cell loading | Typically used as a salt in extracellular solutions |
| Ca2+ Dissociation Constant (Kd) | ~7.5 mM[1] | ~60.5 nM - 150 nM (at pH 7.4)[2][3] |
| Mg2+ Dissociation Constant (Kd) | High (BAPTA derivatives are highly selective for Ca2+) | ~1-10 mM[2][3] |
| Selectivity (Ca2+/Mg2+) | Very High | High |
| pH Sensitivity | Low in physiological range[4] | High (Ca2+ affinity is pH-dependent)[4] |
| Binding/Release Kinetics | Fast (characteristic of BAPTA derivatives)[4] | Slow[5] |
Mechanism of Action: Intracellular Trapping of 5,5'-Dinitro BAPTA
This compound is designed for intracellular applications. Its acetoxymethyl ester groups render the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave these AM groups, transforming the molecule into its active, membrane-impermeant tetra-carboxylate form. This "trapping" mechanism ensures its localization within the cytosol where it can buffer changes in intracellular Ca2+ concentration.
Experimental Protocols
Protocol 1: Comparative Analysis of Intracellular Calcium Buffering using Fura-2 AM
This protocol outlines a method to directly compare the effects of this compound and EGTA on intracellular calcium dynamics using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
This compound
-
EGTA
-
Fura-2 AM
-
Pluronic F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
Ionomycin (Ca2+ ionophore)
-
Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of EGTA in a buffered solution (e.g., HBSS without Ca2+ and Mg2+), adjusting the pH to 7.4.
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Cell Loading:
-
Group 1 (Control): Load cells with 2-5 µM Fura-2 AM in HBSS for 30-45 minutes at 37°C. Add Pluronic F-127 (final concentration 0.02-0.04%) to the loading solution to aid in dye solubilization.
-
Group 2 (this compound): Co-load cells with 2-5 µM Fura-2 AM and a desired concentration of this compound (e.g., 10-50 µM) in HBSS for 30-45 minutes at 37°C. Include Pluronic F-127.
-
Group 3 (EGTA): Load cells with Fura-2 AM as in Group 1. The effect of EGTA will be assessed by its addition to the extracellular medium during the experiment.
-
-
Washing and De-esterification:
-
After loading, wash the cells three times with warm HBSS to remove extracellular dye and AM esters.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters.
-
-
Imaging and Data Acquisition:
-
Mount the cell dish on the fluorescence microscope.
-
Acquire a baseline Fura-2 ratio (F340/F380) for each group.
-
For Group 3, replace the HBSS with a solution containing a specific concentration of EGTA (e.g., 1-5 mM) and record the change in the Fura-2 ratio.
-
Induce a calcium transient in all groups using an agonist (e.g., ATP, histamine) or a Ca2+ ionophore like ionomycin.
-
Record the change in the Fura-2 ratio over time until the signal returns to baseline.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
Compare the baseline intracellular Ca2+ levels and the amplitude and kinetics of the Ca2+ transient between the control, this compound, and EGTA-treated groups.
-
Discussion and Conclusion
The choice between this compound and EGTA is fundamentally dictated by the experimental question and the desired level of Ca2+ modulation.
This compound is the tool of choice for investigating the role of large, transient increases in intracellular Ca2+. Its low affinity allows it to buffer significant Ca2+ influx without completely abolishing the signal, making it ideal for studying processes triggered by substantial Ca2+ changes. Furthermore, its rapid binding kinetics ensure that it can effectively capture fast Ca2+ transients. Its relative insensitivity to pH within the physiological range provides an additional advantage in maintaining consistent chelation under varying cellular conditions.
EGTA , on the other hand, is a high-affinity chelator that is highly effective at clamping resting intracellular Ca2+ at very low levels when introduced intracellularly (e.g., via patch pipette). Extracellularly, it is used to create Ca2+-free conditions. Its slow binding kinetics make it less suitable for buffering rapid Ca2+ spikes but effective for studying the effects of sustained, low Ca2+ levels. However, its pH sensitivity is a critical consideration, as changes in intracellular pH can alter its Ca2+ binding affinity and complicate data interpretation.
References
Comparative Guide to the Validation of 5,5'-Dinitro BAPTA AM's Effect on Neuronal Apoptosis
This guide provides a comprehensive comparison of 5,5'-Dinitro BAPTA AM with other common calcium chelators in the context of neuronal apoptosis research. It is intended for researchers, scientists, and drug development professionals investigating the role of calcium signaling in programmed cell death within the nervous system.
Introduction to this compound and Neuronal Apoptosis
Neuronal apoptosis, or programmed cell death of neurons, is a critical process in the development of the nervous system and is also implicated in various neurodegenerative diseases. Dysregulation of intracellular calcium (Ca²⁺) homeostasis is a key factor in the initiation and execution of apoptotic pathways in neurons.[1][2] Calcium chelators are invaluable tools for investigating the precise role of Ca²⁺ in these processes.
This compound is a cell-permeant chelator that, once inside the cell, is hydrolyzed by intracellular esterases into its active, membrane-impermeant form, 5,5'-Dinitro BAPTA.[3] A distinguishing feature of this compound is its relatively low affinity for Ca²⁺, which allows it to dampen, rather than eliminate, large calcium transients.[3] This property makes it particularly useful for studying cellular processes that are triggered by significant, but not complete, rises in intracellular calcium.
Comparative Analysis of Calcium Chelators
The selection of an appropriate calcium chelator is crucial for the specific experimental question being addressed. The primary alternatives to this compound include its higher-affinity parent compound, BAPTA-AM, and EGTA-AM, which has different binding kinetics.
| Feature | This compound | BAPTA-AM | EGTA-AM |
| Cell Permeability | Yes (as AM ester)[3] | Yes (as AM ester)[1] | Yes (as AM ester)[4] |
| Mechanism of Action | Intracellular Ca²⁺ chelation[3] | Intracellular Ca²⁺ chelation[1] | Primarily extracellular and intracellular Ca²⁺ chelation[4][5] |
| Ca²⁺ Affinity | Low[3] | High[3] | High (but with slower binding kinetics than BAPTA)[6] |
| Selectivity for Ca²⁺ over Mg²⁺ | High | High[7] | High |
| Primary Application | Dampening large Ca²⁺ transients[3] | Clamping intracellular Ca²⁺ at very low levels[3] | Buffering slower changes in Ca²⁺ levels[6] |
| Reported Effects on Neuronal Apoptosis | Can be neuroprotective in models of ischemic damage[3] | Can be neuroprotective, but prolonged use may induce necrosis[1][3] | Can prevent neuronal death induced by toxins like Aβ oligomers[5][8] |
Quantitative Experimental Data
The following table summarizes experimental data on the effects of different calcium chelators on neuronal viability and apoptosis-related markers.
| Experimental Model | Treatment | Compound and Concentration | Outcome Measure | Result | Reference |
| Mouse Cortical Cultures | Glutamate-induced excitotoxicity | BAPTA-AM (10 µM) | Neuronal Viability | Attenuated neurotoxicity | [9] |
| Rat Primary Cortical Cultures | Amyloid-beta (Aβ) 25-35 induced apoptosis | Ac-DEVD-CHO (caspase-3 inhibitor) | DNA fragmentation | Prevented Aβ-induced DNA fragmentation | [10] |
| Cerebellar Granule Cell Cultures | Aβ₁₋₄₂ oligomer-induced neurotoxicity | EGTA | Neuronal Viability | Significantly reduced neuronal death | [5][8] |
| Mouse Cortical Cultures | BAPTA-AM induced neurotoxicity | Esculetin (lipoxygenase inhibitor, 3-30 µM) | Neuronal Viability | Significantly attenuated neurotoxicity | [1] |
| HT22 Cells | Glutamate-induced cell death | 17β-estradiol (1 µM and 10 µM) | LDH Release | Completely protected against cell death at 1mM glutamate (B1630785) in primary cortical cells | [11] |
Experimental Protocols
This protocol describes a general method for inducing excitotoxic apoptosis in primary cortical neurons, a common model for studying neuronal cell death.
-
Cell Culture : Plate primary cortical neurons isolated from embryonic day 18 (E18) rat brains onto poly-D-lysine coated plates. Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-8 days in vitro (DIV).
-
Chelator Pre-incubation : On the day of the experiment, replace the culture medium with a balanced salt solution (BSS). Pre-incubate the neurons with this compound (or other chelators like BAPTA-AM) at the desired concentration (e.g., 10-50 µM) for 30-60 minutes at 37°C.
-
Apoptosis Induction : After pre-incubation, add glutamate to the BSS to a final concentration of 100 µM to 1 mM, depending on the desired severity of the insult.
-
Incubation : Incubate the cells for the desired period (e.g., 6-24 hours) at 37°C.
-
Assessment of Apoptosis : Analyze the cells for markers of apoptosis. This can include:
-
Lactate Dehydrogenase (LDH) Assay : Measure LDH release into the culture medium as an indicator of cell death.[11]
-
TUNEL Staining : To detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase-3 Activity Assay : Measure the activity of executioner caspase-3.[10]
-
Western Blotting : Analyze the cleavage of caspase substrates like PARP and α-fodrin.[10][11]
-
This protocol details the steps for loading neurons with acetoxymethyl (AM) ester forms of calcium chelators.
-
Stock Solution Preparation : Prepare a concentrated stock solution of the AM ester (e.g., 10-20 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[12]
-
Working Solution Preparation : Dilute the stock solution in a suitable buffer (e.g., BSS or culture medium without serum) to the final desired loading concentration. It is often beneficial to add a small amount of Pluronic F-127 (0.02-0.1%) to the working solution to aid in the dispersion of the AM ester.[7]
-
Cell Loading : Replace the culture medium of the neurons with the working solution containing the AM ester.
-
Incubation : Incubate the cells for 30-60 minutes at 37°C to allow for the uptake of the AM ester and its subsequent hydrolysis by intracellular esterases.[3]
-
Wash : After the loading period, wash the cells with fresh, warm medium or BSS to remove any extracellular AM ester. The cells are now loaded with the active form of the chelator and are ready for the experiment.
Signaling Pathways and Visualizations
Elevated intracellular calcium can trigger neuronal apoptosis through multiple pathways. A key mechanism involves the activation of calcium-dependent proteases such as calpains, which can then cleave and activate pro-apoptotic proteins, including caspases. This leads to a cascade of events culminating in the execution of the apoptotic program.
Caption: Calcium-mediated apoptotic signaling pathway in neurons.
The following diagram illustrates a typical workflow for investigating the effect of this compound on neuronal apoptosis.
Caption: Experimental workflow for validating chelator effects.
References
- 1. BAPTA/AM, an intracellular calcium chelator, induces delayed necrosis by lipoxygenase-mediated free radicals in mouse cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. medicina.lsmuni.lt [medicina.lsmuni.lt]
- 9. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of caspase-3 in beta-amyloid-induced apoptosis of cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving calpain and caspase-3 proteases as well as apoptosis inducing factor (AIF) and this process is inhibited by equine estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
A Head-to-Head Comparison: 5,5'-Dinitro BAPTA AM vs. Genetically Encoded Calcium Indicators
In the landscape of cellular and systems biology, the precise measurement of intracellular calcium (Ca²⁺) dynamics is fundamental to unraveling a multitude of physiological processes, from synaptic transmission to programmed cell death. Researchers have two primary classes of tools at their disposal for visualizing these intricate Ca²⁺ signals: the traditional small-molecule chelators like 5,5'-Dinitro BAPTA AM and the more recently developed genetically encoded calcium indicators (GECIs). This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific experimental needs.
At a Glance: Key Performance Metrics
The choice between a chemical chelator and a GECI is often dictated by the specific requirements of the experiment, including the need for Ca²⁺ buffering versus fluorescent reporting, temporal resolution, signal-to-noise ratio, and cell-type specificity. The following tables summarize the key quantitative performance metrics for this compound and a selection of popular GECIs.
Table 1: Performance Comparison of this compound and Genetically Encoded Calcium Indicators (GECIs)
| Feature | This compound | Genetically Encoded Calcium Indicators (GECIs) |
| Function | Calcium Chelator/Buffer | Fluorescent Calcium Indicator |
| Dissociation Constant (Kd) for Ca²⁺ | ~7.5 mM[1][2] | Varies widely (nM to µM range)[3][4] |
| Signal Type | Non-fluorescent; modulates Ca²⁺ concentration | Fluorescent signal change upon Ca²⁺ binding |
| Signal-to-Noise Ratio (SNR) | Not Applicable | Varies by GECI; newer versions have high SNR[5][6] |
| Temporal Resolution | Fast binding kinetics | Varies; newer versions have improved kinetics[5][6] |
| Cell-Type Specificity | Low (loads into most cells) | High (can be targeted using specific promoters) |
| Delivery Method | Incubation with AM ester | Viral transduction, transfection, transgenic lines |
| Toxicity | Potential for cytotoxicity at high concentrations | Generally lower, but can interfere with signaling[7] |
Table 2: Detailed Performance Metrics of Selected Genetically Encoded Calcium Indicators (GECIs)
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Signal-to-Noise Ratio (SNR) for 1 AP | Rise Time (t_rise, 1 AP) | Decay Time (t_decay, 1 AP) |
| GCaMP6s | ~147 nM[4] | ~10 | ~50 ms | ~300 ms |
| jGCaMP7s | ~68 nM[4] | ~20 | ~40 ms | ~250 ms |
| jGCaMP7f | ~220 nM | ~15 | ~20 ms | ~150 ms |
| jGCaMP8s | - | ~41.3[5] | - | - |
| jGCaMP8f | ~334 nM (no Mg²⁺), ~1.8 µM (with Mg²⁺)[3] | - | ~7.0 ms[5] | ~92 ms[5] |
| RCaMP2 | ~640 nM | - | - | - |
| jRGECO1a | ~140 nM | - | - | - |
Delving Deeper: A Feature-by-Feature Showdown
Mechanism of Action
5,5'-Dinitro BAPTA is a non-fluorescent calcium chelator. Its acetoxymethyl (AM) ester form allows it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytoplasm where it can buffer changes in intracellular Ca²⁺ concentration.[1] Its defining characteristic is its low affinity for calcium, making it suitable for buffering large, rapid Ca²⁺ transients without completely quenching the signal.[1]
Genetically encoded calcium indicators (GECIs), such as those in the GCaMP family, are fluorescent proteins fused to a calcium-binding domain like calmodulin and the M13 peptide.[7] Upon binding to Ca²⁺, the GECI undergoes a conformational change that alters the chemical environment of the chromophore, resulting in an increase in fluorescence intensity.[7] This direct reporting of Ca²⁺ levels allows for dynamic visualization of calcium signaling.
Delivery and Targeting
This compound is typically loaded into cells by simple incubation, a straightforward method for cell cultures and acute tissue slices.[8] However, this method lacks cell-type specificity, resulting in the labeling of all cells in the field of view.
GECIs offer unparalleled targeting specificity. By placing the GECI gene under the control of a cell-type-specific promoter, researchers can express the indicator exclusively in neurons, astrocytes, or any other cell type of interest. Delivery is commonly achieved through viral vectors, such as adeno-associated viruses (AAVs) or lentiviruses, or by creating transgenic animal lines.[9]
Kinetics and Temporal Resolution
For capturing rapid physiological events like neuronal firing, the kinetics of the indicator are critical. As a small molecule, 5,5'-Dinitro BAPTA generally exhibits very fast on- and off-rates for Ca²⁺ binding, allowing it to buffer rapid Ca²⁺ transients with high fidelity.
The kinetics of GECIs have seen significant improvements with each new generation. While earlier versions were considerably slower than chemical dyes, the latest jGCaMP8 series boasts rise times in the single-digit millisecond range, enabling the resolution of individual action potentials at high frequencies.[5][6]
Signal-to-Noise Ratio and Phototoxicity
As a non-fluorescent chelator, signal-to-noise ratio is not a relevant metric for 5,5'-Dinitro BAPTA. However, phototoxicity can be a concern when co-loading with a fluorescent Ca²⁺ indicator for visualization, as these dyes can be prone to phototoxicity, especially at higher concentrations.
GECIs, being proteins, are generally considered less phototoxic. However, photobleaching can still be a factor during prolonged imaging sessions. The development of red-shifted GECIs, such as the RCaMP series, helps to mitigate this issue as longer wavelength light is less phototoxic and scatters less in tissue.[10] The signal-to-noise ratio of GECIs has dramatically improved, with newer variants like jGCaMP8s showing a twofold increase in SNR for single action potentials compared to previous generations.[5]
Experimental Protocols
Protocol 1: Loading Cultured Cells with this compound
This protocol provides a general guideline for loading adherent cells with this compound. Optimization may be required for different cell types.
Materials:
-
This compound
-
High-quality, anhydrous DMSO
-
Pluronic® F-127 (20% w/v in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺, HHBS)
-
Cultured cells on coverslips or in a multi-well plate
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot. Prepare a 2X working solution in HHBS. For a final concentration of 20 µM, the 2X working solution would be 40 µM. To aid in solubility, first mix the AM ester stock with an equal volume of 20% Pluronic® F-127 before diluting in the buffer.[8]
-
Cell Loading: For adherent cells, gently remove half of the culture medium and add an equal volume of the 2X working solution. For suspension cells, pellet the cells and resuspend in the 1X working solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.[8] The optimal time should be determined empirically for each cell type.
-
Washing: After incubation, gently wash the cells twice with warm physiological buffer to remove extracellular BAPTA-AM.
-
De-esterification: Incubate the cells in fresh, warm buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.[8] The cells are now ready for the experiment.
Protocol 2: Lentiviral Transduction of GECIs in Cultured Neurons
This protocol provides a general guideline for transducing cultured neurons with a lentivirus encoding a GECI. Biosafety level 2 (BSL-2) practices should be followed when working with lentiviruses.
Materials:
-
Lentiviral particles encoding the GECI of interest
-
Cultured neurons
-
Complete culture medium appropriate for the neurons
-
Polybrene or Hexadimethrine Bromide (optional, for enhancing transduction)
Procedure:
-
Cell Plating: Plate neurons at an appropriate density in a multi-well plate to be 50-70% confluent at the time of transduction.
-
Thaw Virus: On the day of transduction, quickly thaw the lentiviral particles in a 37°C water bath and immediately place on ice.
-
Prepare Transduction Medium: Prepare the transduction medium by adding the desired amount of lentiviral particles to the complete culture medium. The multiplicity of infection (MOI) will need to be optimized for your specific cell type and virus titer. For some cell types, adding Polybrene to a final concentration of 4-8 µg/mL can enhance transduction efficiency.[11]
-
Transduction: Remove the existing medium from the neurons and replace it with the transduction medium. Gently swirl the plate to mix.
-
Incubation: Incubate the cells at 37°C in a humidified CO₂ incubator for 18-24 hours.[11]
-
Medium Change: After the incubation period, carefully remove the transduction medium and replace it with fresh, pre-warmed complete culture medium.
-
Expression: Allow the cells to incubate for several days (typically 3-7 days) to allow for robust expression of the GECI. The level of expression can be monitored by fluorescence microscopy. The cells are now ready for imaging experiments.
Visualizing the Methodologies
To further clarify the workflows and conceptual differences, the following diagrams illustrate key aspects of using this compound and GECIs.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Frontiers | Development and characterization of novel jGCaMP8f calcium sensor variants with improved kinetics and fluorescence response range [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Reporting neural activity with genetically encoded calcium indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance calcium sensors for imaging activity in neuronal populations and microcompartments | Springer Nature Experiments [experiments.springernature.com]
- 9. High-performance calcium sensors for imaging activity in neuronal populations and microcompartments: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of 5,5'-Dinitro BAPTA for Calcium over Magnesium
For researchers, scientists, and drug development professionals investigating calcium signaling pathways, the precise control of intracellular calcium ion (Ca²⁺) concentrations is paramount. This often necessitates the use of chelators, molecules that selectively bind to specific ions. 5,5'-Dinitro BAPTA is a low-affinity Ca²⁺ chelator frequently employed in studies where buffering large and rapid calcium transients is necessary. A critical performance characteristic of any Ca²⁺ chelator is its selectivity for Ca²⁺ over magnesium ions (Mg²⁺), which are present at much higher concentrations within the cell. This guide provides a detailed comparison of the selectivity of 5,5'-Dinitro BAPTA and other common Ca²⁺ chelators, supported by experimental data and protocols.
High Selectivity of BAPTA Derivatives
The parent compound, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), was specifically designed to offer high selectivity for Ca²⁺ over Mg²⁺, a significant improvement over its predecessor, EGTA.[1] This high selectivity, typically greater than 10⁵-fold, is a hallmark of the BAPTA framework and is preserved in its derivatives, including 5,5'-Dinitro BAPTA.[1][2] The geometry of the BAPTA molecule creates a binding cavity that is optimally sized for the ionic radius of Ca²⁺, contributing to this remarkable specificity.[1]
Quantitative Comparison of Chelator Selectivity
The selectivity of a chelator is quantitatively expressed by comparing its dissociation constants (Kd) for Ca²⁺ and Mg²⁺. A lower Kd value indicates a higher affinity for the ion. The electron-withdrawing nitro groups in 5,5'-Dinitro BAPTA reduce the electron density of the chelating carboxylate groups, thereby lowering its affinity for Ca²⁺ compared to the parent BAPTA molecule.[1] This results in a relatively high Kd for Ca²⁺, making it a low-affinity buffer suitable for studying cellular processes involving substantial calcium influxes.[1]
The following table summarizes the dissociation constants for 5,5'-Dinitro BAPTA and other commonly used Ca²⁺ chelators.
| Chelator | Ca²⁺ Dissociation Constant (Kd) | Mg²⁺ Dissociation Constant (Kd) | Selectivity (Kd Mg²⁺ / Kd Ca²⁺) |
| 5,5'-Dinitro BAPTA | ~7.5 mM[2] | Not precisely determined, but expected to be very high (>100 mM) | Very High |
| BAPTA | ~110 nM | ~1-10 mM | >10,000 |
| EGTA | ~60.5 nM | ~1-10 mM | >16,500 |
| Fura-2 | ~145 nM | ~1 mM | ~6,900 |
| Fluo-4 | ~345 nM | ~9 mM | ~26,000 |
Note: Dissociation constants can vary depending on experimental conditions such as pH, ionic strength, and temperature.
Experimental Protocols for Determining Ion Selectivity
The dissociation constants of chelators are determined experimentally using various techniques. The two most common methods are UV-Vis spectrophotometry and ion-selective electrodes.
UV-Vis Spectrophotometry
This method relies on the change in the ultraviolet absorbance spectrum of the chelator upon binding to a cation.
Objective: To determine the dissociation constant (Kd) of a chelator for Ca²⁺ and Mg²⁺ by measuring the change in absorbance upon titration with the respective ions.
Materials:
-
Chelator of interest (e.g., 5,5'-Dinitro BAPTA)
-
CaCl₂ and MgCl₂ stock solutions of known concentrations
-
Buffer solution (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Chelator Solution: Prepare a solution of the chelator in the buffer at a known concentration (e.g., 50 µM).
-
Initial Absorbance Scan: Record the absorbance spectrum of the chelator solution to determine the wavelength of maximum absorbance change upon ion binding.
-
Titration: Incrementally add small aliquots of the CaCl₂ or MgCl₂ stock solution to the chelator solution in the cuvette.
-
Absorbance Measurement: After each addition, mix thoroughly and record the absorbance at the predetermined wavelength.
-
Data Analysis: Plot the change in absorbance as a function of the total ion concentration. The data is then fitted to a binding isotherm (e.g., the Hill equation) to calculate the dissociation constant (Kd).
Ion-Selective Electrodes (ISEs)
Ion-selective electrodes are sensors that convert the activity of a specific ion dissolved in a solution into an electrical potential, which can be measured by a voltmeter.
Objective: To directly measure the free Ca²⁺ or Mg²⁺ concentration in a solution containing the chelator and to determine the Kd.
Materials:
-
Ca²⁺ and Mg²⁺ ion-selective electrodes
-
Reference electrode
-
High-impedance voltmeter or pH/ion meter
-
Chelator of interest
-
Standard solutions of CaCl₂ and MgCl₂ for calibration
-
Buffer solution
Procedure:
-
Electrode Calibration: Calibrate the ion-selective electrode using a series of standard solutions of known ion concentrations. This generates a calibration curve of potential (mV) versus log of the ion concentration.
-
Chelator Solution Preparation: Prepare a solution containing a known concentration of the chelator and a known total concentration of the ion (Ca²⁺ or Mg²⁺) in the buffer.
-
Potential Measurement: Immerse the ion-selective and reference electrodes into the chelator solution and record the stable potential reading.
-
Free Ion Concentration Determination: Use the calibration curve to determine the free ion concentration in the chelator solution from the measured potential.
-
Kd Calculation: The dissociation constant can then be calculated using the following equation: Kd = ([Total Ion] - [Free Ion]) * [Free Ion] / [Chelator-Ion Complex]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the conceptual basis of ion selectivity and a typical experimental workflow for its determination.
Caption: Binding of Ca²⁺ and Mg²⁺ to 5,5'-Dinitro BAPTA.
Caption: Workflow for determining dissociation constants.
References
Navigating the Nuances of Intracellular Signaling: A Comparative Guide to Low-Affinity Calcium Buffers
For researchers, scientists, and drug development professionals, deciphering the intricate dance of intracellular calcium (Ca²⁺) signaling is paramount to unraveling cellular function and dysfunction. The choice of tools to probe these signals can profoundly impact experimental outcomes. This guide provides an objective comparison of low-affinity versus high-affinity calcium buffers, supported by experimental data, to empower researchers in selecting the optimal tool for their specific research questions.
The fundamental role of Ca²⁺ as a ubiquitous second messenger necessitates precise regulation of its concentration within the cell. Endogenous and exogenous buffers are critical in shaping the spatial and temporal dynamics of Ca²⁺ signals. While high-affinity buffers are invaluable for studying resting Ca²⁺ levels and small fluctuations, they can become rapidly saturated during large Ca²⁺ transients, effectively masking the true nature of the signal. This is where low-affinity calcium buffers offer a distinct advantage, enabling the accurate measurement of high-amplitude Ca²⁺ signals in various cellular compartments and processes.
Low-Affinity vs. High-Affinity Buffers: A Head-to-Head Comparison
The defining characteristic of a calcium buffer is its dissociation constant (Kd), which reflects the concentration of Ca²⁺ at which half of the buffer molecules are bound to the ion. Low-affinity buffers possess a higher Kd, meaning they bind Ca²⁺ less tightly than their high-affinity counterparts. This seemingly simple difference has profound implications for experimental design and data interpretation.
| Property | High-Affinity Buffers (e.g., Fura-2, EGTA) | Low-Affinity Buffers (e.g., Fluo-4, Fluo-5N) | Rationale for Use |
| Dissociation Constant (Kd) | Low (e.g., Fura-2: ~140 nM[1], EGTA: ~70 nM[2]) | High (e.g., Fluo-4: ~345 nM[1], Fluo-5N: ~90 µM[3]) | A higher Kd allows for the measurement of larger Ca²⁺ concentration changes before saturation.[1][4] |
| Signal Saturation | Saturate at relatively low Ca²⁺ concentrations.[1] | Can measure Ca²⁺ concentrations into the micromolar and even millimolar range.[3][4] | Prevents signal clipping and allows for the study of robust Ca²⁺ signals, such as those in the endoplasmic reticulum or during synaptic transmission.[4] |
| Temporal Resolution | Slower Ca²⁺ release can distort the kinetics of rapid signals. | Faster on- and off-rates provide a more accurate representation of rapid Ca²⁺ transients.[5][6] | Crucial for studying fast events like action potentials and neurotransmitter release.[7] |
| Spatial Resolution | Can buffer Ca²⁺ over larger distances, potentially obscuring localized signals. | Less buffering capacity allows for the detection of highly localized Ca²⁺ microdomains.[2] | Essential for investigating signaling events that occur in close proximity to Ca²⁺ channels.[2] |
| Measurement of Resting [Ca²⁺] | Excellent for accurately measuring low basal Ca²⁺ levels.[1] | Less suited for measuring resting Ca²⁺ concentrations due to lower signal-to-noise at baseline.[1][8] | The choice depends on whether the focus is on basal levels or dynamic changes. |
Experimental Evidence: The Low-Affinity Advantage in Action
Synaptic Transmission: Preserving Signal Fidelity
At the presynaptic terminal, the influx of Ca²⁺ through voltage-gated channels triggers neurotransmitter release. The speed and magnitude of this Ca²⁺ signal are critical determinants of synaptic strength.
-
The Problem with High-Affinity Buffers: Exogenous high-affinity buffers like BAPTA, with its fast binding kinetics, can effectively chelate Ca²⁺ ions before they reach the synaptic vesicle release machinery, thereby inhibiting transmission.[2] While this property is useful for demonstrating the necessity of Ca²⁺, it can also artificially alter the natural dynamics of release. Slower high-affinity buffers like EGTA may not inhibit release in tightly coupled synapses but can still distort the time course of Ca²⁺ signals.[2][9]
-
The Low-Affinity Solution: Low-affinity indicators and buffers interfere less with the endogenous Ca²⁺ signaling at the active zone. Research has shown that in fast-spiking synapses, weak presynaptic calcium buffering is essential for rapid clearance of Ca²⁺ from the active zone, which is necessary to sustain high rates of synaptic transmission.[7] Using low-affinity indicators allows researchers to observe the true kinetics of these rapid and large Ca²⁺ transients that would otherwise be saturated or buffered by high-affinity alternatives.
Mitochondrial Calcium Dynamics: Unmasking Organellar Signaling
Mitochondria play a crucial role in cellular Ca²⁺ homeostasis, taking up and releasing the ion to shape cytosolic signals and regulate their own function.[10]
-
The Challenge of High Intramitochondrial [Ca²⁺]: The mitochondrial matrix can accumulate Ca²⁺ to concentrations that are orders of magnitude higher than the resting cytosol.[10] High-affinity indicators would be permanently saturated in this environment, making it impossible to study the dynamics of mitochondrial Ca²⁺ handling.
-
Low-Affinity Indicators as Essential Tools: Researchers utilize low-affinity Ca²⁺ indicators to monitor these large changes in mitochondrial Ca²⁺ concentration.[11] This has been instrumental in understanding how mitochondria buffer cytosolic Ca²⁺ during cellular stimulation and how mitochondrial Ca²⁺ uptake is coupled to metabolic activity.[12] For instance, studies have shown that mitochondrial calcium buffering is not just for large evoked responses but also contributes to maintaining basal calcium levels.[13][14]
Experimental Protocols
General Protocol for Loading Cells with AM-Ester Calcium Indicators
This protocol provides a general guideline for loading cells with acetoxymethyl (AM) ester forms of calcium indicators, such as Fluo-4 AM. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Fluo-4 AM (or other AM-ester indicator)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
Probenecid (B1678239) (optional, to inhibit dye extrusion)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of the calcium indicator in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Prepare Loading Solution:
-
For a final loading concentration of 1-5 µM of the indicator, dilute the stock solution in a physiological buffer.
-
To aid in dye solubilization, add an equal volume of the 20% Pluronic F-127 stock solution to the indicator stock before diluting in the buffer.
-
If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with the physiological buffer (containing probenecid if used previously) to remove extracellular dye.
-
Incubate the cells in fresh buffer for at least 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Proceed with fluorescence imaging using appropriate excitation and emission wavelengths for the chosen indicator (e.g., for Fluo-4, excitation ~494 nm, emission ~516 nm).[3]
-
In Situ Calibration of Intracellular Calcium Indicators
For quantitative measurements, it is often necessary to calibrate the fluorescence signal to actual Ca²⁺ concentrations. This can be achieved by permeabilizing the cells at the end of an experiment and exposing them to solutions with known Ca²⁺ concentrations.
Materials:
-
Calcium-free buffer containing a high concentration of a Ca²⁺ chelator (e.g., 10 mM EGTA).
-
Buffer with a saturating concentration of Ca²⁺ (e.g., 10 mM CaCl₂).
-
A cell permeabilizing agent (e.g., digitonin (B1670571) or ionomycin).
Procedure:
-
At the end of the experiment, record the fluorescence intensity (F).
-
Add the permeabilizing agent followed by the saturating Ca²⁺ buffer to obtain the maximum fluorescence (Fmax).
-
Add the calcium-free buffer with the chelator to obtain the minimum fluorescence (Fmin).
-
Calculate the intracellular Ca²⁺ concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
Conclusion
Low-affinity calcium buffers are indispensable tools for researchers investigating cellular processes characterized by large and rapid Ca²⁺ transients. Their ability to avoid saturation and provide high temporal resolution allows for a more accurate depiction of Ca²⁺ dynamics in environments such as the synapse and mitochondria. While high-affinity buffers remain the tool of choice for studying resting Ca²⁺ levels, a thorough understanding of the advantages and limitations of both low- and high-affinity buffers is crucial for designing robust experiments and obtaining reliable, insightful data. The judicious selection of the appropriate calcium buffer, guided by the specific biological question, will continue to be a cornerstone of discovery in the field of cellular signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. pnas.org [pnas.org]
- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 9. Variations in Ca2+ Influx Can Alter Chelator-Based Estimates of Ca2+ Channel–Synaptic Vesicle Coupling Distance | Journal of Neuroscience [jneurosci.org]
- 10. portlandpress.com [portlandpress.com]
- 11. jneurosci.org [jneurosci.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Mitochondrial calcium buffering contributes to the maintenance of Basal calcium levels in mouse taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
Unveiling the Unseen: A Comparative Guide to the Calcium-Independent Effects of BAPTA Compounds
For researchers, scientists, and drug development professionals, the calcium chelator BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a ubiquitous tool for dissecting calcium-dependent signaling pathways. However, a growing body of evidence reveals that BAPTA compounds can exert significant biological effects independent of their primary function of calcium sequestration. This guide provides a comprehensive comparison of these off-target effects, presenting supporting experimental data, detailed methodologies, and visual aids to facilitate a more nuanced interpretation of experimental results and guide the selection of appropriate controls.
This guide will delve into the multifaceted, calcium-independent actions of BAPTA, including its impact on the cytoskeleton, cellular metabolism, and its interactions with other divalent cations. We will also explore the utility of BAPTA derivatives, such as D-BAPTA, as crucial negative controls to distinguish between calcium-dependent and -independent phenomena.
Performance Comparison: On-Target vs. Off-Target Effects
While BAPTA is prized for its high affinity and selectivity for Ca²⁺, its off-target interactions can lead to experimental artifacts.[1] The following tables summarize the quantitative data available on both the intended calcium-chelating activity and the unintended, calcium-independent effects of BAPTA and its derivatives.
Table 1: Divalent Cation Chelation by BAPTA
| Ion | Dissociation Constant (Kd) | Notes |
| Ca²⁺ | ~110 nM | High affinity, forming the basis of its experimental use.[2] |
| Zn²⁺ | ~7.9 nM | BAPTA binds zinc with significantly higher affinity than calcium.[3] |
| Fe³⁺/Fe²⁺ | Fe³⁺ > Ca²⁺ > Fe²⁺ | BAPTA can form complexes with both ferrous and ferric iron; a precise Kd for iron is not readily available, but the affinity for Fe³⁺ is greater than for Ca²⁺.[3][4] |
| Mg²⁺ | Weak | BAPTA exhibits high selectivity for Ca²⁺ over Mg²⁺.[2] |
Table 2: Calcium-Independent Effects of BAPTA and Derivatives
| Effect | Compound | Observation | Quantitative Data |
| Cytoskeleton Disruption | BAPTA & D-BAPTA | Depolymerization of both actin and microtubule networks.[5][6] | - |
| EGTA | No significant effect on the cytoskeleton.[6] | - | |
| ATP Depletion | BAPTA & D-BAPTA | Reduction in cellular ATP levels.[6] | ATP concentrations in BAPTA-treated cell extracts were diminished threefold compared to controls.[6] |
| EGTA | Also affects ATP concentration.[6] | - | |
| Enzyme Inhibition | BAPTA | Direct inhibition of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). | Relative IC₅₀ of 110 µM. |
| BAPTA | Inhibition of phospholipase C (PLC) activity. | Dose-dependent inhibition in the 0-10 mM range.[7] | |
| Cytotoxicity | BAPTA-AM | Induces apoptosis or necrosis in a variety of cell types.[1] | IC₅₀ of 1.3 µM for hERG channels in HEK 293 cells.[5] |
Experimental Protocols
To aid in the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Assessing Cytoskeletal Integrity
Objective: To visualize the effects of BAPTA compounds on the actin and microtubule cytoskeleton.
Materials:
-
Cell line of interest (e.g., RAT2 fibroblasts)
-
Cell culture medium and supplements
-
Glass coverslips
-
BAPTA-AM, D-BAPTA-AM, EGTA-AM
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibodies: anti-α-tubulin (e.g., YL1/2)
-
Fluorescently labeled secondary antibodies (e.g., anti-rat IgG)
-
Fluorescently labeled phalloidin (B8060827) (for F-actin)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Treat the cells with the desired concentration of BAPTA-AM, D-BAPTA-AM, or EGTA-AM (e.g., 50 µM) for the desired time (e.g., 1 hour) at 37°C. Include a vehicle-only control (e.g., DMSO).
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Visualize the cells using a fluorescence microscope with appropriate filters for DAPI, the tubulin stain, and the actin stain.
Experimental Protocol 2: Measurement of Intracellular ATP Levels
Objective: To quantify the effect of BAPTA compounds on cellular ATP concentrations.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
BAPTA-AM, D-BAPTA-AM, EGTA-AM
-
ATP assay kit (e.g., luciferase-based)
-
Luminometer
-
White-walled 96-well plates
Procedure:
-
Seed cells in a white-walled 96-well plate and culture to the desired confluency.
-
Treat the cells with various concentrations of BAPTA-AM, D-BAPTA-AM, or EGTA-AM for the desired duration. Include a vehicle-only control.
-
At the end of the treatment period, lyse the cells according to the ATP assay kit manufacturer's instructions.
-
Add the luciferase-based ATP detection reagent to each well.
-
Incubate for the time specified in the kit protocol to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a luminometer.
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in each sample based on the standard curve and normalize to the protein content or cell number.
Visualizing Pathways and Workflows
To better understand the complex interactions and experimental logic, the following diagrams have been generated using the DOT language.
Caption: Calcium-independent inhibition of PFKFB3 by BAPTA.
Caption: Workflow to differentiate Ca²⁺-dependent and -independent effects.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. Binding of iron and inhibition of iron-dependent oxidative cell injury by the "calcium chelator" 1,2-bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid (BAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Exploring the Ca2+ signaling and cytotoxicity induced by the alantolactone in breast cancer cells and its potential implications in treatment using the Ca2+ chelating agent BAPTA-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of 5,5'-Dinitro BAPTA AM: A Guide for Laboratory Professionals
For immediate reference, consult your institution's specific waste disposal guidelines and the product's Safety Data Sheet (SDS) before proceeding. This document provides general guidance for researchers, scientists, and drug development professionals on the proper disposal of 5,5'-Dinitro BAPTA AM, a membrane-permeant, high-affinity calcium chelator. While the substance is generally considered non-hazardous, adherence to proper laboratory safety protocols is essential to ensure a safe and compliant work environment.
Safety and Handling Precautions
Before disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid creating dust when handling the solid form of the compound. Work in a well-ventilated area, such as a chemical fume hood, especially when handling solutions. In case of a spill, the material can be collected with a wet cloth or gently swept into a suitable container for disposal[1].
Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the solvent used. It is crucial to segregate chemical waste to prevent unintended reactions and to ensure proper disposal streams are followed.
Solid Waste Disposal
Unused or expired solid this compound is classified as a non-hazardous chemical. However, it should not be disposed of in regular laboratory trash bins that are handled by custodial staff.
Procedure:
-
Package: Securely seal the solid this compound in a clearly labeled, non-reactive container. The original product container is ideal.
-
Label: Ensure the label clearly identifies the contents as "this compound" and indicates that it is non-hazardous chemical waste.
-
Dispose: Transport the sealed container directly to your facility's designated chemical waste collection area or dumpster for non-hazardous solid waste.
Disposal of Solutions
This compound is frequently dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO) for experimental use. Solutions must be disposed of as chemical waste, following the guidelines for the specific solvent used.
Procedure for DMSO Solutions:
-
Collect: Collect all waste solutions containing this compound in a designated, sealed, and properly labeled waste container. This container should be compatible with DMSO.
-
Label: The waste container must be clearly labeled with "Hazardous Waste," the full chemical names of all contents (e.g., "this compound in DMSO"), and their approximate concentrations.
-
Store: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.
Never pour solutions of this compound down the drain.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Quantitative Data Summary
| Property | Value | Source |
| Purity | >90% | [1] |
| Storage Temperature | 2-8°C or -20°C | [1] |
| Hazard Classification | Non-hazardous | [1] |
Disclaimer: The information provided is a general guide and should not replace the specific protocols and regulations of your institution. Always consult with your Environmental Health and Safety (EHS) department for detailed instructions on chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5,5'-Dinitro BAPTA AM
For researchers, scientists, and drug development professionals, the integrity of experimental outcomes and laboratory safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of 5,5'-Dinitro BAPTA AM, a cell-permeant calcium chelator. Adherence to these protocols is critical for ensuring personnel safety, obtaining reliable data, and maintaining a compliant laboratory environment.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous material for transport, it should be handled with care, employing appropriate personal protective equipment (PPE) as outlined below. The primary solvent for this compound is dimethyl sulfoxide (B87167) (DMSO), which can readily penetrate the skin and may carry dissolved substances with it. Therefore, preventing skin contact is of utmost importance.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields | To protect eyes from splashes of the powder or solutions. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended) | To prevent skin contact with the compound and DMSO solvent.[1] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. If weighing out powder and dust may be generated, use a NIOSH-approved respirator. | To prevent inhalation of the powder. |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Specification |
| Storage Temperature | -20°C is recommended for long-term storage.[2] |
| Storage Conditions | Store in a tightly sealed container, desiccated, and protected from light. |
| Stock Solution Stability | DMSO stock solutions should be stored in tightly sealed vials at -20°C and are generally stable for several months. It is advisable to prepare fresh working solutions for each experiment. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and use of this compound in a typical cell-based assay.
Preparation of Stock Solution
It is critical to use high-quality, anhydrous DMSO to prepare the stock solution to minimize hydrolysis of the AM ester.
-
Step 1: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Step 2: Prepare a stock solution, typically between 1 to 10 mM, by dissolving the powder in anhydrous DMSO.
-
Step 3: Vortex briefly to ensure the compound is fully dissolved.
-
Step 4: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Workflow: Loading Cells with this compound
The following is a general protocol for loading adherent cells with this compound. This protocol may need to be optimized for specific cell types and experimental conditions.
-
Step 1: Prepare Working Solution: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Prepare a working solution at the desired final concentration (typically in the low micromolar range) in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The addition of a non-ionic surfactant like Pluronic® F-127 (at a final concentration of ~0.02%) can aid in the dispersion of the hydrophobic AM ester in the aqueous loading buffer.
-
Step 2: Cell Preparation: Culture cells to the desired confluency on coverslips or in culture plates.
-
Step 3: Loading: Aspirate the culture medium and wash the cells once with the physiological buffer. Add the prepared loading solution to the cells.
-
Step 4: Incubation: Incubate the cells for a period ranging from 30 to 60 minutes at 37°C. The optimal loading time should be determined empirically.
-
Step 5: Washing: After incubation, remove the loading solution and wash the cells twice with the physiological buffer to remove any extracellular this compound.
-
Step 6: De-esterification: Incubate the cells in fresh, warm buffer for an additional 30 minutes at 37°C. This allows for the complete cleavage of the AM ester groups by intracellular esterases, trapping the active form of the chelator within the cytoplasm.
Signaling Pathway and Experimental Workflow Diagram
The following diagram illustrates the mechanism of action of this compound and the experimental workflow for cell loading.
Caption: Mechanism of action and cell loading workflow for this compound.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Collection: All waste containing this compound and its DMSO solutions must be collected in a designated, clearly labeled hazardous waste container.[3] This includes contaminated consumables such as pipette tips and tubes.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the primary solvent (e.g., "Dimethyl Sulfoxide").
-
Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from drains and sources of ignition.[3]
-
Disposal Procedure: Do not dispose of this compound or its solutions down the drain.[3] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with all federal, state, and local regulations.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
